Product packaging for Xylose-18O(Cat. No.:)

Xylose-18O

Cat. No.: B12394472
M. Wt: 152.13 g/mol
InChI Key: PYMYPHUHKUWMLA-BBHGQHFBSA-N
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Description

Xylose-18O is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 152.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12394472 Xylose-18O

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

152.13 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i7+2

InChI Key

PYMYPHUHKUWMLA-BBHGQHFBSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)[18OH]

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Oxygen-18 Labeled Xylose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygen-18 (¹⁸O) labeled xylose is a stable isotope-labeled monosaccharide that serves as a powerful tool in metabolic research, particularly in studies of the pentose phosphate pathway (PPP), biofuel production, and drug metabolism. The incorporation of the heavy oxygen isotope allows for the tracing of xylose and its metabolic derivatives through complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the historical context, synthesis methodologies, quantitative data, and experimental protocols related to ¹⁸O-labeled xylose.

Discovery and Historical Context

The use of stable isotopes as tracers in metabolic research dates back to the 1930s with the pioneering work of scientists like Harold Urey, Rudolph Schoenheimer, and David Rittenberg.[1][2] These early studies laid the foundation for using isotopically labeled compounds to unravel complex biochemical pathways. While the precise first synthesis of oxygen-18 labeled xylose is not prominently documented in easily accessible historical records, the general methods for enriching aldoses with oxygen isotopes were systematically described in the mid-1980s. A notable publication by Clark and Barker in 1986 detailed synthetic methods for enriching various aldoses, including pentoses, with oxygen-18.[3] The primary method described involves the exchange of the oxygen atom of the aldehyde group with ¹⁸O from H₂¹⁸O.[3] This foundational work paved the way for the routine synthesis and application of ¹⁸O-labeled sugars in a wide range of scientific investigations.

Synthesis of Oxygen-18 Labeled Xylose

The synthesis of oxygen-18 labeled xylose can be achieved through two primary routes: chemical synthesis via acid-catalyzed isotopic exchange and enzymatic synthesis utilizing xylose isomerase.

Chemical Synthesis: Acid-Catalyzed Isotopic Exchange

This method relies on the reversible hydration of the aldehyde group of xylose in the presence of an acid catalyst and ¹⁸O-enriched water. The open-chain aldehyde form of xylose is in equilibrium with its cyclic hemiacetal forms. In an acidic solution, the carbonyl oxygen of the aldehyde can be protonated, making it susceptible to nucleophilic attack by water. When ¹⁸O-labeled water is used as the solvent, this reversible hydration-dehydration process leads to the incorporation of ¹⁸O into the C1 position of xylose.

  • Materials:

    • D-Xylose

    • ¹⁸O-enriched water (H₂¹⁸O, 95-98 atom % ¹⁸O)

    • Dowex 50W-X8 resin (H⁺ form) or other suitable acid catalyst

    • Anhydrous ethanol

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Lyophilizer

    • High-resolution mass spectrometer (HRMS) or gas chromatograph-mass spectrometer (GC-MS)

    • NMR spectrometer

  • Procedure:

    • Dissolve 100 mg of D-xylose in 2 mL of ¹⁸O-enriched water in a sealed reaction vial.

    • Add a catalytic amount of acid catalyst (e.g., 10 mg of Dowex 50W-X8 resin).

    • Heat the mixture at 80-90°C for 24-48 hours to facilitate the isotopic exchange.

    • After the reaction, cool the mixture to room temperature and neutralize the acid catalyst by filtration or with a suitable basic resin.

    • Freeze the resulting aqueous solution and lyophilize to remove the H₂¹⁸O and obtain the solid ¹⁸O-labeled xylose.

    • The crude product can be further purified by recrystallization from an ethanol-water mixture.

    • Characterize the final product to determine isotopic enrichment and purity using GC-MS or LC-MS and ¹³C NMR.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis DXylose D-Xylose Dissolve Dissolve D-Xylose in H₂¹⁸O DXylose->Dissolve H2O18 H₂¹⁸O H2O18->Dissolve Acid Acid Catalyst AddAcid Add Acid Catalyst Acid->AddAcid Dissolve->AddAcid Heat Heat (80-90°C) 24-48h AddAcid->Heat Neutralize Neutralize & Filter Heat->Neutralize Lyophilize Lyophilize Neutralize->Lyophilize Purify Recrystallize Lyophilize->Purify Characterize Characterize by MS and NMR Purify->Characterize cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification cluster_analysis Analysis DXylose D-Xylose Prepare Prepare Reaction Mixture DXylose->Prepare H2O18 H₂¹⁸O H2O18->Prepare XI Xylose Isomerase AddEnzyme Add Enzyme XI->AddEnzyme Buffer Buffer & Cofactors Buffer->Prepare Prepare->AddEnzyme Incubate Incubate (60-65°C) 12-24h AddEnzyme->Incubate RemoveEnzyme Remove Enzyme Incubate->RemoveEnzyme Lyophilize Lyophilize RemoveEnzyme->Lyophilize Purify Purify (Optional) Lyophilize->Purify Characterize Characterize by MS and NMR Purify->Characterize Xylose_18O Xylose [¹⁸O] Xylulose Xylulose Xylose_18O->Xylulose Xylose Isomerase X5P Xylulose-5-P Xylulose->X5P Xylulokinase Ru5P Ribulose-5-P X5P->Ru5P Epimerase G3P Glyceraldehyde-3-P X5P->G3P Transketolase F6P Fructose-6-P X5P->F6P Transketolase R5P Ribose-5-P Nucleotides Nucleotide Synthesis R5P->Nucleotides Ru5P->R5P Isomerase Ru5P->G3P Transketolase S7P Sedoheptulose-7-P Ru5P->S7P Transketolase Glycolysis Glycolysis G3P->Glycolysis S7P->F6P Transaldolase E4P Erythrose-4-P S7P->E4P Transaldolase F6P->Glycolysis E4P->Glycolysis

References

The Unseen Journey: A Technical Guide to Xylose-18O as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules is paramount. Stable isotope labeling has emerged as a powerful tool for this purpose, and among the arsenal of labeled compounds, Xylose-18O offers a unique window into the complexities of pentose metabolism and glycosylation pathways. This technical guide provides an in-depth exploration of the fundamental properties of this compound, its synthesis, analytical methodologies, and its potential applications as a tracer in cutting-edge research.

Core Properties of this compound

This compound is a form of xylose where one of the naturally occurring oxygen-16 (¹⁶O) atoms is replaced by the stable, heavier isotope oxygen-18 (¹⁸O). This isotopic substitution imparts a distinct mass signature to the molecule without significantly altering its chemical properties, making it an ideal tracer for mass spectrometry-based analyses.

Physicochemical Properties:

The fundamental physicochemical properties of this compound are nearly identical to that of its unlabeled counterpart, D-xylose. This similarity is crucial as it ensures that the labeled molecule behaves in a biologically equivalent manner, faithfully mimicking the metabolic fate of endogenous xylose.

PropertyValueReference
Molecular Formula C₅H₁₀O₄¹⁸O[1]
Molecular Weight Approx. 152.13 g/mol [1]
Appearance White crystalline powder
Solubility Soluble in water
Stability Stable under standard laboratory conditions. The stability of the ¹⁸O-label within a biological matrix is a critical consideration for experimental design.[2]

Synthesis of this compound

The synthesis of ¹⁸O-labeled monosaccharides, including this compound, can be achieved through both chemical and enzymatic methods. While specific, detailed protocols for the commercial synthesis of D-[5-¹⁸O]xylose are often proprietary, general strategies for incorporating ¹⁸O into sugar molecules have been described.

Common Synthetic Approaches:

  • Enzymatic Incorporation: Enzymes can be used to catalyze the incorporation of ¹⁸O from H₂¹⁸O into sugar molecules. For instance, aldolases and isomerases can facilitate the exchange of oxygen atoms during reversible reactions.

  • Chemical Synthesis: Multi-step chemical synthesis provides precise control over the position of the ¹⁸O label. This can involve the use of ¹⁸O-labeled reagents to introduce the isotope at a specific hydroxyl group. A common precursor for many labeling strategies is the use of ¹⁸O-water (H₂¹⁸O).[3]

A visual representation of a generalized synthetic workflow is provided below.

Synthesis_Workflow Start Starting Material (e.g., D-Xylose precursor) Reaction Chemical or Enzymatic Reaction Start->Reaction Reagent ¹⁸O-labeling Reagent (e.g., H₂¹⁸O, ¹⁸O-gas) Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Final_Product Xylose-¹⁸O Purification->Final_Product Analysis Isotopic Enrichment Analysis (MS) Final_Product->Analysis

A generalized workflow for the synthesis of Xylose-¹⁸O.

Experimental Protocols: Tracing with this compound

The primary application of this compound lies in its use as a tracer in metabolic studies, analyzed predominantly by mass spectrometry. Here, we outline a general protocol for a tracer experiment using this compound, adaptable for cell culture or in vivo studies.

General Experimental Workflow:

  • Experimental Design: Define the biological question, select the appropriate model system (e.g., cell line, animal model), and determine the optimal concentration and duration of this compound administration.

  • Tracer Administration: Introduce this compound to the biological system.

  • Sample Collection: Collect biological samples (e.g., cells, plasma, tissues) at designated time points.

  • Metabolite Extraction: Perform metabolite extraction from the collected samples. A common method involves quenching metabolism with a cold solvent (e.g., methanol/water mixture) followed by cell lysis and extraction.

  • Sample Preparation for MS Analysis: Depending on the analytical platform, derivatization may be necessary to improve the volatility and chromatographic separation of sugars.

  • Mass Spectrometry Analysis: Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the ¹⁸O-labeled metabolites. The mass shift of +2 Da (compared to the unlabeled metabolite) confirms the incorporation of the ¹⁸O atom.

Experimental_Workflow System Biological System (Cells or Animal) Tracer Administer Xylose-¹⁸O System->Tracer Sampling Time-course Sample Collection Tracer->Sampling Extraction Metabolite Extraction Sampling->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization MS LC-MS/MS or GC-MS Analysis Derivatization->MS Data Data Analysis (Isotopologue Distribution) MS->Data

A typical experimental workflow for a Xylose-¹⁸O tracer study.

Detailed Methodologies:

a) Sample Preparation: Derivatization for GC-MS Analysis

For GC-MS analysis, the polar hydroxyl groups of xylose and its metabolites must be derivatized to increase their volatility. A common method is oximation followed by silylation.

  • Protocol:

    • Dry the extracted metabolites under a stream of nitrogen.

    • Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to form methoximes of the reducing sugars.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

    • The resulting volatile derivatives are then ready for GC-MS analysis.[1]

b) Analytical Instrumentation: LC-MS/MS for Enhanced Specificity

LC-MS/MS offers high sensitivity and specificity for the analysis of labeled compounds in complex biological matrices.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is typically used.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like sugars.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for underivatized sugars.

    • Detection: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantifying specific labeled and unlabeled metabolites. The transitions would be set for both the unlabeled xylose and the this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Xylose149.0 [M-H]⁻e.g., 89.0
Xylose-¹⁸O151.0 [M-H]⁻e.g., 91.0 or 89.0

Applications in Research and Drug Development

The use of this compound as a tracer can provide valuable insights into several key biological processes.

a) Tracing the Pentose Phosphate Pathway (PPP)

Xylose enters the central carbon metabolism via the pentose phosphate pathway (PPP) after being converted to xylulose-5-phosphate. By tracing the incorporation of the ¹⁸O label from this compound into downstream metabolites of the PPP and glycolysis, researchers can quantify the flux through these pathways. This is crucial for understanding cellular redox balance and the biosynthesis of nucleotides and aromatic amino acids.

PPP_Tracing Xylose18O Xylose-¹⁸O Xylulose5P Xylulose-5-P-¹⁸O Xylose18O->Xylulose5P PPP Pentose Phosphate Pathway Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis Downstream Downstream Metabolites (e.g., Lactate, Amino Acids) Glycolysis->Downstream

Tracing the metabolic fate of Xylose-¹⁸O through the PPP.

b) Investigating Glycosylation and Glycan Biosynthesis

Xylose is a key component of proteoglycans, where it forms the linkage between the core protein and the glycosaminoglycan (GAG) chain. This compound can be used to trace the synthesis of UDP-xylose, the activated sugar donor for xylosylation, and its subsequent incorporation into glycans. This can help in understanding the regulation of glycosylation pathways, which are often altered in diseases such as cancer and inborn errors of metabolism.

c) Use as an Internal Standard in Quantitative Metabolomics

Due to its chemical similarity and distinct mass, this compound can serve as an ideal internal standard for the accurate quantification of unlabeled xylose in biological samples. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible quantitative data.

Conclusion

This compound is a valuable tool for researchers and drug development professionals seeking to unravel the complexities of pentose metabolism and glycosylation. Its properties as a stable isotope tracer, combined with advanced mass spectrometry techniques, enable precise tracking of its metabolic fate. While specific applications of this compound are still emerging, the methodologies and potential insights outlined in this guide provide a solid foundation for its use in advancing our understanding of cellular metabolism in health and disease. As analytical technologies continue to evolve, the application of this compound and other ¹⁸O-labeled compounds is poised to become an indispensable part of the metabolomics toolkit.

References

The Role of Xylose-18O in Elucidating Plant Cell Wall Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Xylose-18O, a stable isotope-labeled sugar, in the study of plant cell wall biosynthesis. Understanding the intricate processes of polysaccharide synthesis is paramount for fields ranging from bioenergy to human health, as the plant cell wall is a primary source of renewable biomass and a key factor in dietary fiber. The use of isotopic tracers like this compound offers a powerful method to dissect the metabolic pathways, kinetics, and spatial distribution of xylan, a major component of the plant cell wall.

The Significance of Xylose in Plant Cell Walls

Xylose is a five-carbon monosaccharide that is a fundamental constituent of hemicellulose, a major component of the plant cell wall. In the form of xylan, a polymer with a β-(1,4)-linked D-xylose backbone, it provides structural integrity to the cell wall by cross-linking with cellulose and lignin.[1][2][3][4][5][6][7] The structure and composition of xylan can vary significantly between different plant species and tissue types, influencing the physical properties of the plant biomass.[7]

The biosynthesis of xylan is a complex process that occurs in the Golgi apparatus.[8][9] The precursor for xylan synthesis is UDP-xylose, which is primarily synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase and UDP-xylose synthase.[10][11][12] UDP-xylose is then transported into the Golgi lumen, where xylosyltransferases catalyze the formation of the xylan backbone.[8][9][10]

Isotopic Labeling with this compound: A Powerful Analytical Tool

Stable isotope labeling is a widely used technique to trace the metabolic fate of molecules in biological systems.[13][14][15][16] By introducing molecules labeled with a heavy isotope, such as Oxygen-18 (¹⁸O), researchers can track their incorporation into various downstream products using mass spectrometry.[17][18][19][20] this compound is a commercially available isotopologue of xylose where one of the oxygen atoms is replaced with the stable isotope ¹⁸O.[21][22]

The use of this compound in plant cell wall research allows for the direct tracing of xylose from its uptake by the plant to its incorporation into the xylan polymer. This approach can provide valuable quantitative and qualitative data on:

  • Metabolic Flux: The rate at which xylose is metabolized and incorporated into the cell wall.[23]

  • Pathway Elucidation: Confirmation of the biosynthetic pathways of xylan and the identification of potential alternative routes.

  • Spatial and Temporal Dynamics: The location and timing of xylan deposition within the cell wall during plant development.

  • Enzyme Kinetics: In vitro assays using this compound can help to determine the kinetic parameters of enzymes involved in xylan biosynthesis.

Experimental Protocol: Tracing this compound in Plant Cell Wall Biosynthesis

This section outlines a generalized experimental workflow for a pulse-chase experiment using this compound to study xylan biosynthesis in a model plant system like Arabidopsis thaliana.

Plant Growth and Labeling
  • Plant Material: Grow Arabidopsis thaliana seedlings in a sterile liquid culture medium or on agar plates.

  • Pulse Labeling: Introduce D-[5-¹⁸O]xylose to the growth medium at a defined concentration. The duration of the pulse will depend on the specific research question and the expected rate of xylose uptake and metabolism.

  • Chase Period: After the pulse, transfer the seedlings to a fresh medium containing unlabeled xylose. This "chase" allows for the tracking of the labeled xylose through the biosynthetic pathway and its incorporation into the final polymer.

  • Harvesting: Harvest plant tissues at various time points during the pulse and chase periods. Flash-freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C.

Cell Wall Isolation and Fractionation
  • Homogenization: Homogenize the frozen plant tissue in a suitable buffer.

  • Cell Wall Isolation: Isolate the alcohol-insoluble residue (AIR), which represents the cell wall material, through a series of washes with ethanol and acetone.

  • Hemicellulose Extraction: Sequentially extract different cell wall fractions. Hemicelluloses, including xylan, can be extracted using alkali solutions (e.g., NaOH or KOH).

Xylan Hydrolysis and Derivatization
  • Hydrolysis: Hydrolyze the extracted hemicellulose fraction to its constituent monosaccharides using acid hydrolysis (e.g., with trifluoroacetic acid).

  • Derivatization: Convert the resulting monosaccharides into a more volatile form suitable for gas chromatography-mass spectrometry (GC-MS) analysis, for example, by converting them to their alditol acetate derivatives.

Mass Spectrometry Analysis
  • GC-MS Analysis: Analyze the derivatized monosaccharides by GC-MS. The mass spectrometer will separate the ions based on their mass-to-charge ratio, allowing for the differentiation between unlabeled xylose and this compound.

  • Data Analysis: Quantify the abundance of the ¹⁸O-labeled xylose relative to the unlabeled xylose at each time point. This data can be used to calculate the rate of xylose incorporation and turnover in the cell wall.

Data Presentation

Quantitative data from this compound labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Incorporation of ¹⁸O from D-[5-¹⁸O]xylose into Cell Wall Xylose over Time

Time Point (hours)Mole Percent Enrichment of ¹⁸O in Xylose
0 (Start of Pulse)0
215.2 ± 1.8
435.7 ± 2.5
8 (End of Pulse)60.1 ± 3.1
12 (4h Chase)58.9 ± 2.9
24 (16h Chase)55.3 ± 3.5

Table 2: Distribution of ¹⁸O-labeled Xylose in Different Cell Wall Fractions

Cell Wall Fraction¹⁸O-Xylose Abundance (nmol/mg AIR)
Pectin1.2 ± 0.3
Hemicellulose 1 (4% KOH)45.8 ± 4.2
Hemicellulose 2 (24% KOH)22.1 ± 2.7
Crystalline CelluloseNot Detected

Visualization of Pathways and Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the role of this compound in this research.

Xylan_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus UDP-Glucose UDP-Glucose UDP-Glucuronic_Acid UDP-Glucuronic_Acid UDP-Glucose->UDP-Glucuronic_Acid UDP-Glucose Dehydrogenase UDP-Xylose_Cytosol UDP-Xylose UDP-Glucuronic_Acid->UDP-Xylose_Cytosol UDP-Xylose Synthase UDP-Xylose_Golgi UDP-Xylose UDP-Xylose_Cytosol->UDP-Xylose_Golgi UDP-Xylose Transporter Xylan_Backbone Growing Xylan Backbone UDP-Xylose_Golgi->Xylan_Backbone Xylosyltransferase Mature_Xylan Mature Xylan Xylan_Backbone->Mature_Xylan Elongation & Modification

Caption: Biosynthetic pathway of xylan from UDP-glucose.

Experimental_Workflow A Plant Growth (e.g., Arabidopsis seedlings) B Pulse Labeling with D-[5-18O]xylose A->B C Chase with Unlabeled Xylose B->C D Harvesting at Multiple Time Points C->D E Cell Wall Isolation (Alcohol Insoluble Residue) D->E F Hemicellulose Extraction E->F G Acid Hydrolysis to Monosaccharides F->G H Derivatization (e.g., Alditol Acetates) G->H I GC-MS Analysis H->I J Data Analysis: 18O Incorporation Rate I->J

Caption: Experimental workflow for a this compound pulse-chase experiment.

Conclusion

The application of this compound labeling provides a robust and precise method for investigating the intricacies of plant cell wall biosynthesis. By enabling the direct tracing of xylose into xylan, this technique offers unparalleled insights into the metabolic dynamics of one of the most abundant biopolymers on Earth. For researchers in plant science, bioenergy, and drug development, leveraging this compound can lead to a deeper understanding of cell wall architecture and function, paving the way for the development of improved biomass resources and novel therapeutic strategies targeting carbohydrate metabolism.

References

Probing Yeast Metabolism with Xylose-¹⁸O: A Technical Guide for Preliminary Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary investigations into yeast metabolism using ¹⁸O-labeled xylose. While direct, published studies utilizing Xylose-¹⁸O in yeast are not yet prevalent, this document outlines a scientifically grounded, hypothetical experimental framework based on established isotope tracing techniques. This guide is intended to serve as a foundational resource for researchers designing novel experiments to elucidate the metabolic fate of xylose in yeast, a critical area of research for biofuel production and the development of yeast-based cell factories.

Introduction to Xylose Metabolism in Yeast

Saccharomyces cerevisiae, a workhorse of industrial biotechnology, does not naturally metabolize xylose, the second most abundant sugar in lignocellulosic biomass[1]. Significant metabolic engineering efforts have focused on introducing pathways for xylose utilization to enable the conversion of all major plant-based sugars into biofuels and other valuable chemicals. Two primary pathways have been engineered into yeast for this purpose:

  • The Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) Pathway: This fungal pathway involves the reduction of xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to xylulose by xylitol dehydrogenase (XDH)[1][2][3]. A key challenge with this pathway is the potential for cofactor imbalance, as XR often prefers NADPH while XDH exclusively uses NAD⁺[2].

  • The Xylose Isomerase (XI) Pathway: This bacterial pathway directly converts xylose to xylulose in a single step, avoiding the cofactor imbalance issue associated with the XR/XDH pathway[3].

Once xylulose is produced by either pathway, it is phosphorylated to xylulose-5-phosphate and enters the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of nucleotides, aromatic amino acids, and reducing equivalents in the form of NADPH[3][4].

The Role of ¹⁸O Isotope Tracing

Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic networks, providing insights into pathway activity and regulation. While ¹³C is the most commonly used isotope for metabolic flux analysis, ¹⁸O offers unique advantages for tracking the fate of oxygen atoms in biochemical reactions. The use of Xylose-¹⁸O can help to:

  • Trace the oxygen atoms from xylose through the initial steps of its metabolism.

  • Investigate the activity of specific enzymes involved in xylose assimilation.

  • Elucidate the extent of oxygen exchange with water during metabolic transformations.

  • Identify novel or unexpected metabolic pathways involving xylose.

Experimental Protocols

The following sections detail a hypothetical experimental protocol for a preliminary investigation using Xylose-¹⁸O in an engineered, xylose-fermenting yeast strain.

Preparation of ¹⁸O-Labeled Xylose

As commercially available Xylose-¹⁸O is not standard, it may need to be custom synthesized or prepared. One potential method involves the acid-catalyzed exchange of the anomeric hydroxyl group of xylose with H₂¹⁸O.

Yeast Strain and Culture Conditions
  • Yeast Strain: An engineered Saccharomyces cerevisiae strain capable of xylose metabolism (e.g., expressing either the XR/XDH or XI pathway) should be used.

  • Culture Medium: A defined minimal medium with a known carbon source concentration is recommended to avoid confounding variables.

  • Growth Phase: Cells should be harvested in the mid-exponential growth phase to ensure high metabolic activity.

¹⁸O-Labeling Experiment
  • Pre-culture: Grow the yeast strain in a pre-culture with unlabeled xylose as the carbon source.

  • Cell Harvest and Washing: Harvest the cells by centrifugation and wash them with a carbon-free medium to remove any residual unlabeled xylose.

  • Labeling: Resuspend the cells in a fresh medium containing Xylose-¹⁸O as the sole carbon source. The concentration should be consistent with the pre-culture conditions.

  • Time-Course Sampling: Collect cell samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the dynamic incorporation of ¹⁸O into downstream metabolites.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by immersing the cell samples in a cold solvent, such as methanol at -40°C or below.

  • Extraction: Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Sample Preparation: The extracted metabolites should be dried and then reconstituted in an appropriate solvent for mass spectrometry analysis.

Mass Spectrometry Analysis
  • Instrumentation: High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometers, coupled with liquid chromatography (LC) is recommended for accurate mass determination and separation of isomers.

  • Detection of ¹⁸O-Labeled Metabolites: The incorporation of an ¹⁸O atom will result in a mass shift of approximately 2 Da for the singly charged ion of a metabolite. The mass spectrometer can detect and quantify the relative abundance of the unlabeled (M+0) and labeled (M+2) isotopic peaks.

  • Data Analysis: Specialized software can be used to process the mass spectrometry data, identify metabolites, and quantify the extent of ¹⁸O labeling in each metabolite over time.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison and interpretation. The following are examples of how the data could be structured.

Table 1: Hypothetical ¹⁸O Incorporation into Pentose Phosphate Pathway Intermediates

MetaboliteTime (min)% ¹⁸O-Labeled (M+2)
Xylulose-5-phosphate585.2
1592.1
3094.5
Ribulose-5-phosphate578.9
1588.3
3091.7
Ribose-5-phosphate575.4
1586.1
3090.2
Sedoheptulose-7-phosphate542.6
1565.8
3078.4

Note: The data presented in this table is purely illustrative and represents the type of results expected from a Xylose-¹⁸O tracing experiment. The actual values would depend on the specific experimental conditions and the yeast strain used.

Table 2: Hypothetical ¹⁸O Enrichment in Glycolytic Intermediates

MetaboliteTime (min)% ¹⁸O-Labeled (M+2)
Fructose-6-phosphate1535.1
3055.9
6070.3
Glucose-6-phosphate1533.8
3054.2
6068.9
3-Phosphoglycerate1515.7
3028.4
6045.1

Note: This illustrative data demonstrates the expected progressive incorporation of the ¹⁸O label from the pentose phosphate pathway into glycolysis through the action of transketolase and transaldolase.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_preparation Preparation cluster_labeling Labeling & Sampling cluster_analysis Analysis YeastCulture Yeast Pre-culture (Unlabeled Xylose) HarvestWash Cell Harvest & Washing YeastCulture->HarvestWash Labeling Resuspend in Xylose-¹⁸O Medium HarvestWash->Labeling Sampling Time-Course Sampling Labeling->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-HRMS Analysis Extraction->LCMS DataAnalysis Data Processing & Interpretation LCMS->DataAnalysis

Caption: Experimental workflow for Xylose-¹⁸O tracing in yeast.

Xylose Metabolism and ¹⁸O Tracing

XyloseMetabolism cluster_XI XI Pathway cluster_XR_XDH XR/XDH Pathway cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis Xylose_18O Xylose-¹⁸O XI Xylose Isomerase (XI) Xylose_18O->XI XR Xylose Reductase (XR) Xylose_18O->XR Xylulose_18O Xylulose-¹⁸O XI->Xylulose_18O Xylitol Xylitol-¹⁸O XR->Xylitol XDH Xylitol Dehydrogenase (XDH) Xylitol->XDH XDH->Xylulose_18O Xylulose5P_18O Xylulose-5-P-¹⁸O Xylulose_18O->Xylulose5P_18O Xylulokinase PPP_intermediates Other PPP Intermediates-¹⁸O (e.g., Ribose-5-P, Sedoheptulose-7-P) Xylulose5P_18O->PPP_intermediates Glycolysis_intermediates Glycolytic Intermediates-¹⁸O (e.g., Fructose-6-P) PPP_intermediates->Glycolysis_intermediates Transketolase/ Transaldolase

Caption: Tracing ¹⁸O from xylose through engineered metabolic pathways in yeast.

Conclusion

Preliminary investigations using Xylose-¹⁸O in yeast metabolism hold significant promise for refining our understanding of engineered xylose utilization. By providing a direct means to track the fate of xylose-derived oxygen atoms, this technique can validate pathway activities, uncover metabolic bottlenecks, and potentially reveal novel enzymatic reactions. The experimental framework outlined in this technical guide, though based on inferred methodologies, provides a robust starting point for researchers venturing into this exciting area. The insights gained from such studies will be invaluable for the rational design of more efficient yeast strains for the production of biofuels and bio-based chemicals from renewable resources.

References

The Isotopic Signature of Life: An In-depth Guide to the Natural Abundance of ¹⁸O in Xylose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Oxygen-18 (¹⁸O) in xylose, a pentose sugar integral to the structure of plant cell walls. Understanding the variations in ¹⁸O abundance in xylose offers a powerful tool for tracing environmental and physiological processes in plants, with implications for paleoclimatology, plant physiology, and the authentication of natural products. This document details the quantitative data on ¹⁸O abundance, the intricate experimental protocols for its measurement, and the biochemical pathways governing its isotopic signature.

Natural Abundance of ¹⁸O in Xylose: A Quantitative Overview

The natural abundance of ¹⁸O in xylose is typically expressed in delta notation (δ¹⁸O) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. The δ¹⁸O value of xylose in plants is not constant; it is influenced by a variety of environmental and physiological factors. The primary driver of this variation is the isotopic composition of the source water used by the plant, which is then modified by evaporative enrichment in the leaves.

The following table summarizes the reported ranges of δ¹⁸O values in xylose from plant hemicellulose. It is important to note that these values can vary significantly based on plant species, geographic location, and specific environmental conditions during growth.

Plant Source/Study Contextδ¹⁸O Range (‰ vs. VSMOW)Reference
Hemicellulose from topsoils along a climate transect33.7 to 40.8[1]
Hemicellulose-derived sugars (arabinose and xylose)30 to 50[2]

Factors Influencing the δ¹⁸O of Plant Xylose

The δ¹⁸O value of xylose is a complex signature reflecting the plant's interaction with its environment. The key factors influencing this isotopic abundance include:

  • Isotopic Composition of Precipitation (δ¹⁸Oprec): The δ¹⁸O of local precipitation is the foundational isotopic signal that plants incorporate.

  • Evaporative Enrichment of Leaf Water: Transpiration leads to the preferential evaporation of the lighter ¹⁶O isotope from leaf water, resulting in an enrichment of ¹⁸O in the remaining water. This enrichment is influenced by:

    • Relative Humidity: Lower humidity leads to greater evaporative enrichment.

    • Temperature: Higher temperatures can increase transpiration rates, affecting enrichment.

  • Biosynthetic Fractionation: During the synthesis of xylose from glucose, enzymatic reactions can cause isotopic fractionation, further modifying the δ¹⁸O value. Arabinose, an epimer of xylose, can show slightly different δ¹⁸O values, potentially due to fractionation during the epimerization process.[1]

Experimental Protocol: Determination of δ¹⁸O in Xylose via Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS)

The determination of the δ¹⁸O of xylose requires a multi-step process involving extraction, hydrolysis, derivatization, and finally, analysis by GC-Py-IRMS. The following is a generalized protocol synthesized from established methodologies.[3][4]

3.1. Sample Preparation and Hemicellulose Extraction

  • Material Preparation: The plant material (e.g., wood, leaves) is first dried to a constant weight and then ground to a fine powder.

  • Lipid Extraction: The powdered sample is subjected to solvent extraction (e.g., with a toluene/ethanol mixture) to remove lipids and resins.

  • Holocellulose Extraction: The lipid-free material is then treated to remove lignin, typically using an acidified sodium chlorite solution, to yield holocellulose (a mixture of cellulose and hemicellulose).

  • Hemicellulose Hydrolysis: The hemicellulose fraction is selectively hydrolyzed to release its constituent monosaccharides, including xylose. This is often achieved using dilute acid hydrolysis (e.g., with trifluoroacetic acid).[4]

3.2. Sugar Derivatization

To make the polar sugar molecules volatile for gas chromatography, they must be derivatized. A common method for pentoses like xylose is derivatization with methylboronic acid (MBA).[4]

  • The dried sugar hydrolysate is dissolved in pyridine.

  • Methylboronic acid is added to the solution.

  • The mixture is heated (e.g., at 60°C for 1 hour) to form the volatile methylboronate derivatives of the sugars.[5]

3.3. GC-Py-IRMS Analysis

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The different sugar derivatives are separated based on their boiling points and interactions with the GC column.

  • Pyrolysis: As the separated compounds elute from the GC column, they pass through a high-temperature pyrolysis reactor (typically >1400°C). This process quantitatively converts the oxygen in the sugar derivative into carbon monoxide (CO).

  • Isotope Ratio Mass Spectrometry: The CO gas is then introduced into the isotope ratio mass spectrometer, where the ¹⁸O/¹⁶O ratio is measured.

  • Calibration and Correction: The measured δ¹⁸O values are calibrated against international standards (e.g., VSMOW) and corrected for any isotopic fractionation that may have occurred during the derivatization process and for the oxygen atom introduced during hydrolysis.[4]

Below is a diagram illustrating the general experimental workflow for the δ¹⁸O analysis of xylose.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material grinding Grinding plant_material->grinding lipid_extraction Lipid Extraction grinding->lipid_extraction holocellulose_extraction Holocellulose Extraction lipid_extraction->holocellulose_extraction hydrolysis Hemicellulose Hydrolysis holocellulose_extraction->hydrolysis derivatization Derivatization (MBA) hydrolysis->derivatization gc_py_irms GC-Py-IRMS Analysis derivatization->gc_py_irms data_processing Data Processing & Correction gc_py_irms->data_processing

Experimental workflow for δ¹⁸O analysis of xylose.

Biochemical Pathway of Xylose Biosynthesis in Plants

In plants, xylose is synthesized from glucose via the nucleotide sugar pathway. The direct precursor for xylose is UDP-xylose, which is formed from UDP-glucuronic acid through a decarboxylation reaction. This process is a key control point in the allocation of carbon to cell wall polysaccharides.

The following diagram illustrates the core biochemical pathway for the synthesis of UDP-xylose, the activated form of xylose used in the biosynthesis of hemicellulose.

xylose_biosynthesis cluster_pathway UDP-Xylose Biosynthesis Pathway cluster_destination Destination UDP_Glucose UDP-Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-Glucose Dehydrogenase UDP_Xylose UDP-Xylose UDP_Glucuronic_Acid->UDP_Xylose UDP-Glucuronic Acid Decarboxylase Hemicellulose Hemicellulose (Xylan) UDP_Xylose->Hemicellulose Xylosyltransferases

Biosynthesis pathway of UDP-xylose in plants.

This guide provides a foundational understanding of the natural abundance of ¹⁸O in xylose for researchers and professionals in related fields. The presented data, protocols, and pathways serve as a valuable resource for designing experiments and interpreting isotopic data in the context of plant and environmental sciences.

References

The Uncharted Territory: A Technical Guide to the Initial and Potential Applications of Xylose-18O in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable biofuels and biochemicals has intensified research into the microbial fermentation of lignocellulosic biomass, of which xylose is a major component. While stable isotope tracing with 13C-labeled substrates has been instrumental in elucidating the metabolic pathways of xylose utilization, the potential of Xylose-18O remains a largely unexplored frontier. This technical guide provides an in-depth overview of the established applications of stable isotopes in xylose fermentation, with a forward-looking perspective on the novel insights that this compound could offer.

Established Applications of Stable Isotopes in Xylose Fermentation: A 13C-Centric View

Metabolic flux analysis (MFA) using 13C-labeled xylose has been pivotal in quantifying the flow of carbon through the central metabolic pathways of various microorganisms. This approach has enabled researchers to identify metabolic bottlenecks, optimize fermentation conditions, and engineer more efficient microbial cell factories.

Quantitative Data from 13C-Xylose Fermentation Studies

The following tables summarize key quantitative data from studies utilizing 13C-labeled xylose to investigate microbial fermentation.

Table 1: Xylose Uptake Rates and Product Yields in Engineered Saccharomyces cerevisiae

StrainConditionXylose Uptake Rate (g/gDW/h)Ethanol Yield (g/g xylose)Xylitol Yield (g/g xylose)Reference
Engineered S. cerevisiaeAnaerobic0.350.380.15[1]
Engineered S. cerevisiaeOxygen-limited0.520.420.08[1]

Table 2: Metabolic Flux Distribution in Escherichia coli Grown on Xylose

PathwayAerobic Flux (%)Anaerobic Flux (%)Reference
Pentose Phosphate Pathway6045[2]
Glycolysis3040[2]
TCA Cycle105[2]
Fermentation Products010[2]

Theoretical Applications of this compound: Tracing the Path of Oxygen

While 13C traces the carbon backbone, 18O-labeled xylose offers a unique opportunity to track the fate of oxygen atoms through metabolic reactions. This can provide unprecedented insights into specific enzymatic mechanisms and redox metabolism.

Potential applications include:

  • Elucidating Isomerase vs. Oxido-Reductase Pathways: In the initial steps of xylose metabolism, bacteria primarily use xylose isomerase, while yeasts employ a two-step oxido-reductase pathway involving xylose reductase (XR) and xylitol dehydrogenase (XDH). By labeling specific oxygen positions on the xylose molecule, it would be possible to directly trace the transfer of these oxygen atoms and quantify the flux through each pathway in mixed microbial cultures or in organisms possessing both pathways.

  • Investigating Cofactor Regeneration: The XR/XDH pathway in yeast creates a cofactor imbalance (NADPH is consumed by XR, while NAD+ is required by XDH). This compound could be used to trace the oxygen atoms in the resulting xylitol and xylulose, and in conjunction with labeled water (H218O), could help to dissect the sources and sinks of oxygen in the intricate network of redox reactions involved in cofactor regeneration.

  • Quantifying Water-Producing and -Consuming Reactions: Many enzymatic reactions in central metabolism involve the addition or removal of water molecules. This compound, particularly when used in combination with H218O, can serve as a powerful tool to quantify the rates of these reactions, providing a more complete picture of cellular water homeostasis during fermentation.

Experimental Protocols

The following is a generalized protocol for a stable isotope labeling experiment using labeled xylose, which can be adapted for either 13C or a hypothetical 18O-labeling study.

General Protocol for Stable Isotope Labeling of Microbial Cultures with Labeled Xylose
  • Strain Pre-culture: Inoculate a single colony of the microbial strain into a suitable liquid medium and grow overnight to obtain a saturated pre-culture.

  • Main Culture Inoculation: Inoculate a fresh medium with the pre-culture to a starting OD600 of ~0.1.

  • Growth Phase: Grow the cells at the optimal temperature and shaking speed until they reach the mid-exponential phase (OD600 ~ 0.8-1.0).

  • Isotope Labeling:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a minimal medium lacking a carbon source.

    • Resuspend the cells in a fresh minimal medium containing the labeled xylose (e.g., [1-13C]xylose, [U-13C]xylose, or a custom-synthesized this compound) as the sole carbon source.

  • Sampling:

    • Take samples at multiple time points during the labeling experiment.

    • Immediately quench the metabolic activity of the cells by rapidly mixing the cell suspension with a cold quenching solution (e.g., 60% methanol at -40°C).

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at a low temperature.

    • Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis:

    • Use the isotopic labeling data to calculate metabolic fluxes using specialized software packages (e.g., INCA, OpenFLUX).

Visualizations: Pathways and Workflows

Xylose Metabolic Pathways

Xylose_Metabolism cluster_yeast Yeast (Oxido-Reductase Pathway) cluster_bacteria Bacteria (Isomerase Pathway) Xylose_y Xylose Xylitol Xylitol Xylose_y->Xylitol XR (NADPH -> NADP+) Xylulose Xylulose Xylitol->Xylulose XDH (NAD+ -> NADH) Xylulose_p Xylulose-5-P Xylulose->Xylulose_p Xylulokinase (ATP -> ADP) Xylose_b Xylose Xylulose_b Xylulose Xylose_b->Xylulose_b Xylose Isomerase Xylulose_b->Xylulose_p PPP Pentose Phosphate Pathway Xylulose_p->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol

Caption: Key metabolic pathways for xylose utilization in yeast and bacteria.

Experimental Workflow for Labeled Xylose Fermentation

Experimental_Workflow Preculture 1. Strain Pre-culture MainCulture 2. Main Culture Growth Preculture->MainCulture Labeling 3. Isotope Labeling with Labeled Xylose MainCulture->Labeling Sampling 4. Time-course Sampling & Quenching Labeling->Sampling Extraction 5. Metabolite Extraction Sampling->Extraction Analysis 6. MS or NMR Analysis Extraction->Analysis MFA 7. Metabolic Flux Analysis Analysis->MFA

Caption: A generalized experimental workflow for stable isotope-assisted metabolic flux analysis.

Conclusion

The use of stable isotopes, particularly 13C, has profoundly advanced our understanding of microbial xylose fermentation. The data and methodologies presented in this guide highlight the power of these techniques in metabolic engineering and synthetic biology. While the application of this compound is still in its infancy, the theoretical possibilities are compelling. By providing a means to track oxygen atoms through metabolic networks, this compound promises to unlock new layers of understanding regarding enzymatic mechanisms, redox balance, and cellular physiology. It is our hope that this guide will inspire researchers to explore this uncharted territory and further accelerate the development of sustainable bioprocesses.

References

An In-depth Technical Guide to Isotopic Labeling with Xylose-¹⁸O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of isotopic labeling using Xylose-¹⁸O. This technique offers a powerful approach for tracing the metabolic fate of xylose, a pentose sugar of significant interest in biofuel research, food science, and medicine.

Core Principles of Isotopic Labeling with Xylose-¹⁸O

Isotopic labeling is a technique used to track the movement of an isotope through a reaction or a metabolic pathway.[1] In the case of Xylose-¹⁸O, a stable, non-radioactive isotope of oxygen, ¹⁸O, is incorporated into the xylose molecule. This "labeled" xylose can then be introduced into a biological system, and the journey of the ¹⁸O atom can be monitored as the xylose is metabolized.

The fundamental principle lies in the mass difference between the common oxygen isotope, ¹⁶O, and the heavier ¹⁸O. This mass difference allows for the detection and quantification of ¹⁸O-containing molecules using mass spectrometry.[1][2] By analyzing the mass shift in xylose and its downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and gain insights into cellular physiology.

Synthesis of Xylose-¹⁸O

The synthesis of ¹⁸O-labeled compounds can be achieved through various methods, including water exchange in the presence of a catalyst.[2] For Xylose-¹⁸O, a potential synthetic route could involve the acid-catalyzed exchange of the carbonyl oxygen of xylose with ¹⁸O from H₂¹⁸O. Chemo-enzymatic methods are also employed for the synthesis of related sugar-phosphates, which could be adapted for labeled xylose synthesis.[3]

Metabolic Fate of Xylose and the ¹⁸O Label

Xylose is a five-carbon sugar that is a key component of hemicellulose in plant biomass.[4][5] In many microorganisms, and to a limited extent in humans, xylose is metabolized through the pentose phosphate pathway (PPP). The specific metabolic route can vary between organisms.

Key Metabolic Pathways for Xylose

There are three primary pathways for xylose catabolism that have been identified in microorganisms:

  • Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway: This pathway is common in yeasts. Xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to xylulose by xylitol dehydrogenase (XDH).[6]

  • Xylose Isomerase (XI) Pathway: Found in bacteria and some fungi, this pathway involves the direct isomerization of xylose to xylulose by the enzyme xylose isomerase.[6]

  • Weimberg Pathway: In this oxidative pathway, xylose is oxidized to xylonolactone and subsequently to xylonate.[6]

Once converted to xylulose, it is phosphorylated to xylulose-5-phosphate and enters the non-oxidative branch of the pentose phosphate pathway.

The following diagram illustrates the initial steps of xylose metabolism where the ¹⁸O label would be traced.

Xylose_Metabolism cluster_xr_xdh XR-XDH Pathway cluster_xi XI Pathway cluster_ppp Pentose Phosphate Pathway Xylose_18O Xylose-¹⁸O Xylitol Xylitol-¹⁸O Xylose_18O->Xylitol Xylose Reductase (XR) Xylulose Xylulose-¹⁸O Xylitol->Xylulose Xylitol Dehydrogenase (XDH) Xylulose_5_P Xylulose-5-Phosphate-¹⁸O Xylulose->Xylulose_5_P Xylulokinase Xylose_18O_2 Xylose-¹⁸O Xylulose_2 Xylulose-¹⁸O Xylose_18O_2->Xylulose_2 Xylose Isomerase (XI) Xylulose_2->Xylulose_5_P PPP_Metabolites Downstream PPP Metabolites Xylulose_5_P->PPP_Metabolites

Initial metabolic pathways for Xylose-¹⁸O.

Experimental Protocols and Workflow

A typical experiment involving Xylose-¹⁸O labeling follows a structured workflow from sample preparation to data analysis.

General Experimental Workflow

The diagram below outlines the key stages of a Xylose-¹⁸O labeling experiment.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture/ System Preparation Labeling 2. Introduction of Xylose-¹⁸O Cell_Culture->Labeling Incubation 3. Incubation and Metabolism Labeling->Incubation Quenching 4. Metabolic Quenching Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction MS_Analysis 6. LC-MS/MS Analysis Extraction->MS_Analysis Data_Processing 7. Data Processing and Flux Analysis MS_Analysis->Data_Processing

General experimental workflow for Xylose-¹⁸O labeling.
Detailed Methodologies

1. Cell Culture and Labeling:

  • Cells or organisms of interest are cultured in a defined medium.

  • For the labeling experiment, the standard xylose source is replaced with Xylose-¹⁸O at a known concentration.

  • Parallel experiments with unlabeled (¹⁶O) xylose should be run as controls.[7]

2. Incubation and Quenching:

  • The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled xylose.

  • To halt metabolic activity abruptly, the cells are quenched, often using a cold solvent like methanol.

3. Metabolite Extraction:

  • Metabolites are extracted from the cells using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

4. LC-MS/MS Analysis:

  • The extracted metabolites are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4]

  • The mass spectrometer is configured to detect the mass shift corresponding to the incorporation of one or more ¹⁸O atoms.

5. Data Analysis:

  • The resulting mass spectra are analyzed to identify and quantify the labeled metabolites.

  • The degree of ¹⁸O incorporation is calculated, and this data can be used for metabolic flux analysis (MFA) to determine the rates of metabolic reactions.[8][9]

Quantitative Data Presentation

The following table presents hypothetical quantitative data from a Xylose-¹⁸O labeling experiment in a recombinant yeast strain. This data is for illustrative purposes to demonstrate how results from such an experiment might be presented.

MetaboliteUnlabeled (¹⁶O) Peak AreaLabeled (¹⁸O) Peak AreaPercent ¹⁸O Incorporation
Xylose1,200,00010,800,00090.0%
Xylitol500,0001,500,00075.0%
Xylulose-5-Phosphate300,000700,00070.0%
Sedoheptulose-7-Phosphate150,000250,00062.5%
Ribose-5-Phosphate200,000300,00060.0%

Note: The percent incorporation is calculated as: [Labeled Peak Area / (Labeled Peak Area + Unlabeled Peak Area)] x 100.

Applications in Research and Drug Development

Isotopic labeling with Xylose-¹⁸O has several potential applications for researchers, scientists, and drug development professionals:

  • Metabolic Pathway Elucidation: Tracing the ¹⁸O label can confirm and reveal novel metabolic pathways for xylose utilization in various organisms.[2]

  • Metabolic Flux Analysis (MFA): Quantifying the rate of ¹⁸O incorporation provides a direct measure of the flux through different metabolic pathways.[8][9][10] This is crucial for metabolic engineering efforts aimed at optimizing the production of biofuels and other valuable chemicals from xylose.

  • Drug Development: Understanding how a drug candidate affects xylose metabolism can be important, particularly for drugs targeting metabolic pathways. Xylose-¹⁸O can be used to assess the on-target and off-target effects of such drugs.

  • Diagnostic Applications: In medicine, labeled sugars are used in diagnostic tests. For example, ¹⁸O-labeled glucose is used in Positron Emission Tomography (PET) scans to monitor metabolic activity.[2] While not a current standard practice, Xylose-¹⁸O could potentially be explored for specific diagnostic purposes related to pentose metabolism.

Conclusion

Isotopic labeling with Xylose-¹⁸O represents a valuable, though currently specialized, technique for in-depth studies of xylose metabolism. By leveraging the principles of stable isotope tracing and the analytical power of mass spectrometry, researchers can gain detailed insights into the metabolic fate of this important pentose sugar. The methodologies outlined in this guide provide a framework for designing and implementing Xylose-¹⁸O labeling experiments to advance our understanding of cellular metabolism and to support the development of novel biotechnological and therapeutic applications.

References

Exploring the Pentose Phosphate Pathway with Xylose-¹⁸O: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Xylose-¹⁸O as a stable isotope tracer to investigate the metabolic flux and dynamics of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH, essential for antioxidant defense and reductive biosynthesis, and for the synthesis of precursors for nucleotides and aromatic amino acids.[1][2] Understanding the regulation and flux of this pathway is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and drug development.

Xylose, a five-carbon sugar, is metabolized in many organisms through pathways that converge on the PPP intermediate, D-xylulose-5-phosphate.[3][4] By using Xylose labeled with the heavy isotope ¹⁸O, researchers can trace the fate of oxygen atoms from this pentose sugar as it enters and is processed through the PPP. This guide details the experimental methodologies, data interpretation, and visualization of the core concepts involved in such studies.

Data Presentation: Quantitative Analysis of PPP Metabolites

While direct quantitative data from Xylose-¹⁸O labeling experiments for the PPP is not yet widely published, the following table illustrates the expected type of data that can be generated. This hypothetical data represents the relative abundance of ¹⁸O-labeled isotopologues of key PPP intermediates after a time-course experiment with Xylose-¹⁸O. Data would typically be acquired using liquid chromatography-mass spectrometry (LC-MS/MS).

MetaboliteTime Point% ¹⁸O-Labeled (M+2)Fold Change vs. Time 0
Xylulose-5-Phosphate 0 min0.1 ± 0.051.0
5 min85.2 ± 3.1852.0
30 min92.5 ± 2.5925.0
60 min93.1 ± 2.2931.0
Ribose-5-Phosphate 0 min0.1 ± 0.051.0
5 min45.7 ± 2.8457.0
30 min78.3 ± 3.5783.0
60 min85.4 ± 3.1854.0
Sedoheptulose-7-Phosphate 0 min0.1 ± 0.051.0
5 min30.1 ± 2.1301.0
30 min65.9 ± 4.0659.0
60 min75.2 ± 3.8752.0
Fructose-6-Phosphate 0 min0.1 ± 0.051.0
5 min22.4 ± 1.9224.0
30 min50.6 ± 3.2506.0
60 min62.8 ± 3.5628.0
Glyceraldehyde-3-Phosphate 0 min0.1 ± 0.051.0
5 min25.3 ± 2.0253.0
30 min55.1 ± 3.3551.0
60 min68.4 ± 3.6684.0

Table 1: Illustrative time-course analysis of ¹⁸O incorporation from Xylose-¹⁸O into key pentose phosphate pathway intermediates. Data is presented as the percentage of the metabolite pool containing one ¹⁸O atom (M+2 isotopologue, assuming the label is on a carboxyl or hydroxyl group that doesn't readily exchange with water) and the fold change relative to the start of the experiment. Values are hypothetical means ± standard deviation.

Experimental Protocols

The following sections outline detailed methodologies for conducting a Xylose-¹⁸O labeling experiment to probe the pentose phosphate pathway. These protocols are synthesized from established methods for stable isotope tracing and metabolomics.[5][6][7][8]

Cell Culture and ¹⁸O-Labeling
  • Cell Seeding: Plate cells (e.g., cancer cell line, primary neurons) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Culture Medium: Culture cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Labeling Medium Preparation: Prepare a custom medium that is identical to the standard growth medium but with unlabeled xylose replaced by Xylose-¹⁸O at the desired concentration.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.

    • Add the pre-warmed Xylose-¹⁸O labeling medium to the cells. This marks time zero of the experiment.

  • Time-Course Incubation: Incubate the cells in the labeling medium for the desired time points (e.g., 0, 5, 30, 60 minutes).

Metabolite Extraction
  • Quenching of Metabolism:

    • At each time point, rapidly aspirate the labeling medium.

    • To instantly halt all enzymatic activity, place the culture dish on dry ice and add a cold extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) pre-chilled to -80°C.[5][8]

  • Cell Lysis and Metabolite Solubilization:

    • Use a cell scraper to detach the cells into the cold extraction solvent.

    • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Protein and Lipid Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris, proteins, and lipids.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

    • The samples can be stored at -80°C until analysis.

LC-MS/MS Analysis of ¹⁸O-Labeled PPP Intermediates
  • Chromatographic Separation:

    • Use a liquid chromatography system equipped with a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase column with an ion-pairing agent.[3][9]

    • Establish a gradient elution profile using appropriate mobile phases (e.g., acetonitrile and water with additives like ammonium acetate or formic acid) to achieve good separation of the PPP intermediates.

  • Mass Spectrometry Detection:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Operate the mass spectrometer in negative ionization mode, as sugar phosphates are readily detected as negative ions.

    • Develop a targeted analysis method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for the specific PPP intermediates of interest. This involves defining the precursor ion (the unlabeled metabolite) and the expected product ions, as well as the ¹⁸O-labeled precursor and its corresponding product ions.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled (M+0) and the ¹⁸O-labeled (M+2) isotopologues of each metabolite at each time point.

    • Calculate the percentage of ¹⁸O-labeling and the relative abundance of each metabolite.

    • Perform statistical analysis to determine the significance of changes over time.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture Cell Culture (Exponential Growth) wash Wash with PBS cell_culture->wash add_label Add Xylose-18O Medium (Time = 0) wash->add_label incubation Time-Course Incubation add_label->incubation quench Quench Metabolism (-80°C Solvent) incubation->quench scrape Scrape & Collect Cells quench->scrape centrifuge Centrifuge (16,000 x g, 4°C) scrape->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms LC-MS/MS Analysis collect_supernatant->lcms data_processing Data Processing (Peak Integration) lcms->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis Pentose_Phosphate_Pathway Xylose_18O Xylose-[18O] Xylulose Xylulose Xylose_18O->Xylulose Xylose Isomerase or XR/XDH Xylulose_5P_18O Xylulose-5-Phosphate-[18O] Xylulose->Xylulose_5P_18O Xylulokinase F6P_18O Fructose-6-Phosphate-[18O] Xylulose_5P_18O->F6P_18O Transketolase G3P_18O Glyceraldehyde-3-Phosphate-[18O] Xylulose_5P_18O->G3P_18O Transketolase Xylulose_5P_18O->G3P_18O Transketolase Ru5P_18O Ribulose-5-Phosphate-[18O] Xylulose_5P_18O->Ru5P_18O Ribulose-5-P Epimerase G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP S7P Sedoheptulose-7-Phosphate F6P->S7P Transaldolase Glycolysis Glycolysis F6P->Glycolysis F6P_18O->Glycolysis G3P Glyceraldehyde-3-Phosphate G3P->S7P Transaldolase G3P->Glycolysis G3P_18O->Glycolysis S7P_18O Sedoheptulose-7-Phosphate-[18O] S7P_18O->F6P_18O Transaldolase E4P Erythrose-4-Phosphate S7P_18O->E4P Transaldolase E4P->F6P Transketolase R5P Ribose-5-Phosphate R5P->F6P Transketolase R5P->G3P Transketolase R5P_18O Ribose-5-Phosphate-[18O] Ru5P->R5P Ru5P_18O->R5P_18O Ribose-5-P Isomerase

References

Foundational Research on Xylose-¹⁸O in Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and applications of Xylose-¹⁸O in the field of glycobiology. It is designed to serve as a comprehensive resource for scientists and researchers interested in utilizing stable isotope labeling to investigate the roles of xylose in glycosylation pathways, particularly in the context of drug development and disease research. This guide covers the synthesis of Xylose-¹⁸O, its application in metabolic labeling, and the analytical techniques used for its detection and quantification.

Introduction to Xylosylation and the Role of Isotopic Labeling

Xylosylation, the addition of a xylose monosaccharide to a protein or lipid, is a critical post-translational modification involved in the biosynthesis of proteoglycans and other glycoconjugates. The initiation of many glycosaminoglycan (GAG) chains, such as heparan sulfate and chondroitin sulfate, begins with the transfer of xylose from UDP-xylose to a serine residue in a core protein[1][2]. Given its foundational role, the study of xylosylation is paramount to understanding numerous biological processes, from cell signaling to tissue development and disease pathogenesis.

Stable isotope labeling, using isotopes such as ¹⁸O, provides a powerful tool to trace the metabolic fate of molecules within a biological system. Xylose labeled with ¹⁸O (Xylose-¹⁸O) can be introduced to cells and incorporated into newly synthesized glycans. The resulting mass shift allows for the differentiation and quantification of these newly synthesized molecules from the pre-existing unlabeled population using mass spectrometry[3][4]. This approach enables researchers to study the dynamics of xylosylation, identify novel xylosylated proteins, and investigate the effects of various stimuli or therapeutic agents on this process.

Synthesis of Xylose-¹⁸O

The availability of ¹⁸O-labeled xylose is a prerequisite for its use as a metabolic tracer. While D-[1-¹⁸O]xylose is commercially available from specialized chemical suppliers, understanding its synthesis is crucial for customized applications and for ensuring high isotopic enrichment. The synthesis of Xylose-¹⁸O can be approached through chemical or chemoenzymatic methods.

Chemical Synthesis

A common strategy for introducing an ¹⁸O label into a sugar is through an oxygen exchange reaction in ¹⁸O-enriched water (H₂¹⁸O)[1]. One documented approach involves the synthesis of methyl α- and β-D-xylopyranoside-5-¹⁸O[1]. This method utilizes an oxygen exchange between ¹⁸O-water and a periodate-oxidation product of a protected glucose derivative. The resulting labeled xylopyranosides can then be hydrolyzed to yield D-xylose-5-¹⁸O.

Table 1: Key Parameters in a Representative Chemical Synthesis of a Xylose-¹⁸O Derivative

ParameterValue/ConditionReference
Starting Material1,2-O-isopropylidene-α-D-glucofuranose[1]
¹⁸O Source¹⁸O-water (H₂¹⁸O)[1]
Key ReactionPeriodate oxidation followed by oxygen exchange[1]
ProductMethyl α- and β-D-xylopyranoside-5-¹⁸O[1]
Isotopic Enrichment AnalysisGas Chromatography-Mass Spectrometry (GC-MS)[1]
Chemoenzymatic Synthesis of UDP-Xylose-¹⁸O

For biological applications, xylose must be activated to UDP-xylose to serve as a donor substrate for glycosyltransferases. A chemoenzymatic approach can be employed to synthesize UDP-α-D-xylose from D-xylose[5][6][7]. This process can be adapted to produce UDP-Xylose-¹⁸O if ¹⁸O-labeled D-xylose is used as the starting material.

The synthesis involves two main steps: the chemical synthesis of xylose-1-phosphate, followed by the enzymatic conversion of xylose-1-phosphate to UDP-xylose using a UDP-sugar pyrophosphorylase[5][6][7].

Experimental Protocols

Protocol for Chemoenzymatic Synthesis of UDP-α-D-Xylose-¹⁸O

This protocol is adapted from established methods for the synthesis of unlabeled UDP-xylose and assumes the availability of D-Xylose-¹⁸O[5][6][7].

Materials:

  • D-Xylose-¹⁸O

  • p-Toluenesulfonyl hydrazine (TSH)

  • Dibasic sodium phosphate

  • UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana)

  • Uridine-5'-triphosphate (UTP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Appropriate analytical instruments (HPLC, Mass Spectrometer)

Procedure:

  • Synthesis of D-Xylose-¹⁸O-1-phosphate:

    • React D-Xylose-¹⁸O with p-toluenesulfonyl hydrazine to generate the glycosylsulfonylhydrazide adduct.

    • Treat the adduct with dibasic sodium phosphate to yield a mixture of α/β-D-Xylose-¹⁸O-1-phosphate.

    • Purify the product, for example, by precipitation as a barium salt followed by conversion to the sodium salt[7].

  • Enzymatic Synthesis of UDP-α-D-Xylose-¹⁸O:

    • Set up a reaction mixture containing Tris-HCl buffer, MgCl₂, UTP, the synthesized D-Xylose-¹⁸O-1-phosphate, and UDP-sugar pyrophosphorylase.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting UDP-α-D-Xylose-¹⁸O using anion-exchange chromatography.

Protocol for Metabolic Labeling of Mammalian Cells with Xylose-¹⁸O

This protocol provides a general framework for metabolic labeling experiments. Optimization of concentrations and incubation times is recommended for specific cell lines and experimental goals[8][9]. Chinese Hamster Ovary (CHO) cells are a relevant model system as they are widely used for the production of recombinant glycoproteins and can be engineered to control xylosylation[4][10][11][12].

Materials:

  • Mammalian cell line of interest (e.g., CHO cells)

  • Complete cell culture medium

  • D-Xylose-¹⁸O

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture:

    • Culture cells to the desired confluency in standard complete medium.

  • Labeling:

    • Prepare a stock solution of D-Xylose-¹⁸O in sterile water or PBS.

    • Replace the standard culture medium with a medium containing a specific concentration of D-Xylose-¹⁸O (e.g., in the micromolar to millimolar range, to be optimized).

    • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the labeled xylose into glycans.

  • Cell Harvest and Lysis:

    • Wash the cells with ice-cold PBS to remove excess labeled sugar.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Collect the cell lysate for downstream analysis.

Analysis of Xylose-¹⁸O Incorporation by Mass Spectrometry

Mass spectrometry is the primary analytical technique for detecting and quantifying the incorporation of ¹⁸O into glycans and glycopeptides[13][14][15].

Sample Preparation for Mass Spectrometry

For Glycan Analysis:

  • Release N-linked or O-linked glycans from the protein mixture using appropriate enzymes (e.g., PNGase F for N-glycans) or chemical methods[14][16].

  • Purify the released glycans using methods such as solid-phase extraction (SPE) with graphitized carbon or C18 columns[14][16].

  • The purified glycans can be analyzed directly or after derivatization (e.g., permethylation) to improve ionization efficiency[14].

For Glycopeptide Analysis:

  • Digest the protein lysate with a protease (e.g., trypsin)[17][18][19].

  • Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC) or specific affinity capture.

  • Desalt the peptide mixture before MS analysis[17].

Mass Spectrometry Analysis
  • Instrumentation: High-resolution mass spectrometers such as Orbitrap or Q-TOF instruments are recommended for accurate mass measurements to distinguish the ¹⁸O-labeled peaks from the unlabeled ones[13][20].

  • Ionization: Electrospray ionization (ESI) is commonly used for the analysis of glycans and glycopeptides[14].

  • Data Acquisition: Acquire full scan MS spectra to observe the isotopic distribution of the glycans or glycopeptides. The ¹⁸O-labeled species will appear at a mass-to-charge ratio (m/z) that is 2 Da higher per ¹⁸O atom incorporated compared to the unlabeled species.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to confirm the identity of the glycan or glycopeptide and to localize the ¹⁸O label within the structure[13].

Table 2: Expected Mass Shifts in Mass Spectrometry Analysis of Xylose-¹⁸O Labeled Glycans

Labeled MoietyNumber of ¹⁸O Atoms IncorporatedExpected Mass Shift (Da)
Single Xylose-¹⁸O residue1+2
Glycopeptide with one Xylose-¹⁸O1+2
N-glycan released with PNGase F in H₂¹⁸O1+3 (1 from ¹⁸O-water, 2 from potential Xylose-¹⁸O)
Peptide C-terminally labeled with two ¹⁸O atoms2+4
N-glycopeptide with C-terminal ¹⁸O labeling and Xylose-¹⁸O3+6

Visualizing Workflows and Pathways

Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis Xylose18O D-Xylose-¹⁸O Xyl1P α/β-D-Xylose-¹⁸O-1-P Xylose18O->Xyl1P Chemical Synthesis TSH p-Toluenesulfonyl hydrazine (TSH) TSH->Xyl1P Phosphate Dibasic Sodium Phosphate Phosphate->Xyl1P UDPXyl UDP-α-D-Xylose-¹⁸O Xyl1P->UDPXyl Enzymatic Reaction UTP UTP UTP->UDPXyl Enzyme UDP-Sugar Pyrophosphorylase Enzyme->UDPXyl

Caption: Chemoenzymatic synthesis of UDP-α-D-Xylose-¹⁸O.

Metabolic Labeling and Analysis Workflow

metabolic_labeling_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cells Mammalian Cells (e.g., CHO) Labeling Incubate with D-Xylose-¹⁸O Cells->Labeling Harvest Harvest and Lyse Cells Labeling->Harvest Lysate Cell Lysate Harvest->Lysate Proteolysis Proteolysis (Trypsin) Lysate->Proteolysis GlycanRelease Glycan Release (PNGase F) Lysate->GlycanRelease Enrichment Glycopeptide/Glycan Enrichment Proteolysis->Enrichment GlycanRelease->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Quantification & Identification) LCMS->DataAnalysis

Caption: Workflow for metabolic labeling and mass spectrometry analysis.

Glycosaminoglycan Initiation Pathway

gag_initiation UDPXyl18O UDP-Xylose-¹⁸O XylProtein Xyl-¹⁸O-Ser-Protein UDPXyl18O->XylProtein CoreProtein Core Protein (Serine residue) CoreProtein->XylProtein XYLT Xylosyltransferase (XYLT) XYLT->XylProtein GalXylProtein Gal-Xyl-¹⁸O-Ser-Protein XylProtein->GalXylProtein UDPGal UDP-Galactose UDPGal->GalXylProtein GalT1 Galactosyltransferase I (B4GALT7) GalT1->GalXylProtein FurtherElongation Further GAG Elongation GalXylProtein->FurtherElongation

Caption: Initiation of GAG biosynthesis traced with Xylose-¹⁸O.

Conclusion and Future Directions

Xylose-¹⁸O is a valuable tool for dissecting the complexities of xylosylation in glycobiology. This guide provides a foundational framework for its synthesis, application in metabolic labeling, and analysis by mass spectrometry. The detailed protocols and workflows serve as a starting point for researchers to design and implement their own studies.

Future research in this area will likely focus on the development of more efficient and scalable synthesis methods for Xylose-¹⁸O and other isotopically labeled sugars. Furthermore, the application of these tracers in combination with advanced proteomic and glycomic techniques will undoubtedly lead to new discoveries regarding the role of xylosylation in health and disease, paving the way for novel diagnostic and therapeutic strategies. The quantitative data obtained from such studies will be crucial for building accurate models of glycan biosynthesis and for understanding the impact of genetic and environmental factors on these pathways.

References

Methodological & Application

Application Notes and Protocols for Xylose-18O Labeling in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as xylose, researchers can quantify the flux through various metabolic pathways. While carbon-13 (¹³C) is the most commonly used isotope for MFA, the use of oxygen-18 (¹⁸O) offers a complementary approach, particularly for studying reactions involving oxygen incorporation or exchange.

These application notes provide a conceptual framework and a theoretical protocol for the use of ¹⁸O-labeled xylose in metabolic flux analysis. It is important to note that while ¹⁸O-labeling is a recognized technique in metabolomics, specific, established protocols for Xylose-¹⁸O MFA are not widely documented.[1][2][3] This guide, therefore, adapts principles from ¹³C-MFA and general ¹⁸O-labeling methodologies to propose a viable experimental strategy.

Principle of Xylose-¹⁸O Labeling for MFA

The core principle involves introducing ¹⁸O-labeled xylose into a biological system and tracking the incorporation of the ¹⁸O isotope into downstream metabolites. The position and extent of ¹⁸O labeling in these metabolites, as determined by mass spectrometry, provide quantitative information about the activity of specific enzymatic reactions and pathways. For instance, tracking the ¹⁸O from xylose through the pentose phosphate pathway (PPP) and glycolysis can reveal the relative fluxes of these interconnected pathways.

Potential Advantages of Xylose-¹⁸O Labeling:

  • Complementary Information: Provides insights into reactions involving oxygen atom transfer, which is not directly achievable with ¹³C labeling.

  • Distinct Mass Shifts: An ¹⁸O atom introduces a 2 Dalton mass shift compared to the 1 Dalton shift of ¹³C, which can simplify mass spectrometry analysis in some cases.[1]

  • Probing Specific Enzyme Mechanisms: Can be used to investigate the mechanisms of enzymes that catalyze oxidation, hydration, or isomerization reactions.

Theoretical Experimental Protocol: Xylose-¹⁸O Metabolic Flux Analysis

This protocol outlines the key steps for a conceptual Xylose-¹⁸O MFA experiment.

Preparation of ¹⁸O-Labeled Xylose
  • Enzymatic Synthesis: One potential method is the enzymatic isomerization of ¹⁸O-labeled ribose-5-phosphate to xylose-5-phosphate, followed by dephosphorylation. The reaction would be carried out in a medium enriched with H₂¹⁸O to facilitate the incorporation of ¹⁸O into the sugar backbone.

  • Chemical Synthesis: Custom chemical synthesis may also be an option to obtain xylose specifically labeled with ¹⁸O at desired positions.

Cell Culture and Labeling
  • Cell Line/Organism: Select the appropriate cell line or microorganism for the study.

  • Culture Medium: Prepare a defined culture medium where xylose is the primary carbon source.

  • Adaptation Phase: Culture the cells in a medium containing unlabeled xylose to allow for metabolic adaptation.

  • Labeling Phase: Replace the medium with one containing a known concentration of ¹⁸O-labeled xylose. The concentration and labeling percentage of the ¹⁸O-xylose should be precisely determined.

  • Steady-State Labeling: Maintain the culture under steady-state conditions to ensure that the isotopic labeling of intracellular metabolites reaches a constant level.[4] This is crucial for accurate flux calculations.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the cell culture in a cold solvent, such as liquid nitrogen or a cold methanol solution.

  • Extraction: Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water. The choice of solvent will depend on the specific metabolites of interest.

Analytical Measurement
  • Instrumentation: Utilize high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for the separation and detection of metabolites.[4]

  • Mass Isotopomer Distribution (MID) Analysis: The primary data obtained from the MS analysis is the mass isotopomer distribution (MID) for each metabolite. The MID represents the relative abundance of each isotopologue (a molecule with a specific number of isotopic labels).

  • Data Correction: The raw MS data must be corrected for the natural abundance of isotopes.[5]

Metabolic Flux Calculation
  • Metabolic Model: A stoichiometric model of the relevant metabolic network is required. This model defines the biochemical reactions and the atom transitions between metabolites.

  • Flux Estimation Software: Utilize specialized software (e.g., INCA, OpenFLUX) to estimate the metabolic fluxes.[6] These programs use the experimentally determined MIDs and the metabolic model to calculate the most likely flux distribution that fits the data.

Data Presentation

The following table summarizes hypothetical quantitative data that would be collected and analyzed in a Xylose-¹⁸O MFA experiment.

ParameterDescriptionExample ValueAnalytical Method
Xylose Uptake Rate The rate at which cells consume ¹⁸O-xylose from the medium.10 mmol/gDW/hLC-MS analysis of culture supernatant
Biomass Production Rate The rate of cell growth.0.1 gDW/L/hCell counting or optical density
Product Secretion Rate The rate of secretion of metabolic byproducts (e.g., ethanol, lactate).5 mmol/gDW/hHPLC or GC-MS of culture supernatant
MID of Xylulose-5-P Mass isotopomer distribution of a key metabolite in the PPP.M+0: 10%, M+2: 90%LC-MS/MS
MID of Fructose-6-P Mass isotopomer distribution of a glycolytic intermediate.M+0: 30%, M+2: 70%LC-MS/MS
MID of Lactate Mass isotopomer distribution of a fermentation end-product.M+0: 50%, M+2: 50%GC-MS

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_xylose Prepare 18O-Xylose prep_media Prepare Culture Media prep_xylose->prep_media cell_culture Cell Culture & Adaptation prep_media->cell_culture labeling Isotopic Labeling with 18O-Xylose cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms mid Determine Mass Isotopomer Distributions lcms->mid flux_calc Metabolic Flux Calculation mid->flux_calc

Caption: Experimental workflow for Xylose-¹⁸O metabolic flux analysis.

Simplified Xylose Metabolism

Xylose_Metabolism cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis Xylose Xylose-[18O] Xylulose Xylulose Xylose->Xylulose Xylose Isomerase X5P Xylulose-5-P-[18O] Xylulose->X5P Xylulokinase R5P Ribose-5-P X5P->R5P Transketolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase S7P Sedoheptulose-7-P R5P->S7P E4P Erythrose-4-P S7P->E4P F6P Fructose-6-P-[18O] Pyruvate Pyruvate F6P->Pyruvate ... G3P->F6P

Caption: Simplified metabolic pathways of xylose utilization.

References

Application Notes: Using Xylose-¹⁸O for Metabolic Labeling of Plant Polysaccharides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of precursors into complex macromolecules. Xylose-¹⁸O serves as a robust tool for researchers studying the biosynthesis, turnover, and remodeling of plant cell wall polysaccharides, particularly hemicelluloses like xylan and xyloglucan.[1] By introducing ¹⁸O-labeled xylose to living plant tissues or cell cultures, scientists can monitor its incorporation into the cell wall matrix over time. Subsequent analysis, primarily using mass spectrometry, allows for the precise quantification and structural characterization of newly synthesized polysaccharides.[2] This approach provides critical insights into cell wall dynamics during growth, development, and in response to environmental stimuli, making it invaluable for basic plant biology and for applications in biofuel and biomaterial development.

Principle of the Method

The protocol is based on the metabolic incorporation of exogenously supplied D-Xylose-¹⁸O into plant cell wall polysaccharides. Plant cells take up the labeled xylose, which then enters the nucleotide sugar biosynthesis pathway to form UDP-Xylose-¹⁸O.[3][4] This activated sugar donor is subsequently used by glycosyltransferases in the Golgi apparatus to build xylose-containing polysaccharides such as xylan and xyloglucan.[5] After a defined labeling period, cell walls are isolated, and the polysaccharides are extracted and hydrolyzed into smaller fragments or monosaccharides. The presence of the ¹⁸O isotope, which is two mass units heavier than the common ¹⁶O isotope, is detected by mass spectrometry. This mass shift serves as a clear marker for polysaccharides synthesized during the labeling period.[2]

Experimental Protocols

This section provides a detailed methodology for conducting a Xylose-¹⁸O labeling experiment using Arabidopsis thaliana seedlings as a model system.

Protocol 1: In Vivo Metabolic Labeling of Arabidopsis Seedlings
  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds and germinate them on solid Murashige and Skoog (MS) medium.

    • Grow seedlings for 7-10 days under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Labeling Medium Preparation:

    • Prepare liquid MS medium.

    • Add D-Xylose-¹⁸O to the liquid medium to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

    • Prepare a control medium with an equivalent concentration of unlabeled D-Xylose.

  • Labeling Procedure:

    • Carefully transfer seedlings from the solid medium to a flask containing the liquid labeling medium.

    • Incubate the seedlings in the labeling medium for a predetermined period (e.g., 6, 12, 24, or 48 hours) with gentle agitation. The incubation time will depend on the specific research question and the expected rate of polysaccharide synthesis.

    • After the labeling period, harvest the seedlings, rinse them thoroughly with deionized water to remove any external labeled xylose, and immediately flash-freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until further processing.

Protocol 2: Isolation of Alcohol Insoluble Residue (Cell Walls)

This protocol is a standard method for preparing cell wall material, often referred to as Alcohol Insoluble Residue (AIR).[6][7]

  • Homogenization:

    • Grind the frozen seedling tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Ethanol Washes:

    • Transfer the powder to a centrifuge tube and add 1.5 mL of 70% (v/v) aqueous ethanol. Vortex thoroughly.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the AIR.[6] Discard the supernatant.

    • Repeat the 70% ethanol wash two more times.

  • Solvent Washes:

    • Wash the pellet sequentially with 1.5 mL of the following solutions, vortexing and centrifuging as described above:

      • Chloroform:Methanol (1:1, v/v)[6]

      • 100% Acetone

    • These steps remove pigments, lipids, and other soluble components.

  • Drying:

    • After the final acetone wash, resuspend the pellet in a small volume of acetone and evaporate the solvent using a stream of air or in a vacuum concentrator until the AIR is completely dry.[6]

    • The resulting white/light brown powder is the isolated cell wall material.

Protocol 3: Hemicellulose Extraction and Hydrolysis
  • Hemicellulose Extraction:

    • Hemicelluloses can be selectively extracted from the AIR using an alkaline solution.

    • Resuspend the dry AIR in 1 M NaOH or KOH and stir at room temperature for several hours or overnight.[8][9]

    • Centrifuge at 10,000 x g for 15 minutes. The supernatant contains the solubilized hemicelluloses. The pellet primarily contains cellulose.

    • Transfer the supernatant to a new tube and neutralize it to pH 5.0-6.0 with acetic acid.

  • Polysaccharide Hydrolysis:

    • To analyze the monosaccharide composition, the extracted hemicelluloses must be hydrolyzed.

    • Acid Hydrolysis: Add 2 M trifluoroacetic acid (TFA) to the neutralized hemicellulose extract and heat at 121°C for 1-2 hours.[10] Afterward, remove the TFA by evaporation under a stream of nitrogen.

    • Enzymatic Hydrolysis: Alternatively, use a cocktail of specific enzymes (e.g., xylanases) to digest the polysaccharides into oligosaccharides or monosaccharides under optimized buffer, temperature, and pH conditions.[11][12] This method is milder and can preserve structural information.

Protocol 4: Mass Spectrometry Analysis
  • Sample Preparation:

    • Resuspend the dried hydrolysate in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system. Separation can be achieved using a suitable chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC column).

    • The mass spectrometer should be operated in a mode that allows for the detection of both labeled (¹⁸O) and unlabeled (¹⁶O) xylose and xylose-containing oligosaccharides.

    • The key is to look for a mass shift of +2 Da for each incorporated ¹⁸O atom. For example, if the monoisotopic mass of an unlabeled xylose fragment is 150.05 Da, the ¹⁸O-labeled counterpart will appear at 152.05 Da.[2][13]

Data Presentation

Quantitative data from labeling experiments should be summarized for clarity and comparison.

Table 1: Example Experimental Parameters for Xylose-¹⁸O Labeling

ParameterTreatment GroupControl Group
Plant SystemArabidopsis thaliana seedlingsArabidopsis thaliana seedlings
Labeling CompoundD-Xylose-¹⁸OD-Xylose-¹⁶O
Concentration5 mM5 mM
Incubation Time24 hours24 hours
Growth MediumLiquid MS MediumLiquid MS Medium

Table 2: Example Mass Spectrometry Data for Labeled Xylose

AnalyteTheoretical Mass (Unlabeled, [M-H]⁻)Observed Mass (Unlabeled, m/z)Theoretical Mass (¹⁸O-Labeled, [M-H]⁻)Observed Mass (¹⁸O-Labeled, m/z)Mass Shift (Da)
Xylose149.0450149.0455151.0450151.0458+2.0003
Xylobiose281.0873281.0879285.0873285.0881+4.0002

Visualizations

experimental_workflow cluster_prep Preparation & Labeling cluster_processing Sample Processing cluster_analysis Analysis A 1. Grow Arabidopsis Seedlings B 2. Prepare Xylose-¹⁸O Labeling Medium A->B C 3. Incubate Seedlings (Metabolic Labeling) B->C D 4. Harvest & Quench Metabolism C->D E 5. Isolate Cell Walls (AIR Protocol) D->E F 6. Extract & Hydrolyze Hemicellulose E->F G 7. Prepare Sample for Mass Spectrometry F->G H 8. LC-MS/MS Analysis G->H I 9. Data Interpretation (Detect Mass Shift) H->I

Caption: Overall experimental workflow for Xylose-¹⁸O labeling in plants.

metabolic_pathway cluster_golgi Golgi Apparatus Xyl_in External Xylose-¹⁸O Uptake Cellular Uptake Xyl_in->Uptake Transport Xyl_pool Cytosolic Xylose-¹⁸O Pool Uptake->Xyl_pool UDP_Glc UDP-Glucose UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glc Dehydrogenase UDP_Xyl UDP-Xylose-¹⁸O (Precursor) UDP_GlcA->UDP_Xyl UDP-GlcA Decarboxylase (UXS Enzymes) GT Glycosyltransferases (e.g., Xylosyltransferases) UDP_Xyl->GT Transport into Golgi Polymer ¹⁸O-Labeled Polysaccharide (Xylan, Xyloglucan) GT->Polymer Polymerization Secretion Secretion via Vesicles Polymer->Secretion CellWall Incorporation into Cell Wall Secretion->CellWall

Caption: Metabolic pathway for the incorporation of Xylose-¹⁸O into cell wall polysaccharides.

References

Application Notes & Protocols: Practical Applications of Xylose-¹⁸O in Biofuel Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xylose, a pentose sugar, is the second most abundant monosaccharide in lignocellulosic biomass, making it a critical substrate for sustainable biofuel production.[1][2][3] Efficient conversion of xylose to biofuels, such as bioethanol, by engineered microorganisms like Saccharomyces cerevisiae is a key goal in biorefinery development. Metabolic Flux Analysis (MFA) using isotopically labeled substrates is a powerful tool to understand and optimize microbial metabolism. While ¹³C-labeling is a well-established technique in MFA for tracing carbon backbones, the use of ¹⁸O-labeled substrates like Xylose-¹⁸O offers unique, albeit less commonly documented, opportunities to probe metabolic pathways.

This document outlines the potential practical applications of Xylose-¹⁸O in biofuel research, provides detailed hypothetical protocols for its use, and presents illustrative data and visualizations to guide experimental design. Although direct literature on the application of Xylose-¹⁸O in biofuel development is limited, the principles of stable isotope tracing allow for the extrapolation of its potential uses in elucidating enzymatic mechanisms and metabolic pathways.[4][5]

Application Notes

Elucidating Enzymatic Mechanisms in Xylose Metabolism

The initial steps of xylose metabolism in engineered yeast involve the conversion of xylose to xylulose. Two primary pathways are employed: the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway, or the xylose isomerase (XI) pathway.[6][7][8] Xylose-¹⁸O can be a valuable tool to investigate the mechanisms of these key enzymes.

  • Tracing Oxygen Atoms: By labeling specific oxygen atoms on the xylose molecule (e.g., at the C1 aldehyde group), researchers can track their fate during the enzymatic conversion. For instance, in the xylose isomerase reaction, which catalyzes the isomerization of D-xylose to D-xylulose, the movement of the oxygen atom can provide insights into the reaction mechanism, such as the involvement of a proton transfer network.[9][10]

  • Investigating Water Incorporation: During metabolic processes, oxygen atoms from water can be incorporated into metabolites. By conducting experiments in H₂¹⁸O with unlabeled xylose and comparing the results with experiments using Xylose-¹⁸O in unlabeled water, it is possible to distinguish between oxygen atoms originating from the substrate and those from the solvent. This can help in understanding the role of water in enzymatic reactions and identifying hydration/dehydration steps.

Quantifying Bidirectional Fluxes and Futile Cycles

Metabolic pathways are often not unidirectional. The presence of bidirectional reactions and futile cycles can significantly impact the overall efficiency of a metabolic network, consuming energy without a net product formation.

  • Distinguishing Forward and Reverse Fluxes: While ¹³C MFA is effective in determining net fluxes, resolving bidirectional fluxes can be challenging. The exchange of ¹⁸O between a metabolite and water, catalyzed by certain enzymes, can provide additional constraints to the metabolic model, allowing for a more precise estimation of forward and reverse reaction rates.

  • Identifying Energy-Wasting Cycles: Futile cycles, such as the continuous conversion of a substrate to a product and back, can be a significant metabolic burden. Xylose-¹⁸O tracing can help uncover such cycles by tracking the isotopic enrichment of intermediates, which would be influenced by the reversible exchange of oxygen atoms.

Probing the Pentose Phosphate Pathway (PPP)

Once xylose is converted to xylulose, it is phosphorylated to xylulose-5-phosphate and enters the pentose phosphate pathway (PPP). The PPP is a crucial pathway for producing NADPH, a key cofactor for the xylose reductase enzyme and for cellular biosynthesis, and for generating precursors for nucleotide and amino acid synthesis.[5]

  • Tracing Oxygen through the PPP: Following the ¹⁸O label from xylose into the intermediates of the PPP (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) can help to confirm pathway activity and identify potential bottlenecks.

  • Understanding Decarboxylation Reactions: The oxidative branch of the PPP involves a decarboxylation step. While ¹³C tracing is ideal for following the carbon atoms, ¹⁸O tracing can provide complementary information on the fate of the oxygen atoms in the carboxyl groups.

Quantitative Data Presentation

The following table presents hypothetical data from an experiment using [1-¹⁸O]Xylose to trace metabolic fluxes in an engineered Saccharomyces cerevisiae strain. The data illustrates the expected isotopic enrichment in key metabolites of the xylose assimilation and pentose phosphate pathways.

MetaboliteIsotopic Enrichment (Atom % ¹⁸O)Standard DeviationInterpretation
Intracellular Xylose95.21.5High enrichment indicates efficient uptake of the labeled substrate.
Xylitol94.81.8The ¹⁸O label is retained during the reduction of xylose, as expected.
Xylulose45.72.1Significant loss of ¹⁸O suggests a high degree of oxygen exchange with unlabeled water during the isomerization or subsequent reactions. This could indicate a reversible reaction with high water turnover.
Xylulose-5-phosphate43.12.5Similar enrichment to xylulose, indicating the label is largely retained during phosphorylation.
Ribose-5-phosphate20.51.9Dilution of the ¹⁸O label indicates the convergence of fluxes from other pathways and potential oxygen exchange in the non-oxidative PPP reactions.
Sedoheptulose-7-phosphate22.12.0Similar to Ribose-5-phosphate, showing the distribution of the label through the PPP.
Ethanol0.50.1The low enrichment in the final biofuel product is expected as the oxygen atoms from the sugar backbone are typically lost as CO₂ or incorporated into water during fermentation.

This table contains illustrative data and is not derived from actual experimental results.

Experimental Protocols

Protocol 1: Tracing Oxygen Fate in the Xylose Isomerase Pathway

Objective: To determine the extent of oxygen exchange with the solvent during the conversion of xylose to xylulose catalyzed by xylose isomerase in engineered S. cerevisiae.

Materials:

  • Engineered S. cerevisiae strain expressing a xylose isomerase.

  • [1-¹⁸O]Xylose (synthesized or commercially obtained).

  • Yeast nitrogen base (YNB) medium.

  • Unlabeled xylose.

  • Sterile, deionized H₂O and H₂¹⁸O.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Quenching solution (e.g., 60% methanol, -40°C).

  • Extraction solution (e.g., 75% ethanol, 95°C).

Methodology:

  • Strain Cultivation:

    • Inoculate a pre-culture of the engineered S. cerevisiae strain in YNB medium with 2% glucose and grow overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with sterile water to remove residual glucose.

    • Resuspend the cells in YNB medium without a carbon source to a final OD₆₀₀ of 10.

  • Labeling Experiment:

    • Prepare two sets of experimental cultures:

      • Condition A: YNB medium with 2% [1-¹⁸O]Xylose in normal H₂O.

      • Condition B (Control): YNB medium with 2% unlabeled xylose in normal H₂O.

    • Initiate the experiment by adding the cell suspension to the prepared media to a final OD₆₀₀ of 1.

    • Incubate at 30°C with shaking.

  • Sampling and Quenching:

    • Collect 1 mL samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the metabolic activity by adding the sample to 4 mL of cold quenching solution.

    • Centrifuge at 4°C to pellet the cells.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 500 µL of hot extraction solution.

    • Incubate at 95°C for 5 minutes.

    • Cool on ice and centrifuge to remove cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS method for separating and detecting sugar phosphates and related intermediates.

    • Monitor the mass isotopologue distributions of xylose, xylulose, and xylulose-5-phosphate to determine the extent of ¹⁸O incorporation.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹⁸O.

    • Calculate the atom percent enrichment of ¹⁸O in each metabolite over time.

    • Compare the enrichment in Condition A to the control (Condition B) to determine the fate of the ¹⁸O label from xylose.

Visualizations

Xylose Metabolic Pathways in Engineered Yeast

Xylose_Metabolism cluster_uptake Xylose Uptake cluster_cytosol Cytosol Xylose_ext Xylose (extracellular) Xylose_int Xylose Xylose_ext->Xylose_int Transporter Xylitol Xylitol Xylose_int->Xylitol XR (NADPH -> NADP+) Xylulose Xylulose Xylose_int->Xylulose XI Xylitol->Xylulose XDH (NAD+ -> NADH) X5P Xylulose-5-P Xylulose->X5P XKS (ATP -> ADP) PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol

Caption: Overview of xylose metabolic pathways in engineered yeast.

Experimental Workflow for Xylose-¹⁸O Tracing

Experimental_Workflow cluster_preparation Preparation cluster_experiment Labeling Experiment cluster_analysis Analysis Cultivation 1. Yeast Pre-culture (Glucose Medium) Harvesting 2. Cell Harvesting & Washing Cultivation->Harvesting Labeling 3. Incubation with [1-¹⁸O]Xylose Harvesting->Labeling Sampling 4. Time-course Sampling Labeling->Sampling Quenching 5. Metabolic Quenching Sampling->Quenching Extraction 6. Metabolite Extraction Quenching->Extraction LCMS 7. LC-MS Analysis Extraction->LCMS DataAnalysis 8. Data Analysis & Flux Calculation LCMS->DataAnalysis

Caption: Workflow for Xylose-¹⁸O metabolic flux analysis.

References

Application Notes and Protocols for Detecting Xylose-¹⁸O Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The incorporation of heavy isotopes, such as ¹⁸O, into biomolecules allows for their detection and quantification by mass spectrometry. Xylose is a key monosaccharide in the structure of proteoglycans, particularly in the linkage region of glycosaminoglycan (GAG) chains, and is also found in some N-glycans of plants and invertebrates.[1][2] Tracking the incorporation of ¹⁸O-labeled xylose (Xylose-¹⁸O) can provide valuable insights into proteoglycan biosynthesis, turnover, and the metabolic flux of xylose through various pathways.

These application notes provide a comprehensive overview and detailed protocols for the use of Xylose-¹⁸O in metabolic labeling studies, with a focus on mass spectrometry-based detection methods. The protocols described herein are based on established principles of metabolic labeling with stable isotopes and mass spectrometric analysis of glycans.

Key Applications

  • Elucidating Proteoglycan and Glycosaminoglycan Biosynthesis: Tracing the incorporation of Xylose-¹⁸O into the tetrasaccharide linkage region ([GlcA-Gal-Gal-Xyl]) of GAG chains to study the dynamics of proteoglycan synthesis.

  • Investigating Xylose Metabolism: Following the metabolic conversion of xylose into other intermediates within the pentose phosphate pathway and other metabolic routes.

  • Drug Development: Assessing the effect of therapeutic compounds on proteoglycan synthesis and xylose metabolism by quantifying changes in Xylose-¹⁸O incorporation.

  • Biomarker Discovery: Identifying changes in glycoprotein and proteoglycan profiles in disease models through altered incorporation of labeled xylose.

Protocol 1: Metabolic Labeling of Cultured Cells with Xylose-¹⁸O

This protocol describes the general procedure for metabolically labeling cultured mammalian cells with Xylose-¹⁸O.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Xylose-free cell culture medium

  • Sterile ¹⁸O-labeled D-Xylose (Xylose-¹⁸O)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scrapers

  • Centrifuge tubes

Methodology:

  • Cell Culture Preparation:

    • Culture cells to approximately 70-80% confluency in standard complete culture medium.

    • For adherent cells, use appropriate tissue culture plates or flasks. For suspension cells, use spinner flasks or shaker flasks.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing xylose-free medium with dialyzed FBS (typically 10% v/v). The use of dialyzed FBS is crucial to minimize the concentration of unlabeled xylose.

    • Dissolve Xylose-¹⁸O in the xylose-free medium to a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

    • Prepare a control "light" medium with an equivalent concentration of unlabeled D-Xylose.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with sterile PBS to remove residual unlabeled xylose.

    • Add the pre-warmed Xylose-¹⁸O labeling medium to the cells.

    • Incubate the cells for a desired period. The incubation time can range from a few hours to several days, depending on the turnover rate of the glycoproteins or proteoglycans of interest. A time-course experiment is recommended to determine the optimal labeling duration.

  • Cell Harvesting:

    • Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping in PBS.

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold PBS.

    • The cell pellet can be stored at -80°C until further processing.

Protocol 2: Extraction and Preparation of Glycoproteins for Mass Spectrometry

This protocol outlines the extraction of total glycoproteins from labeled cells and their preparation for mass spectrometric analysis.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • PNGase F

  • C18 solid-phase extraction (SPE) cartridges

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges

Methodology:

  • Cell Lysis and Protein Extraction:

    • Resuspend the cell pellet in lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Collect the supernatant containing the soluble proteins.

  • Reduction, Alkylation, and Proteolytic Digestion:

    • Denature the proteins by heating (e.g., 95°C for 5 minutes).

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the protein solution with ammonium bicarbonate (50 mM, pH 8) to reduce the denaturant concentration.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Glycopeptide Enrichment (Optional but Recommended):

    • To increase the sensitivity of detection for low-abundance glycoproteins, enrich the glycopeptides from the peptide mixture.[3]

    • Use HILIC SPE cartridges to selectively capture the hydrophilic glycopeptides while non-glycosylated peptides are washed away.[3]

    • Elute the enriched glycopeptides according to the manufacturer's protocol.

  • N-Glycan Release (for N-glycan analysis):

    • To analyze the N-glycans separately, release them from the glycopeptides using PNGase F.[4]

    • Incubate the enriched glycopeptides with PNGase F overnight at 37°C.

    • The released N-glycans can then be separated from the peptides using C18 SPE.

Protocol 3: LC-MS/MS Analysis for Detecting Xylose-¹⁸O Incorporation

This protocol provides a general workflow for the analysis of ¹⁸O-labeled glycopeptides or released glycans by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 or porous graphitic carbon (PGC) analytical column

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of tandem MS (MS/MS)

Methodology:

  • LC Separation:

    • Resuspend the prepared glycopeptide or glycan sample in an appropriate solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto the analytical column.

    • Separate the analytes using a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode.

    • Perform a full MS scan to detect the precursor ions of glycopeptides or glycans. The mass shift due to ¹⁸O incorporation will depend on the number of xylose residues in the glycan.

    • Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • The fragmentation of glycopeptides will yield characteristic oxonium ions (e.g., from hexose, HexNAc) and peptide backbone fragments (b- and y-ions).[5]

    • Fragmentation of the glycan portion will produce a series of ions corresponding to the loss of monosaccharide units.

  • Data Analysis:

    • Process the raw MS data using specialized glycoproteomics software (e.g., Byonic, MaxQuant with glyco-analysis features).

    • Search for glycopeptides or glycans with a mass shift corresponding to the incorporation of one or more ¹⁸O atoms in xylose residues. Each ¹⁸O atom will increase the mass of the xylose residue by approximately 2 Da.

    • In MS/MS spectra, look for fragment ions containing the ¹⁸O-labeled xylose. The mass of these fragments will be shifted, confirming the site of incorporation.

    • Quantify the relative abundance of the ¹⁸O-labeled species compared to the unlabeled (¹⁶O) species by comparing the peak intensities or areas under the curve of their respective extracted ion chromatograms (XICs).

Quantitative Data Summary

The following tables provide hypothetical quantitative data that could be obtained from experiments using Xylose-¹⁸O metabolic labeling. These values are for illustrative purposes and will vary depending on the cell line, experimental conditions, and the specific glycoprotein or proteoglycan being analyzed.

Table 1: Incorporation Efficiency of Xylose-¹⁸O in a Model Glycoprotein

Incubation Time (hours)% ¹⁸O Incorporation (Mean ± SD)
415.2 ± 2.1
835.8 ± 3.5
1668.4 ± 4.2
2485.1 ± 3.9
4892.5 ± 2.8

Table 2: Relative Quantification of Glycoprotein Turnover with Drug Treatment

TreatmentGlycoproteinFold Change in ¹⁸O Incorporation vs. Control (Mean ± SD)
Vehicle ControlAggrecan1.00 ± 0.12
Drug A (10 µM)Aggrecan0.45 ± 0.08
Drug B (10 µM)Aggrecan1.82 ± 0.21
Vehicle ControlDecorin1.00 ± 0.15
Drug A (10 µM)Decorin0.95 ± 0.11
Drug B (10 µM)Decorin1.15 ± 0.18

Visualizations

Signaling and Metabolic Pathways

Xylose_Metabolism_Pathway Xylose_18O Xylose-¹⁸O (extracellular) Xylose_18O_in Xylose-¹⁸O (intracellular) Xylose_18O->Xylose_18O_in Transport Xylulose_18O Xylulose-¹⁸O Xylose_18O_in->Xylulose_18O UDP_Xylose_18O UDP-Xylose-¹⁸O Xylose_18O_in->UDP_Xylose_18O UDP-sugar pathway Xylulose_5P_18O Xylulose-5-P-¹⁸O Xylulose_18O->Xylulose_5P_18O PPP Pentose Phosphate Pathway Xylulose_5P_18O->PPP Linkage Linkage Region Assembly (Xylosyltransferase) UDP_Xylose_18O->Linkage Proteoglycan Proteoglycan Core Protein Proteoglycan->Linkage GAG_chain ¹⁸O-labeled Proteoglycan Linkage->GAG_chain

Caption: Metabolic pathway of Xylose-¹⁸O incorporation.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry A 1. Cell Culture B 2. Metabolic Labeling with Xylose-¹⁸O A->B C 3. Cell Harvesting B->C D 4. Protein Extraction & Digestion C->D E 5. Glycopeptide Enrichment (HILIC) D->E F 6. N-Glycan Release (PNGase F) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (¹⁸O Detection) G->H I 9. Relative Quantification H->I

Caption: Workflow for Xylose-¹⁸O analysis.

Logical Relationship of Data Interpretation

Data_Interpretation MS1 Full MS Scan Mass_Shift Detect Mass Shift (e.g., +2n Da for Xylose) MS1->Mass_Shift MS2 MS/MS Fragmentation Fragment_Shift Detect Mass Shift in Xylose-containing Fragment Ions MS2->Fragment_Shift XIC Extracted Ion Chromatogram (XIC) Quant Calculate Peak Area Ratio (¹⁸O / ¹⁶O) XIC->Quant Result1 Confirmation of ¹⁸O Incorporation Mass_Shift->Result1 Result2 Localization of ¹⁸O Label Fragment_Shift->Result2 Result3 Relative Quantification of Turnover Quant->Result3

Caption: Logic of mass spectrometry data interpretation.

References

Application Notes and Protocols for Xylose-¹⁸O Tracing in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-xylose, a pentose sugar, is the second most abundant carbohydrate in nature and a major component of lignocellulosic biomass.[1] Many bacteria can metabolize xylose, making it a key substrate in various biotechnological applications, from biofuel production to the synthesis of valuable chemicals.[1][2] Understanding the metabolic pathways of xylose utilization in different bacteria is crucial for optimizing these processes. Stable isotope tracing, particularly with heavy oxygen (¹⁸O), offers a powerful tool to elucidate metabolic fluxes and pathway dynamics.[3] By introducing ¹⁸O-labeled xylose into bacterial cultures, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing quantitative insights into the activity of different metabolic routes.[4] These application notes provide a detailed experimental design and protocols for conducting xylose-¹⁸O tracing studies in bacteria.

1. Bacterial Xylose Metabolic Pathways

Bacteria primarily utilize four distinct pathways for D-xylose catabolism: the Isomerase pathway, the Oxidoreductase pathway, and two oxidative pathways known as the Weimberg and Dahms pathways.[5]

  • Isomerase Pathway: This is the most common pathway in prokaryotes.[5] Xylose is directly converted to xylulose by xylose isomerase. Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the Pentose Phosphate Pathway (PPP).[1][2]

  • Oxidoreductase Pathway: More common in eukaryotes, this pathway involves the reduction of xylose to xylitol by xylose reductase, followed by the oxidation of xylitol to xylulose by xylitol dehydrogenase.[5]

  • Weimberg Pathway: An oxidative pathway where D-xylose is oxidized to D-xylonolactone and then hydrolyzed to D-xylonic acid. Further reactions convert it to 2-keto-3-deoxy-xylonate, which is then dehydrated and ultimately enters the tricarboxylic acid (TCA) cycle.[2][5]

  • Dahms Pathway: This pathway shares the initial steps with the Weimberg pathway, but the 2-keto-3-deoxy-xylonate is cleaved by an aldolase into pyruvate and glycolaldehyde.[5]

Xylose_Metabolism Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase Xylitol Xylitol Xylose->Xylitol Xylonolactone D-Xylono-lactone Xylose->Xylonolactone Xylose Dehydrogenase X5P D-Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Xylitol->Xylulose Xylitol Dehydrogenase Xylonic_acid D-Xylonic acid Xylonolactone->Xylonic_acid Lactonase KDX 2-keto-3-deoxy- xylonate Xylonic_acid->KDX Xylonate Dehydratase Weimberg_end α-Ketoglutarate KDX->Weimberg_end Weimberg Pathway Dahms_end1 Pyruvate KDX->Dahms_end1 Dahms Pathway Dahms_end2 Glycolaldehyde KDX->Dahms_end2 Dahms Pathway Isomerase_path Isomerase Pathway Oxidoreductase_path Oxidoreductase Pathway Oxidative_path Oxidative Pathways

Caption: Overview of the primary xylose metabolic pathways in bacteria.

2. Experimental Design and Protocols

A typical xylose-¹⁸O tracing experiment involves the synthesis of ¹⁸O-labeled xylose, cultivation of bacteria on this labeled substrate, rapid quenching of metabolism, extraction of intracellular metabolites, and analysis by mass spectrometry.

Experimental_Workflow Synthesis Synthesis of [1-¹⁸O]-D-Xylose Culture Bacterial Culture & Labeling Synthesis->Culture Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_analysis LC-MS/MS Analysis Extraction->MS_analysis Data_analysis Data Analysis & Flux Calculation MS_analysis->Data_analysis

References

Application Notes and Protocols: Synthesis and Application of D-[1-18O]Xylose for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of D-[1-¹⁸O]xylose, a stable isotope-labeled pentose sugar valuable for tracer studies in metabolic research and drug development. The protocol outlines a robust chemical synthesis approach for incorporating an ¹⁸O label at the C1 position of D-xylose. Furthermore, this guide details potential applications of D-[1-¹⁸O]xylose in metabolic flux analysis and as a tool for investigating enzyme kinetics and mechanisms. The provided experimental protocols, data presentation tables, and workflow diagrams are intended to facilitate the successful implementation of this methodology in a research setting.

Introduction

Isotopically labeled compounds are indispensable tools in the life sciences, enabling the precise tracking of molecules through complex biological systems.[1] Stable isotopes, such as oxygen-18 (¹⁸O), offer a safe and effective alternative to radioactive isotopes for studying metabolic pathways and enzyme mechanisms.[2] D-xylose, a prevalent aldopentose in plant biomass, plays a significant role in various biological processes. The synthesis of D-[1-¹⁸O]xylose allows researchers to probe the transport, metabolism, and incorporation of this sugar into biomolecules with high precision using mass spectrometry-based techniques.[3][4]

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of D-[1-¹⁸O]xylose via acid-catalyzed isotopic exchange in ¹⁸O-enriched water.

Synthesis of D-[1-¹⁸O]Xylose

The synthesis of D-[1-¹⁸O]xylose can be achieved through an acid-catalyzed oxygen exchange reaction at the anomeric carbon (C1) of D-xylose in the presence of ¹⁸O-labeled water (H₂¹⁸O). This method, while direct, requires careful control of reaction conditions to minimize side reactions and ensure high isotopic incorporation.

Experimental Protocol: Acid-Catalyzed ¹⁸O-Exchange

Materials:

  • D-xylose

  • ¹⁸O-enriched water (H₂¹⁸O, 95-98 atom % ¹⁸O)

  • Dowex 50W-X8 resin (H⁺ form) or other suitable strong acid catalyst

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Deionized water (¹⁶O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for isotopic enrichment analysis

Procedure:

  • Preparation: In a clean, dry 10 mL round-bottom flask, dissolve 100 mg of D-xylose in 1 mL of ¹⁸O-enriched water.

  • Catalyst Addition: Add 20 mg of pre-washed Dowex 50W-X8 (H⁺ form) resin to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring. Allow the reaction to proceed for 24-48 hours. The reaction progress can be monitored by taking small aliquots, removing the catalyst, and analyzing by mass spectrometry to determine the extent of ¹⁸O incorporation.

  • Neutralization and Catalyst Removal: After the desired level of isotopic enrichment is achieved, cool the reaction mixture to room temperature. Remove the Dowex resin by filtration or centrifugation.

  • Solvent Removal: Remove the ¹⁸O-enriched water using a rotary evaporator under reduced pressure. To remove residual H₂¹⁸O, co-evaporate the sample with anhydrous ethanol (3 x 2 mL).

  • Purification: The crude product is purified by HPLC. A suitable column, such as an amino-functionalized silica column, with an acetonitrile/water mobile phase can be used to separate D-[1-¹⁸O]xylose from any unreacted D-xylose and potential side products.

  • Product Characterization and Quantification: The purified fractions containing D-[1-¹⁸O]xylose are collected and lyophilized. The final product should be characterized by mass spectrometry to confirm the mass shift corresponding to ¹⁸O incorporation and to quantify the isotopic enrichment. The overall yield should be determined gravimetrically.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis of D-[1-¹⁸O]xylose. These values are illustrative and may vary based on specific experimental conditions.

ParameterExpected ValueMethod of Analysis
Starting Material D-Xylose-
Reagents H₂¹⁸O (97 atom %), Dowex 50W-X8-
Reaction Time 48 hours-
Reaction Temperature 80°C-
Yield 70-85%Gravimetric
Isotopic Enrichment >95%Mass Spectrometry
Chemical Purity >98%HPLC

Visualizing the Workflow and Application

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of D-[1-¹⁸O]xylose.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve D-Xylose in H₂¹⁸O catalyst Add Dowex 50W-X8 (H⁺) start->catalyst react Heat at 80°C (24-48h) catalyst->react neutralize Cool & Remove Catalyst react->neutralize evaporate Rotary Evaporation neutralize->evaporate purify HPLC Purification evaporate->purify end Characterization (MS) & Lyophilization purify->end

Caption: Workflow for the synthesis of D-[1-¹⁸O]xylose.

Potential Research Application: Pentose Phosphate Pathway

D-[1-¹⁸O]xylose can be used as a tracer to study the pentose phosphate pathway (PPP), a fundamental metabolic pathway that produces NADPH and precursors for nucleotide synthesis. The diagram below illustrates a simplified overview of the PPP where labeled xylose could be integrated.

Pentose_Phosphate_Pathway D-[1-18O]Xylose D-[1-18O]Xylose Xylulose-5-P Xylulose-5-P D-[1-18O]Xylose->Xylulose-5-P Xylulokinase Ribulose-5-P Ribulose-5-P Xylulose-5-P->Ribulose-5-P Epimerase Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Nucleotide_Synthesis Nucleotide_Synthesis Ribose-5-P->Nucleotide_Synthesis Fructose-6-P Fructose-6-P Sedoheptulose-7-P->Fructose-6-P Transaldolase Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Fructose-6-P->Glycolysis

Caption: Simplified Pentose Phosphate Pathway and D-xylose entry.

Conclusion

The synthesis of D-[1-¹⁸O]xylose provides a valuable tool for researchers in metabolism, enzymology, and drug development. The protocol described herein offers a straightforward and reproducible method for obtaining this isotopically labeled sugar. The ability to trace the metabolic fate of D-xylose will undoubtedly contribute to a deeper understanding of cellular physiology and disease.

References

Application Notes and Protocols for Quantifying Xylose-¹⁸O Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful tool in metabolic research, enabling the tracing of molecules through complex biological pathways. Xylose, a five-carbon sugar, plays a significant role in various biological processes, and understanding its metabolic fate is crucial. This document provides detailed application notes and protocols for the quantification of ¹⁸O-labeled xylose (Xylose-¹⁸O) enrichment using mass spectrometry-based techniques. The methodologies outlined here are applicable to a wide range of biological matrices, aiding researchers in pharmaceutical development and metabolic studies.

The primary analytical techniques for quantifying isotopic enrichment of sugars are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the high sensitivity and selectivity required to differentiate and quantify isotopically labeled molecules from their unlabeled counterparts.[1][2] Derivatization of the sugar is often a necessary step to improve volatility for GC-MS analysis or to enhance ionization and chromatographic separation in LC-MS.[3]

Key Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For carbohydrate analysis, including xylose, derivatization is essential to increase volatility. Common derivatization methods include the formation of alditol acetates or trimethylsilyl (TMS) ethers.[3][4][5] The choice of derivatization can influence the fragmentation patterns observed in the mass spectrometer and the number of chromatographic peaks per sugar.[3][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suited for the analysis of polar and non-volatile compounds like xylose in their native or derivatized form. This technique offers high specificity through Multiple Reaction Monitoring (MRM), allowing for precise quantification even in complex biological matrices.[6][7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of underivatized sugars.[9]

Experimental Workflows

The general workflow for quantifying Xylose-¹⁸O enrichment involves several key stages: ¹⁸O-labeling of xylose, sample preparation from the biological matrix, derivatization (if required), chromatographic separation and mass spectrometric analysis, and finally, data analysis to determine the level of isotopic enrichment.

experimental_workflow cluster_labeling ¹⁸O-Labeling cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow xylose Xylose xylose_18o Xylose-¹⁸O xylose->xylose_18o Acid/Base or Enzyme Catalysis h2_18o H₂¹⁸O h2_18o->xylose_18o biological_sample Biological Sample (e.g., plasma, urine) extraction Extraction of Metabolites biological_sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (e.g., Acetylation, Silylation) cleanup->derivatization chromatography GC or LC Separation derivatization->chromatography ms Mass Spectrometry (MS or MS/MS) chromatography->ms data_analysis Data Analysis ms->data_analysis

General workflow for Xylose-¹⁸O enrichment analysis.

Experimental Protocols

Protocol 1: ¹⁸O-Labeling of Xylose via Acid-Catalyzed Exchange

This protocol describes a general method for introducing an ¹⁸O label into the carbonyl oxygen of xylose through acid-catalyzed exchange with H₂¹⁸O.

Materials:

  • D-Xylose

  • H₂¹⁸O (97% isotopic purity or higher)[10]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Lyophilizer

Procedure:

  • Dissolve 10 mg of D-xylose in 1 mL of H₂¹⁸O.

  • Add 10 µL of 0.1 M HCl to catalyze the oxygen exchange.

  • Incubate the mixture at 50°C for 24 hours. This allows for the hydration of the aldehyde group to a gem-diol, followed by dehydration, leading to the incorporation of ¹⁸O.

  • After incubation, neutralize the reaction by adding an equimolar amount of 0.1 M NaOH.

  • Freeze the sample and lyophilize to dryness to remove the water.

  • The resulting ¹⁸O-labeled xylose can be stored at -20°C until further use.

Protocol 2: GC-MS Analysis of Xylose-¹⁸O as Alditol Acetates

This protocol details the derivatization of xylose to its alditol acetate form for GC-MS analysis. This method results in a single peak for each sugar, simplifying chromatography.[3][4][5]

Materials:

  • ¹⁸O-labeled xylose sample (from Protocol 1)

  • Sodium borohydride (NaBH₄) solution (20 mg/mL in 1 M NH₄OH)

  • Acetic anhydride

  • 1-methylimidazole

  • Dichloromethane

  • Deionized water

  • Internal standard (e.g., myo-inositol)

Procedure:

  • Reduction:

    • To the dried xylose sample, add a known amount of internal standard.

    • Add 250 µL of the NaBH₄ solution to reduce the xylose to xylitol.

    • Incubate at 40°C for 90 minutes.

    • Stop the reaction by adding 50 µL of glacial acetic acid.

  • Acetylation:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 250 µL of acetic anhydride and 25 µL of 1-methylimidazole.

    • Vortex and incubate at room temperature for 10 minutes.

    • Add 1 mL of deionized water to stop the reaction.

  • Extraction:

    • Add 500 µL of dichloromethane and vortex thoroughly.

    • Centrifuge to separate the layers and transfer the lower organic layer to a clean vial.

    • Repeat the extraction.

    • Evaporate the pooled organic layers to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

GC-MS Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Protocol 3: LC-MS/MS Analysis of Underivatized Xylose-¹⁸O

This protocol describes a method for the direct analysis of Xylose-¹⁸O using LC-MS/MS, which is particularly useful for high-throughput analysis of polar metabolites.[6][9]

Materials:

  • ¹⁸O-labeled xylose sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

Procedure:

  • Sample Preparation:

    • Extract metabolites from the biological sample (e.g., protein precipitation with cold methanol for plasma).

    • Centrifuge to pellet proteins and evaporate the supernatant to dryness.

    • Reconstitute the dried extract in the initial mobile phase composition.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC system

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 90% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • MRM Transitions:

      • Unlabeled Xylose (¹⁶O): Precursor ion [M-H]⁻ m/z 149 -> Product ion m/z 89

      • ¹⁸O-labeled Xylose: Precursor ion [M-H]⁻ m/z 151 -> Product ion m/z 91 (assuming one ¹⁸O incorporation)

Data Presentation and Analysis

The quantification of ¹⁸O enrichment is achieved by measuring the relative abundance of the isotopically labeled xylose (M+2) to the unlabeled xylose (M). The percentage of enrichment can be calculated using the following formula:

% Enrichment = [Area(M+2) / (Area(M) + Area(M+2))] x 100

Where Area(M) is the peak area of the unlabeled xylose and Area(M+2) is the peak area of the ¹⁸O-labeled xylose.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from a Xylose-¹⁸O enrichment study.

Table 1: GC-MS Analysis of Xylose-¹⁸O Alditol Acetate Derivatives

Sample IDRetention Time (min)Unlabeled (M) Peak Area¹⁸O-Labeled (M+2) Peak Area% ¹⁸O Enrichment
Control 112.341,254,3215,6780.45
Control 212.351,301,9876,0120.46
Treated 112.34876,543345,67828.23
Treated 212.33901,234360,49328.58

Table 2: LC-MS/MS Analysis of Underivatized Xylose-¹⁸O

Sample IDRetention Time (min)MRM TransitionPeak Area% ¹⁸O Enrichment
Control 14.56149 -> 89987,6540.51
4.56151 -> 915,034
Treated 14.55149 -> 89654,32133.15
4.55151 -> 91324,567

Signaling Pathways and Logical Relationships

While this document focuses on the analytical methodology, the quantification of Xylose-¹⁸O enrichment is often a critical component in studying metabolic pathways. For instance, it can be used to trace the flux of xylose through the pentose phosphate pathway or its incorporation into glycans.

metabolic_pathway Xylose_18O Xylose-¹⁸O Xylulose_5P_18O Xylulose-5-P-¹⁸O Xylose_18O->Xylulose_5P_18O PPP Pentose Phosphate Pathway Xylulose_5P_18O->PPP Glycan_synthesis Glycan Synthesis Xylulose_5P_18O->Glycan_synthesis Glycans_18O ¹⁸O-labeled Glycans Glycan_synthesis->Glycans_18O

Tracing Xylose-¹⁸O through metabolic pathways.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers aiming to quantify Xylose-¹⁸O enrichment. The choice between GC-MS and LC-MS/MS will depend on the specific research question, sample matrix, and available instrumentation. Careful sample preparation and derivatization are critical for obtaining accurate and reproducible results. The ability to precisely measure isotopic enrichment will undoubtedly continue to be a cornerstone of metabolic research and drug development.

References

Application Notes and Protocols for Measuring Metabolic Flux in Saccharomyces cerevisiae using Xylose-¹⁸O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharomyces cerevisiae is a pivotal organism in industrial biotechnology, renowned for its fermentative capabilities. While naturally unable to efficiently metabolize xylose, a major component of lignocellulosic biomass, significant metabolic engineering efforts have been directed towards developing xylose-utilizing strains for the production of biofuels and other valuable chemicals.[1][2][3] Understanding the intracellular metabolic fluxes in these engineered strains is critical for optimizing production processes and guiding further strain development.

This document provides detailed application notes and protocols for the use of ¹⁸O-labeled xylose (Xylose-¹⁸O) as a tracer for metabolic flux analysis (MFA) in Saccharomyces cerevisiae. While ¹³C-based MFA is more established, ¹⁸O-labeling offers a complementary approach, particularly for investigating reactions involving oxygen transfer, such as those in the pentose phosphate pathway (PPP) and glycolysis. Isotopic tracers like ¹⁸O allow for the quantitative tracking of atoms through metabolic networks, providing insights into the activity of different pathways.[4][5][6]

Principle of Xylose-¹⁸O Labeling for Metabolic Flux Analysis

The core principle of using Xylose-¹⁸O for MFA lies in introducing xylose with one or more of its oxygen atoms replaced by the stable isotope ¹⁸O into the cellular metabolism. As the ¹⁸O-labeled xylose is catabolized, the ¹⁸O atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry (MS), it is possible to deduce the relative contributions of different metabolic pathways to their production.[5]

When Xylose-¹⁸O enters the cell, it is converted to xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose phosphate pathway. The ¹⁸O label will be distributed among various intermediates of the PPP, glycolysis, and the tricarboxylic acid (TCA) cycle. The specific labeling patterns of these intermediates can reveal the in vivo activities of enzymes and pathway fluxes.

Signaling Pathways and Experimental Workflow

The metabolic fate of xylose in engineered S. cerevisiae is intricately linked to the pentose phosphate pathway and glycolysis. Below are diagrams illustrating the key metabolic pathways and a typical experimental workflow for metabolic flux analysis.

xylose_metabolism cluster_xr_xdh Oxidoreductase Pathway cluster_xi Isomerase Pathway Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) (NAD(P)H -> NAD(P)+) Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) (NAD+ -> NADH) Xylulose-5P Xylulose-5P Xylulose->Xylulose-5P Xylulokinase (XK) (ATP -> ADP) Xylose_iso Xylose Xylulose_iso Xylulose Xylose_iso->Xylulose_iso Xylose Isomerase (XI) Xylulose_iso->Xylulose-5P Pentose Phosphate Pathway Pentose Phosphate Pathway Xylulose-5P->Pentose Phosphate Pathway Enters PPP

Caption: Engineered xylose metabolic pathways in Saccharomyces cerevisiae.

mfa_workflow Strain_Cultivation Yeast Strain Cultivation Labeling_Experiment Isotopic Labeling with Xylose-¹⁸O Strain_Cultivation->Labeling_Experiment Quenching Rapid Quenching of Metabolism Labeling_Experiment->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Data_Processing Mass Isotopomer Distribution Analysis MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Biological_Interpretation Biological Interpretation Flux_Calculation->Biological_Interpretation

Caption: General experimental workflow for metabolic flux analysis.

Experimental Protocols

The following protocols provide a general framework for conducting a Xylose-¹⁸O labeling experiment. Optimization may be required for specific strains and experimental conditions.

Yeast Strain Cultivation
  • Objective: To grow a xylose-utilizing S. cerevisiae strain to a desired cell density under controlled conditions.

  • Materials:

    • Engineered S. cerevisiae strain capable of xylose metabolism.

    • Defined minimal medium with xylose as the primary carbon source.

    • Shake flasks or bioreactor.

    • Incubator shaker or bioreactor control unit.

  • Protocol:

    • Prepare a defined minimal medium containing a known concentration of xylose (e.g., 20 g/L). Ensure all other essential nutrients are present in non-limiting amounts.

    • Inoculate the medium with a starter culture of the engineered S. cerevisiae strain.

    • Incubate the culture at the optimal temperature (e.g., 30°C) and shaking speed (e.g., 200 rpm) to ensure aerobic conditions.

    • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

    • Harvest the cells during the exponential growth phase (e.g., OD₆₀₀ of 2-4) for the labeling experiment.

Isotopic Labeling with Xylose-¹⁸O
  • Objective: To introduce Xylose-¹⁸O into the metabolism of the yeast cells to achieve isotopic steady-state.

  • Materials:

    • Yeast culture from the previous step.

    • Xylose-¹⁸O (custom synthesis may be required).

    • Labeling medium (defined minimal medium with Xylose-¹⁸O as the sole carbon source).

  • Protocol:

    • Harvest the cells from the pre-culture by centrifugation (e.g., 3000 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with sterile, carbon-free minimal medium to remove any residual unlabeled xylose.

    • Resuspend the cell pellet in the pre-warmed labeling medium containing Xylose-¹⁸O.

    • Incubate the culture under the same conditions as the pre-culture. The duration of labeling should be sufficient to reach isotopic steady-state, which is typically several cell doubling times.

Rapid Quenching of Metabolism
  • Objective: To instantly halt all enzymatic reactions to preserve the in vivo metabolite concentrations and labeling patterns.[7][8][9]

  • Materials:

    • Labeled yeast culture.

    • Cold quenching solution (e.g., 60% methanol at -40°C or liquid nitrogen).[7][10][11]

  • Protocol:

    • Rapidly transfer a known volume of the labeled cell culture into a tube containing the cold quenching solution. The volume of the quenching solution should be at least five times the volume of the cell culture to ensure rapid cooling.

    • Mix vigorously to ensure immediate and uniform quenching.

Metabolite Extraction
  • Objective: To efficiently extract intracellular metabolites from the quenched cells.

  • Materials:

    • Quenched cell suspension.

    • Extraction solvent (e.g., boiling ethanol, cold methanol/chloroform/water mixture).

    • Centrifuge.

  • Protocol:

    • Centrifuge the quenched cell suspension at low temperature (e.g., -9°C) to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent.

    • Perform the extraction according to the chosen method (e.g., incubation, sonication, bead beating).

    • Centrifuge the mixture to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • The extract can be stored at -80°C until analysis.

Mass Spectrometry Analysis
  • Objective: To determine the mass isotopomer distribution of key intracellular metabolites.

  • Materials:

    • Metabolite extract.

    • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.

  • Protocol:

    • Separate the metabolites in the extract using an appropriate chromatography method (e.g., reversed-phase or hydrophilic interaction liquid chromatography for LC-MS; derivatization followed by GC for GC-MS).

    • Analyze the eluting compounds using a high-resolution mass spectrometer.

    • Acquire full scan mass spectra to detect the different mass isotopomers of each metabolite. The mass difference between isotopomers will correspond to the number of ¹⁸O atoms incorporated.

Data Analysis and Flux Calculation
  • Objective: To calculate the relative or absolute metabolic fluxes from the mass isotopomer distribution data.

  • Protocol:

    • Process the raw MS data to obtain the fractional abundance of each mass isotopomer for the targeted metabolites.

    • Correct the raw data for the natural abundance of isotopes.

    • Use a metabolic network model of S. cerevisiae central carbon metabolism and specialized software (e.g., INCA, Metran) to fit the experimental mass isotopomer data to the model and estimate the intracellular fluxes.

Quantitative Data Presentation

The following tables present representative metabolic flux data from studies on recombinant Saccharomyces cerevisiae utilizing xylose. It is important to note that this data was obtained using ¹³C-labeling, as specific quantitative flux data from Xylose-¹⁸O experiments in this context is not yet widely available in the literature. However, these values provide a relevant benchmark for the expected flux distributions.

Table 1: Relative Metabolic Fluxes in Recombinant S. cerevisiae on Xylose

Metabolic Reaction/PathwayRelative Flux (%)Reference
Xylose Uptake100[2][3]
Oxidative Pentose Phosphate Pathway30 - 50[2][3][12]
Glycolysis (from Fructose-6-P)50 - 70[2][3]
TCA Cycle10 - 20[2][3]
Ethanol Production70 - 85[12]
Glycerol Production5 - 10[12]
Note: Fluxes are normalized to the xylose uptake rate.

Table 2: Comparison of Specific Rates in Recombinant S. cerevisiae

ConditionSpecific Xylose Uptake Rate (g/gDW/h)Specific Ethanol Production Rate (g/gDW/h)Specific Growth Rate (h⁻¹)Reference
Aerobic, Xylose0.2 - 0.60.05 - 0.20.05 - 0.15[1][12]
Anaerobic, Xylose0.1 - 0.40.08 - 0.30.01 - 0.05[13]
Note: Values are approximate and can vary significantly between different engineered strains and cultivation conditions.

Conclusion

Measuring metabolic fluxes using Xylose-¹⁸O provides a powerful tool for understanding and optimizing xylose metabolism in engineered Saccharomyces cerevisiae. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute these experiments. The insights gained from such studies are invaluable for the rational engineering of yeast strains for the efficient conversion of lignocellulosic biomass into valuable bioproducts.

References

Application Notes and Protocols for Enzymatic Assays Involving Xylose-18O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating enzymatic mechanisms, tracing metabolic pathways, and quantifying substrate turnover. Xylose, a five-carbon aldose sugar, is a key component of hemicellulose and plays a significant role in various biological processes. The use of D-xylose labeled with oxygen-18 (Xylose-18O) in enzymatic assays provides an effective method for tracking the fate of oxygen atoms during catalysis. This is particularly valuable for studying the mechanisms of isomerases, glycosyltransferases, and hydrolases that utilize xylose or its derivatives as substrates. These application notes provide detailed protocols for conducting enzymatic assays with this compound and analyzing the results using mass spectrometry.

Key Applications

  • Elucidation of Enzyme Mechanisms: Tracking the incorporation or transfer of the 18O label from this compound can help determine the catalytic mechanism of enzymes such as xylose isomerase, including the identification of bond cleavage and formation steps.

  • Metabolic Flux Analysis: In microbial or cellular systems, stable isotope tracing with 13C- and potentially 18O-labeled xylose can be used to follow its metabolic fate through pathways like the pentose phosphate pathway.[1]

  • Substrate Specificity and Activity of Glycosyltransferases: this compound can be used in the synthesis of UDP-Xylose-18O, a donor substrate for xylosyltransferases, to study the transfer of xylose to acceptor molecules.

Featured Enzymes and Protocols

This document outlines protocols for two key classes of enzymes that can be studied using this compound:

  • D-Xylose Isomerase: Catalyzes the reversible isomerization of D-xylose to D-xylulose.

  • β-Xylosidase: A glycoside hydrolase that cleaves terminal β-D-xylose residues from xylooligosaccharides.

Protocol 1: Mechanistic Analysis of D-Xylose Isomerase using this compound

This protocol describes an in vitro assay to investigate the mechanism of D-xylose isomerase by monitoring the incorporation of 18O from the solvent (H218O) into xylose, or by using [1-18O] or [2-18O]D-xylose to trace the oxygen atom during isomerization.

Experimental Workflow for Xylose Isomerase Assay

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_sub Prepare this compound or H2-18O reaction Incubate Enzyme with Substrate and Cofactors (e.g., Mg2+, Co2+) prep_sub->reaction prep_enz Purify Recombinant Xylose Isomerase prep_enz->reaction prep_buff Prepare Reaction Buffer prep_buff->reaction quench Quench Reaction reaction->quench derivatize Derivatize Sugars (e.g., Oximation/Silylation) quench->derivatize lcms LC-MS/MS Analysis derivatize->lcms data Data Interpretation lcms->data cluster_mech Catalytic Mechanism Determination cluster_pathways Catalytic Mechanism Determination substrate Xylobiose + H2-18O enzyme β-Xylosidase substrate->enzyme retaining Retaining Mechanism (Double Displacement) enzyme->retaining inverting Inverting Mechanism (Single Displacement) enzyme->inverting product_ret [1-18O]Xylose + Xylose retaining->product_ret product_inv [1-18O]Xylose + Xylose inverting->product_inv analysis LC-MS/MS Analysis of Product Isotopologues product_ret->analysis product_inv->analysis

References

Troubleshooting & Optimization

Technical Support Center: Xylose-¹⁸O Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xylose-¹⁸O labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the isotopic labeling of xylose with ¹⁸O.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind Xylose-¹⁸O labeling?

A1: Xylose-¹⁸O labeling involves the incorporation of a stable, heavy isotope of oxygen (¹⁸O) into the xylose molecule, typically by replacing a naturally occurring ¹⁶O atom. This is usually achieved through chemical or enzymatic methods. In the presence of ¹⁸O-enriched water (H₂¹⁸O), the oxygen atom of the aldehyde group (at the C1 position) in the open-chain form of xylose can exchange with an ¹⁸O atom from the water.[1] This mass shift allows the labeled xylose and its metabolites to be distinguished from their unlabeled counterparts using mass spectrometry, enabling applications in metabolic flux analysis and tracer studies.[2]

Q2: What are the main applications of Xylose-¹⁸O labeling in research?

A2: Xylose-¹⁸O labeling is primarily used in metabolic studies to trace the fate of xylose through various biochemical pathways.[2][3] Key applications include:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and understanding how different pathways are utilized under various conditions.[4]

  • Biosynthesis Studies: Investigating the incorporation of xylose-derived oxygen atoms into downstream metabolites and biomolecules.[1]

  • Enzyme Mechanism Studies: Probing the mechanisms of enzymes involved in xylose metabolism.

  • Drug Development: Understanding the metabolic fate of xylose-containing therapeutics or the impact of drugs on xylose metabolism.

Q3: Which analytical techniques are most suitable for analyzing ¹⁸O-labeled xylose?

A3: Mass spectrometry (MS) is the primary technique for analyzing ¹⁸O-labeled xylose. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.[4][5][6] For GC-MS analysis, xylose must first be derivatized to make it volatile.[5][6][7] LC-MS/MS can often analyze xylose with minimal derivatization and is highly sensitive.[4][6]

Q4: How many ¹⁸O atoms can be incorporated into a xylose molecule?

A4: Primarily, one ¹⁸O atom is expected to be incorporated by exchanging the carbonyl oxygen at the C1 position.[1] However, studies have shown that under certain conditions, such as prolonged incubation at high temperatures, additional oxygen atoms at hydroxyl groups may also undergo exchange, leading to the incorporation of more than one ¹⁸O atom.[1] This can complicate data analysis and is a key challenge in these experiments.

Troubleshooting Guides

Problem 1: Incomplete or Low Labeling Efficiency

Symptoms:

  • The mass spectrum shows a low abundance of the ¹⁸O-labeled xylose peak (M+2) compared to the unlabeled (M+0) peak.

  • Calculated labeling efficiency is significantly below the expected theoretical maximum.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient ¹⁸O-Water Enrichment Use H₂¹⁸O with a high isotopic enrichment (ideally >95%). The final enrichment in the reaction mixture should be as high as possible.
Suboptimal Reaction Conditions (Chemical Labeling) Increase the incubation temperature (e.g., to 95°C) and/or extend the reaction time (e.g., 24-48 hours) to drive the exchange reaction to completion. Note that harsh conditions may lead to unwanted side reactions or additional labeling.[1]
Suboptimal pH For enzyme-catalyzed reactions, ensure the pH of the reaction buffer is optimal for the specific enzyme's activity. For chemical exchange, pH can influence the reaction rate, and optimization may be required.[8]
Presence of Contaminating ¹⁶O-Water Ensure all reagents and buffers are prepared with ¹⁸O-water. Lyophilize dry reagents and reconstitute them in H₂¹⁸O to minimize the introduction of ¹⁶O.[9]
Problem 2: Evidence of Back-Exchange

Symptoms:

  • A decrease in the abundance of the ¹⁸O-labeled peak over time during sample processing or analysis.

  • The appearance of a singly labeled peak (M+2) when a doubly labeled species was expected, or a decrease in the ratio of labeled to unlabeled analyte during long analytical runs.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Residual Enzyme Activity If using an enzyme for labeling, ensure it is completely removed or inactivated after the labeling reaction. Using immobilized enzymes that can be easily removed by centrifugation is highly recommended.[9][10][11] Alternatively, heat inactivation (e.g., 80-95°C for 10 minutes) or the addition of an enzyme inhibitor can be effective.[8][11]
pH-Mediated Back-Exchange After the labeling reaction, adjust the pH to a level that minimizes back-exchange. For many applications, quenching the reaction by acidification (e.g., to pH < 4 with formic acid) can stabilize the label.[12] However, the stability of the label on the sugar at different pH values should be empirically determined.
Prolonged Sample Storage/Processing in ¹⁶O-Water Minimize the time samples are stored or processed in buffers containing normal (¹⁶O) water. If possible, perform final resuspension in a non-aqueous solvent or a buffer prepared with H₂¹⁸O.
Problem 3: Inconsistent or Unreproducible Quantification

Symptoms:

  • High variability in the measured ratio of labeled to unlabeled xylose across technical replicates.

  • Mass spectra show complex isotopic patterns that are difficult to interpret.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inhomogeneous Labeling The presence of multiple labeled species (e.g., M+2, M+4) due to non-specific exchange can complicate quantification.[1] Optimize labeling conditions to favor a single labeled species. If multiple species are unavoidable, specialized software or algorithms may be needed to deconvolve the isotopic patterns and accurately calculate ratios.
Matrix Effects in Mass Spectrometry The sample matrix can affect the ionization efficiency of labeled and unlabeled xylose differently. Ensure proper sample cleanup and consider using an internal standard (e.g., ¹³C-labeled xylose) for normalization.[4][5]
Derivatization Inefficiency (for GC-MS) Inconsistent derivatization can lead to variable analytical results. Optimize the derivatization protocol for reproducibility and ensure complete reaction for all samples.[6][7]

Quantitative Data Summary

The expected mass shifts for xylose upon ¹⁸O labeling are summarized below. These values are crucial for setting up the mass spectrometer and for data analysis.

Labeled SpeciesNumber of ¹⁸O AtomsExpected Mass Shift (Da)Typical m/z (as [M+H]⁺)
Unlabeled Xylose (C₅H₁₀O₅)00151.06
Singly ¹⁸O-Labeled Xylose1+2153.06
Doubly ¹⁸O-Labeled Xylose2+4155.06

Note: The exact m/z will depend on the ionization mode and any adducts formed.

Experimental Protocols

Protocol 1: Chemical ¹⁸O-Labeling of Xylose via Oxygen Exchange

This protocol is adapted from methods described for the chemical exchange of oxygen isotopes in monosaccharides.[1]

Materials:

  • D-Xylose

  • ¹⁸O-Water (H₂¹⁸O, >95% enrichment)

  • Methanol (HPLC grade)

  • Sealed glass vials

  • Heating block or oven

Procedure:

  • Weigh 1-5 mg of D-xylose into a clean, sealable glass vial.

  • Add 200-500 µL of H₂¹⁸O to the vial.

  • Securely seal the vial to prevent evaporation.

  • Incubate the vial at 95°C for 24-48 hours. The optimal time should be determined empirically to maximize labeling of the C1 oxygen while minimizing non-specific exchange at hydroxyl positions.

  • After incubation, cool the vial to room temperature.

  • The ¹⁸O-labeled xylose solution is now ready for analysis. For long-term storage, it is recommended to freeze the sample at -20°C or colder.

  • Prior to MS analysis, dilute the sample to the desired concentration with an appropriate solvent (e.g., methanol or acetonitrile) to ensure ESI spray stability.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control prep1 Dissolve Xylose in H₂¹⁸O (>95%) prep2 Seal Vial and Incubate (95°C, 24-48h) prep1->prep2 Chemical Exchange analysis1 Cool and Dilute Sample prep2->analysis1 analysis2 LC-MS/MS or GC-MS Analysis analysis1->analysis2 analysis3 Data Processing and Quantification analysis2->analysis3 qc1 Check for Back-Exchange analysis3->qc1 qc2 Assess Labeling Efficiency analysis3->qc2

Caption: Workflow for chemical ¹⁸O-labeling and analysis of xylose.

troubleshooting_logic start Problem with ¹⁸O Labeling Experiment q1 Is Labeling Efficiency Low? start->q1 sol1a Increase Temperature/ Time q1->sol1a Yes sol1b Use Higher Enrichment H₂¹⁸O q1->sol1b Yes sol1c Optimize pH q1->sol1c Yes q2 Is Back-Exchange Observed? q1->q2 No sol1a->q2 sol1b->q2 sol1c->q2 sol2a Inactivate/Remove Enzyme q2->sol2a Yes sol2b Quench Reaction (Adjust pH) q2->sol2b Yes sol2c Minimize Processing Time q2->sol2c Yes q3 Is Quantification Inconsistent? q2->q3 No sol2a->q3 sol2b->q3 sol2c->q3 sol3a Optimize Labeling for Homogeneity q3->sol3a Yes sol3b Use Internal Standard q3->sol3b Yes sol3c Validate Derivatization q3->sol3c Yes end_node Experiment Optimized q3->end_node No sol3a->end_node sol3b->end_node sol3c->end_node

Caption: Troubleshooting decision tree for Xylose-¹⁸O labeling experiments.

References

troubleshooting mass spectrometry analysis of 18O-labeled metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis of 18O-labeled metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 18O-labeled metabolites, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing low or no 18O incorporation in my metabolites of interest?

Answer:

Low or incomplete labeling is a common challenge. Several factors throughout the experimental workflow could be the cause. Consider the following possibilities:

  • Inadequate Labeling Time: The time required to reach isotopic steady-state varies significantly between metabolic pathways. While glycolysis may reach equilibrium within minutes, pathways like lipid synthesis could take much longer.[1][2]

    • Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific metabolites and cell type.

  • Suboptimal Cell Culture Conditions: Cell health and metabolic activity directly impact nutrient uptake and labeling efficiency.

    • Solution: Ensure cells are healthy and in the exponential growth phase. Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled counterparts of your tracer.[1][2]

  • Incorrect Tracer Concentration: The concentration of the 18O-labeled precursor in the medium may be insufficient.

    • Solution: Use a medium that completely replaces the unlabeled nutrient with its 18O-labeled counterpart at a similar concentration.[1][2]

  • Metabolic Rerouting: Cells may utilize alternative metabolic pathways that bypass the expected incorporation of the 18O label.

    • Solution: Consult metabolic pathway databases and literature to understand the potential for alternative routes in your experimental model.

Question: My mass spectra show a complex mixture of singly and doubly labeled species, making quantification difficult. What is the cause and how can I address it?

Answer:

The presence of a mixed population of labeled species often points to issues with the labeling process or sample handling.

  • Incomplete Labeling: As mentioned above, insufficient labeling time can result in a mix of unlabeled, partially labeled, and fully labeled metabolites.

    • Solution: Optimize the labeling duration through time-course experiments.

  • Back-Exchange of 18O with 16O: This is a critical issue where the 18O label is lost and replaced by 16O from water during sample preparation and analysis. This can occur if residual enzymatic activity is not properly quenched.

    • Solution: Implement a rapid and effective quenching protocol immediately after harvesting cells. Using ice-cold solvents like 60% methanol is a common method.[3][4][5] Boiling the sample for a short period can also inactivate residual enzymes.

  • Natural Isotope Abundance: Remember that naturally occurring isotopes (e.g., 13C, 17O) will contribute to the isotopic distribution of your analyte.

    • Solution: Analyze an unlabeled control sample to understand the natural isotopic pattern of your metabolite of interest. This will help in deconvoluting the mass spectra of your labeled samples.[6][7][8]

Question: I am seeing significant variability in my results between replicate samples. What are the likely sources of this variation?

Answer:

High variability can be introduced at multiple stages of the experimental workflow.

  • Inconsistent Cell Culture: Differences in cell number, confluency, or metabolic state between replicates will lead to variable labeling.

    • Solution: Standardize cell seeding density and harvest all replicates at a similar confluency and growth phase.[2]

  • Ineffective or Inconsistent Quenching: If metabolism is not halted instantly and completely, metabolite levels can change during sample preparation.[9][10]

    • Solution: Use a validated and consistently applied quenching protocol. Fast filtration followed by immersion in liquid nitrogen is a highly effective method.[4]

  • Metabolite Leakage: Harsh quenching or extraction methods can damage cell membranes, leading to the loss of intracellular metabolites.[3][11]

    • Solution: Optimize your quenching and extraction procedures to maintain cell integrity. Avoid using 100% methanol alone as a quenching solution, as it can cause leakage.[11]

  • Matrix Effects in the Mass Spectrometer: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inconsistent quantification.

    • Solution: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects.[12] If specific standards are unavailable, a globally labeled cell extract can be used as an alternative.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a metabolite labeled with 18O?

Each incorporated 18O atom will increase the mass of the metabolite by approximately 2.0043 Da compared to its 16O counterpart. The total mass shift will depend on the number of oxygen atoms that are replaced.

Q2: How can I confirm that the observed mass shift is due to 18O labeling and not another modification or artifact?

Analyze an unlabeled control sample in parallel with your labeled samples. The mass shift should only be present in the labeled samples. Additionally, the isotopic pattern of the labeled metabolite should be consistent with the incorporation of 18O.

Q3: What are the best practices for quenching metabolism to prevent 18O back-exchange?

Rapidly stopping all enzymatic activity is crucial. Methods include fast filtration of cells from the medium followed by immediate immersion in liquid nitrogen, or quenching with a large volume of ice-cold solvent (e.g., 60% methanol at -40°C).[3][4]

Q4: Can I use 18O-labeled internal standards to quantify my 18O-labeled metabolites from a tracer experiment?

This is generally not recommended. The goal of a tracer experiment is to measure the incorporation of the label into the metabolite pool, not the absolute concentration. Using an 18O-labeled internal standard would interfere with the measurement of the experimentally incorporated 18O. It is better to use a different stable isotope label for the internal standard (e.g., 13C, 15N, or 2H) if absolute quantification is desired alongside the labeling experiment.

Quantitative Data Summary

Table 1: Expected Mass Shifts for Common 18O-Labeled Metabolites in Central Carbon Metabolism

This table provides the expected mass increase for singly and doubly 18O-labeled key metabolites. The exact number of incorporated 18O atoms will depend on the specific metabolic reactions and the labeling precursor used.

MetaboliteChemical Formula (unlabeled)Mass of Monoisotopic Peak (unlabeled)Expected Mass Shift for One 18OExpected Mass Shift for Two 18O
PyruvateC₃H₄O₃88.01604+2.0043 Da+4.0086 Da
LactateC₃H₆O₃90.03169+2.0043 Da+4.0086 Da
CitrateC₆H₈O₇192.02699+2.0043 Da+4.0086 Da
SuccinateC₄H₆O₄118.02661+2.0043 Da+4.0086 Da
MalateC₄H₆O₅134.02152+2.0043 Da+4.0086 Da
GlutamateC₅H₉NO₄147.05316+2.0043 Da+4.0086 Da

Experimental Protocols

Protocol 1: 18O Labeling of Adherent Mammalian Cells in Culture

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2] Include extra wells for cell counting. Incubate overnight in your standard growth medium.

  • Medium Preparation: Prepare the labeling medium by dissolving the 18O-labeled precursor (e.g., H₂¹⁸O or an 18O-labeled nutrient) in the appropriate base medium. If using a labeled nutrient, ensure the base medium lacks the unlabeled version of that nutrient.[1][2]

  • Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed 18O-labeling medium.

  • Incubation: Place the cells back in the incubator for the desired labeling duration. This duration should be optimized for your specific experiment.[1][2]

  • Quenching and Harvesting: Immediately proceed to a rapid quenching and metabolite extraction protocol to halt enzymatic activity and prevent back-exchange.

Protocol 2: Rapid Quenching and Metabolite Extraction

This protocol is designed to minimize metabolite loss and back-exchange.

  • Preparation: Place the cell culture plate on ice. Prepare a solution of 80% methanol in water and cool it to -80°C.

  • Medium Removal: Aspirate the labeling medium from the wells as quickly as possible.

  • Washing (Optional but Recommended): Quickly wash the cell monolayer with ice-cold saline solution to remove any remaining extracellular metabolites. Aspirate the wash solution immediately.

  • Quenching and Extraction: Add 1 mL of the cold 80% methanol solution to each well.

  • Cell Lysis: Place the plate on a rocker at 4°C for 10 minutes to ensure complete cell lysis and extraction of metabolites.

  • Collection: Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellet at -80°C until mass spectrometry analysis.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling 18O Labeling cluster_extraction Sample Processing cluster_analysis Analysis seeding Seed Cells incubation Incubate Overnight seeding->incubation add_label Add 18O-Labeling Medium incubation->add_label label_incubation Incubate for Labeling add_label->label_incubation quenching Rapid Quenching label_incubation->quenching extraction Metabolite Extraction quenching->extraction drying Dry Extract extraction->drying ms_analysis LC-MS/MS Analysis drying->ms_analysis data_processing Data Processing & Interpretation ms_analysis->data_processing

Caption: Workflow for 18O-labeling of metabolites for MS analysis.

Troubleshooting_Tree cluster_labeling Labeling Issues cluster_prep Sample Prep Issues cluster_ms MS Analysis Issues start Low 18O Incorporation? time Insufficient Labeling Time? start->time Yes back_exchange 18O Back-Exchange? start->back_exchange No, but signal is weak health Poor Cell Health? time->health Time Optimized medium Unlabeled Nutrient in Medium? health->medium Cells Healthy leakage Metabolite Leakage? back_exchange->leakage Quenching is Fast matrix Matrix Effects? leakage->matrix Extraction is Gentle sensitivity Low Instrument Sensitivity? matrix->sensitivity Using IS

Caption: Decision tree for troubleshooting low 18O signal.

Glycolysis_Pathway cluster_glycolysis Glycolysis H2O_18 H2¹⁸O Enolase Enolase H2O_18->Enolase G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP PG2->Enolase Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP

Caption: 18O incorporation into PEP via Enolase in Glycolysis.

References

Technical Support Center: Optimizing Experimental Conditions for Xylose-¹⁸O Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xylose-¹⁸O as a tracer to investigate metabolic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary application of Xylose-¹⁸O tracer studies?

A1: Xylose-¹⁸O tracer studies are primarily used to investigate the flux through the Pentose Phosphate Pathway (PPP). By tracking the incorporation of the ¹⁸O isotope from xylose into downstream metabolites, researchers can quantify the activity of the PPP, which is crucial for generating NADPH for reductive biosynthesis and nucleotide precursors.

Q2: My mass spectrometry results show low or no incorporation of ¹⁸O into downstream metabolites. What are the possible causes and solutions?

A2: Low or no ¹⁸O incorporation can stem from several factors:

  • Insufficient Labeling Time: The incubation time with Xylose-¹⁸O may be too short for detectable labeling of downstream metabolites. Labeling times can range from minutes for highly active pathways like glycolysis to several hours for pathways with slower turnover. An incubation time of 18-24 hours is often sufficient for steady-state labeling of most central carbon metabolites.[1]

  • Low Tracer Concentration: The concentration of Xylose-¹⁸O in the medium might be too low compared to the endogenous unlabeled xylose pool.

  • Inefficient Cellular Uptake: The cells or tissue under investigation may have poor transport mechanisms for xylose.

  • Metabolic Reprogramming: The experimental conditions (e.g., cell type, growth phase, drug treatment) may have suppressed the PPP.

Troubleshooting Steps:

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal labeling duration for your specific system.

  • Increase Tracer Concentration: Titrate the concentration of Xylose-¹⁸O to ensure sufficient availability for cellular uptake and metabolism.

  • Verify Xylose Uptake: If possible, use an orthogonal method to confirm that cells are taking up xylose from the medium.

  • Control Experiments: Include positive and negative controls to ensure that the observed lack of labeling is not due to a systematic issue with the experimental setup.

Q3: I am observing inconsistent labeling patterns between biological replicates. What could be the reason?

A3: Inconsistent labeling can be caused by variability in:

  • Cell Culture Conditions: Differences in cell density, growth phase, or media composition can significantly impact metabolic activity.

  • Sample Handling: Variations in the timing or efficiency of quenching and extraction procedures can lead to inconsistent results.

  • Analytical Variability: Inconsistent instrument performance can introduce variability.

Troubleshooting Steps:

  • Standardize Cell Culture: Ensure all replicates are seeded at the same density and harvested at the same growth phase.

  • Harmonize Sample Preparation: Use a standardized and rapid protocol for quenching and metabolite extraction for all samples.

  • Include Internal Standards: Use uniformly ¹³C-labeled cell extracts as internal standards to correct for analytical variability.

  • Quality Control Samples: Run pooled quality control (QC) samples throughout the analytical run to monitor instrument performance.

Q4: How can I prevent the back-exchange of the ¹⁸O label with water during sample preparation?

A4: Back-exchange of the ¹⁸O isotope with ¹⁶O from water is a potential issue that can lead to an underestimation of labeling. This is particularly a concern during steps involving aqueous solutions at non-neutral pH or in the presence of active enzymes.

Mitigation Strategies:

  • Rapid Quenching and Extraction: Immediately halt metabolic activity by snap-freezing in liquid nitrogen and using ice-cold extraction solvents.[2]

  • Lyophilization: Dry the metabolite extracts completely to remove all water before storage or derivatization.

  • Enzyme Deactivation: If enzymatic steps are part of the sample preparation, ensure complete deactivation of the enzymes (e.g., by heat inactivation) after the reaction is complete.[3][4]

  • Control for Back-Exchange: Analyze a known ¹⁸O-labeled standard alongside your samples to assess the extent of back-exchange during your specific workflow.

Experimental Protocols

Protocol 1: Xylose-¹⁸O Labeling of Adherent Mammalian Cells
  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 70-80%). Prepare a minimum of 3 replicate wells per experimental condition.[1]

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing medium lacking unlabeled xylose with the desired concentration of Xylose-¹⁸O.

  • Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the Xylose-¹⁸O labeling medium.

  • Incubation: Incubate the cells for the predetermined optimal time (e.g., 18-24 hours for steady-state labeling) under standard culture conditions.[1]

  • Quenching: To rapidly halt metabolism, remove the labeling medium and immediately add liquid nitrogen to the culture dish to flash-freeze the cells.[2] Alternatively, add ice-cold quenching solution (e.g., 80% methanol at -80°C).

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the quenched cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing: Vortex the lysate and centrifuge at high speed to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube. A second extraction of the pellet can be performed to maximize yield.

  • Drying and Storage: Dry the metabolite extract completely using a vacuum concentrator or by lyophilization. Store the dried extract at -80°C until analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis
  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with your analytical platform (e.g., 50% acetonitrile/50% water for LC-MS).

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method involves a two-step process of methoximation followed by silylation.

  • Analysis by LC-MS/MS or GC-MS: Analyze the samples using a suitable mass spectrometry method. For targeted analysis of Pentose Phosphate Pathway metabolites, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers high sensitivity and specificity.

Data Presentation: Quantitative Parameters

ParameterRecommended Value/RangeNotes
Xylose-¹⁸O Concentration 1-10 mMThe optimal concentration should be determined empirically for each cell type.
Labeling Incubation Time 30 min - 24 hoursShorter times for kinetic flux analysis, longer for steady-state labeling.[1]
Quenching Solution 80% Methanol (-80°C)Other cold organic solvents or liquid nitrogen can also be effective.
Extraction Solvent 80% MethanolA second extraction can improve metabolite recovery.
Expected Mass Shift +2 Da per incorporated ¹⁸O atomThe number of incorporated ¹⁸O atoms will depend on the specific reaction.

Table 1: Expected Mass-to-Charge Ratio (m/z) Shifts for Key Pentose Phosphate Pathway Metabolites with ¹⁸O Labeling

MetaboliteUnlabeled [M-H]⁻ m/zLabeled [M-H]⁻ m/z (1 x ¹⁸O)Labeled [M-H]⁻ m/z (2 x ¹⁸O)
Xylulose-5-phosphate229.01231.01233.01
Ribose-5-phosphate229.01231.01233.01
Ribulose-5-phosphate229.01231.01233.01
Sedoheptulose-7-phosphate289.02291.02293.02
Erythrose-4-phosphate199.00201.00203.00

Visualizations

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- delta-lactone G6P->PGL G6PD (Rate-Limiting) PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD Xylulose5P Xylulose-5-Phosphate Ru5P->Xylulose5P RPE Ribose5P Ribose-5-Phosphate Ru5P->Ribose5P RPI F6P Fructose-6-Phosphate Xylulose5P->F6P TKT GAP Glyceraldehyde-3-Phosphate Xylulose5P->GAP TKT S7P Sedoheptulose-7-Phosphate Ribose5P->S7P TKT Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides E4P Erythrose-4-Phosphate S7P->E4P TAL E4P->F6P TKT Glycolysis Glycolysis F6P->Glycolysis GAP->F6P TAL GAP->Glycolysis

Caption: The Pentose Phosphate Pathway (PPP).

Experimental_Workflow Start Start: Adherent Cells in Culture Labeling Incubate with Xylose-¹⁸O Medium Start->Labeling Quench Quench Metabolism (e.g., Liquid Nitrogen) Labeling->Quench Extract Metabolite Extraction (e.g., 80% Methanol) Quench->Extract Process Sample Processing: Centrifugation & Drying Extract->Process Analyze Mass Spectrometry (LC-MS/MS or GC-MS) Process->Analyze Data Data Analysis: Isotopologue Analysis Analyze->Data End End: Metabolic Flux Determination Data->End

Caption: General workflow for a Xylose-¹⁸O tracer experiment.

References

Technical Support Center: Xylose-¹⁸O Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xylose-¹⁸O based metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for xylose utilization in microorganisms?

A1: Xylose catabolism primarily proceeds through two main pathways: the oxidoreductase pathway and the isomerase pathway. The specific pathway utilized is organism-dependent. Some prokaryotes can also utilize two other oxidative pathways, the Weimberg and Dahms pathways.[1][2]

  • Oxidoreductase Pathway: This pathway involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH). D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).[1]

  • Isomerase Pathway: In this pathway, xylose isomerase (XI) directly converts D-xylose to D-xylulose, which is subsequently phosphorylated to enter the PPP. This pathway is common in prokaryotes.[1][2]

  • Weimberg and Dahms Pathways: These are oxidative pathways found in some prokaryotes that convert D-xylose to α-ketoglutarate, an intermediate of the TCA cycle.[1]

Q2: Why use ¹⁸O-labeled xylose for metabolic flux analysis?

A2: While ¹³C is the most common isotope for MFA, ¹⁸O labeling offers a complementary approach.[2] It is particularly useful for tracing the fate of oxygen atoms in metabolic reactions, such as those involving hydrolysis, oxidation, and decarboxylation. H₂¹⁸O can also be used to label metabolic water, which then incorporates ¹⁸O into various biomolecules during their synthesis.[3] This can provide unique insights into pathways that are less clear with ¹³C tracers alone.

Q3: What are the key assumptions in steady-state ¹⁸O-MFA?

A3: Steady-state MFA relies on two main assumptions:

  • Metabolic Steady State: The intracellular metabolite concentrations and metabolic fluxes are constant over time.

  • Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites is constant over time, indicating that the rate of label incorporation has reached equilibrium.

Achieving isotopic steady state can be challenging, especially in organisms with slow metabolism.

Q4: Can I perform non-stationary ¹⁸O-MFA?

A4: Yes, isotopically non-stationary MFA (INST-MFA) can be performed. This technique is useful when isotopic steady state is not achievable within a practical experimental timeframe. INST-MFA analyzes the transient isotopic labeling data to estimate metabolic fluxes.

Troubleshooting Guides

This section addresses specific issues that may arise during Xylose-¹⁸O based MFA experiments.

Experimental Phase
Problem Potential Cause(s) Recommended Solution(s)
Low ¹⁸O Incorporation 1. Inefficient uptake of ¹⁸O-xylose. 2. Slow metabolic rate of the organism under study. 3. Dilution of the ¹⁸O label by endogenous unlabeled xylose pools. 4. Back-exchange of ¹⁸O with unenriched water (H₂¹⁶O) during sample quenching and extraction.1. Optimize culture conditions to enhance xylose transport. 2. Ensure the organism is in an active metabolic state (e.g., exponential growth phase). 3. Deplete endogenous carbon sources before introducing ¹⁸O-xylose. 4. Use rapid quenching methods with cold, non-aqueous solvents (e.g., cold methanol). Minimize exposure to H₂¹⁶O during extraction.
Inconsistent Labeling Patterns Across Replicates 1. Variability in cell culture conditions (e.g., temperature, pH, aeration). 2. Inconsistent timing of sample collection. 3. Contamination of cultures. 4. Pipetting errors or inconsistent sample volumes.[4]1. Tightly control all experimental parameters. 2. Use a precise and consistent sampling schedule. 3. Regularly check for and prevent contamination. 4. Calibrate pipettes and ensure careful handling of samples.
Analytical Phase (Mass Spectrometry)
Problem Potential Cause(s) Recommended Solution(s)
Complex and Overlapping Mass Spectra 1. Natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) in the metabolites. 2. Incomplete labeling, resulting in a mixture of ¹⁶O and ¹⁸O isotopologues. 3. Presence of multiple metabolites with similar m/z values.1. Use high-resolution mass spectrometry to distinguish between different isotopologues. 2. Optimize labeling time to maximize ¹⁸O incorporation. 3. Improve chromatographic separation to resolve co-eluting metabolites. 4. Utilize computational tools to deconvolve complex spectra.[5]
Poor Signal Intensity of Labeled Metabolites 1. Low abundance of the target metabolites. 2. Ion suppression effects in the mass spectrometer. 3. Inefficient ionization of the metabolites.1. Increase the amount of starting material. 2. Optimize the chromatographic method to reduce matrix effects. 3. Adjust the mass spectrometer's ionization source parameters.
Data Analysis and Interpretation
Problem Potential Cause(s) Recommended Solution(s)
Poor Fit of the Metabolic Model to the Experimental Data 1. The assumed metabolic network model is incomplete or incorrect for the organism under study. 2. The model does not account for all active metabolic pathways. 3. Errors in the experimental data (e.g., inaccurate measurements of uptake/secretion rates or labeling patterns).1. Refine the metabolic model based on genomic and biochemical information for the specific organism. 2. Consider alternative pathways of xylose metabolism. 3. Carefully re-examine and validate all experimental data.
Fluxes are Not Uniquely Determined (Underdetermined System) 1. Insufficient labeling information to resolve all fluxes in the model. 2. The metabolic network contains parallel or cyclic pathways that are difficult to distinguish.1. Perform additional labeling experiments with differently labeled xylose or other tracers. 2. Incorporate additional constraints into the model, such as measured enzyme activities or thermodynamic feasibility.

Experimental Protocols

General Protocol for ¹⁸O-Xylose Labeling Experiment

This protocol provides a general framework. Specific parameters such as cell density, xylose concentration, and labeling time should be optimized for the specific organism and experimental goals.

  • Pre-culture Preparation:

    • Grow the microbial cells in a defined medium with a non-labeled carbon source (e.g., glucose or xylose) to the mid-exponential growth phase.

    • Harvest the cells by centrifugation and wash them with a carbon-free medium to remove any residual carbon source.

  • Labeling Experiment:

    • Resuspend the cells in a fresh defined medium containing a known concentration of ¹⁸O-labeled xylose as the sole carbon source.

    • Incubate the cells under controlled conditions (temperature, pH, aeration) that are optimal for growth and metabolism.

    • Collect samples at different time points to check for the attainment of isotopic steady state.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by transferring a known volume of the cell culture into a cold quenching solution (e.g., -20°C 60% methanol).

    • Centrifuge the quenched cells at a low temperature to pellet them.

    • Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Use a computational flux analysis software (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes by fitting the experimental data to a stoichiometric model of the organism's metabolism.

Quantitative Data Summary

The following tables provide examples of metabolic flux data obtained from ¹³C-labeling experiments with xylose-consuming Saccharomyces cerevisiae and Escherichia coli. While the tracer is different, the data structure is representative of what would be obtained from an ¹⁸O-labeling experiment.

Table 1: Central Carbon Metabolism Fluxes in S. cerevisiae on Glucose vs. Xylose (Aerobic Conditions) [6]

ReactionFlux (mmol/gDCW/h) on GlucoseFlux (mmol/gDCW/h) on Xylose
Uptake Rate 1.50.8
Glycolysis
Glucose-6-P -> Fructose-6-P1.4-
Fructose-6-P -> Fructose-1,6-BP1.30.7
Pentose Phosphate Pathway
Glucose-6-P -> 6-P-Gluconolactone0.10.05
Xylulose-5-P -> Ribulose-5-P-0.75
TCA Cycle
Pyruvate -> Acetyl-CoA0.40.2
Isocitrate -> α-Ketoglutarate0.30.15

Note: Data adapted from a ¹³C-MFA study. Negative values indicate flux in the reverse direction.

Table 2: Metabolic Fluxes in E. coli on Xylose (Aerobic vs. Anaerobic) [5]

ReactionAerobic Flux (mmol/gDCW/h)Anaerobic Flux (mmol/gDCW/h)
Xylose Uptake 10.08.0
Pentose Phosphate Pathway
Xylose -> Xylulose-5-P10.08.0
Ribulose-5-P -> Ribose-5-P3.02.0
Glycolysis
Fructose-6-P -> Pyruvate6.04.5
TCA Cycle
Acetyl-CoA -> Citrate4.00.5
Fermentation Products
Pyruvate -> Acetate-2.5
Pyruvate -> Ethanol-1.0

Note: Data adapted from a ¹³C-MFA study. Fluxes are normalized for comparison.

Visualizations

Xylose Metabolic Pathways

Xylose_Metabolism cluster_Oxidoreductase Oxidoreductase Pathway cluster_Isomerase Isomerase Pathway D_Xylose_OR D_Xylose_OR Xylitol Xylitol D_Xylose_OR->Xylitol XR (NAD(P)H) D_Xylulose_OR D_Xylulose_OR Xylitol->D_Xylulose_OR XDH (NAD+) D_Xylulose_5P D_Xylulose_5P D_Xylulose_OR->D_Xylulose_5P XK (ATP) PPP PPP D_Xylulose_5P->PPP Enters PPP D_Xylose_I D_Xylose_I D_Xylulose_I D_Xylulose_I D_Xylose_I->D_Xylulose_I XI D_Xylulose_I->D_Xylulose_5P XK (ATP) D_Xylose D_Xylose D_Xylose->D_Xylose_OR D_Xylose->D_Xylose_I

Caption: The two primary pathways of xylose metabolism: the Oxidoreductase and Isomerase pathways.

Experimental Workflow for Xylose-¹⁸O MFA

MFA_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical & Data Phase Preculture 1. Pre-culture (Unlabeled Carbon) Labeling 2. ¹⁸O-Xylose Labeling Preculture->Labeling Quenching 3. Rapid Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. LC-MS/MS Analysis Extraction->MS_Analysis Data_Processing 6. Data Processing (Isotope Correction) MS_Analysis->Data_Processing Flux_Calculation 7. Flux Calculation (Software) Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation

Caption: A generalized workflow for a Xylose-¹⁸O metabolic flux analysis experiment.

References

Technical Support Center: Purification of Xylose-¹⁸O Labeled Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xylose-¹⁸O labeled products. Our aim is to help you refine your purification protocols and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying Xylose-¹⁸O?

Researchers often face challenges related to the stability of the ¹⁸O label, the efficiency of purification methods in separating labeled from unlabeled xylose, and the final analytical confirmation of labeling. Specific issues include potential isotope exchange with water or other protic solvents, co-elution of isotopologues, and low ionization efficiency during mass spectrometry analysis.[1][2]

Q2: Which purification techniques are most suitable for ¹⁸O-labeled xylose?

Several methods can be employed, often in combination, to achieve high purity of Xylose-¹⁸O. These include:

  • Centrifugal Partition Chromatography (CPC): This technique has proven effective in separating xylose and its oligomers with high purity.[3][4]

  • Activated Carbon Chromatography: Often used for decolorization and removal of impurities like lignin and furfural from xylose preparations derived from biomass.[5][6]

  • Ion-Exchange Resins: Effective for removing acids and other ionic impurities. For instance, D301 resin can be used to remove formic acid, and Dowex 50wx4 can aid in separating xylose from other monosaccharides like arabinose.[5]

  • Solvent Extraction and Membrane Filtration: These are also viable methods for the initial cleanup and concentration of xylose solutions.[7]

The choice of method will depend on the starting material, the nature of the impurities, and the desired final purity.

Q3: How can I minimize the risk of ¹⁸O label loss or exchange during purification?

The ¹⁸O label on the hemiacetal hydroxyl group of xylose can be susceptible to exchange with ¹⁶O from water or other protic solvents, especially under acidic or basic conditions. To minimize this risk:

  • Work with Anhydrous Solvents: Whenever possible, use anhydrous solvents for extraction and chromatography.

  • Control pH: Maintain a neutral pH throughout the purification process to avoid catalyzing the exchange reaction.

  • Lyophilize Samples: Lyophilization (freeze-drying) is the preferred method for removing water from the final product, as it minimizes the time the labeled xylose is in an aqueous environment.

Q4: My mass spectrometry signal for Xylose-¹⁸O is weak. How can I improve it?

Carbohydrates, including xylose, are known to have low ionization efficiency in mass spectrometry.[1] To enhance the signal:

  • Derivatization: Chemical derivatization can significantly improve ionization. However, be mindful that this adds complexity to the sample preparation.[1]

  • Cationization: Adding salts like sodium chloride (NaCl) or potassium chloride (KCl) to the solution can promote the formation of sodiated or potassiated adducts ([M+Na]⁺, [M+K]⁺), which often show enhanced signal intensity compared to protonated molecules ([M+H]⁺).[1]

  • Optimized Mass Spectrometry Source Conditions: Fine-tuning the ion source parameters, such as temperatures and voltages, can improve desolvation and ionization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low ¹⁸O Incorporation Efficiency Incomplete labeling reaction.Optimize labeling reaction conditions: increase the concentration of the ¹⁸O source, extend the reaction time, or adjust the temperature. Ensure all reagents are of high purity and anhydrous where necessary.
Isotope scrambling or back-exchange.As mentioned in the FAQs, use anhydrous solvents and maintain neutral pH during workup and purification.
Co-elution of Labeled and Unlabeled Xylose Insufficient resolution of the purification method.Employ a higher-resolution chromatography technique like High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino-propyl column for sugar separations). Consider using Centrifugal Partition Chromatography (CPC) which has shown good separation for xylose oligomers and can be adapted for monosaccharides.[3][4]
Presence of Impurities in the Final Product Incomplete removal of starting materials or by-products.Use a multi-step purification strategy. For example, an initial cleanup with activated carbon to remove pigments and hydrophobic impurities, followed by ion-exchange chromatography to remove salts and acids, and a final polishing step with CPC or HPLC.[5][6]
Inaccurate Quantification of Labeled Xylose Isotope effects during chromatography or mass spectrometry.Use an internal standard, preferably a stable isotope-labeled version of xylose with a different mass (e.g., ¹³C-labeled xylose) for accurate quantification.[8] Construct a calibration curve with known concentrations of labeled and unlabeled standards.
Degradation of Xylose During Purification Harsh conditions (e.g., high temperature, strong acid/base).Use mild purification conditions. For example, if using acid hydrolysis to produce xylose from a larger carbohydrate, carefully control the temperature, acid concentration, and reaction time to minimize degradation.[7]

Quantitative Data on Purification Methods

The following table summarizes the performance of different purification methods for xylose and its oligomers as reported in the literature. While these results are not specific to ¹⁸O-labeled xylose, they provide a good indication of the expected purity and recovery rates.

Purification Method Feedstock Product Purity (%) Recovery/Yield (%) Reference
Centrifugal Partition Chromatography (CPC)Birchwood xylan hydrolysateXylose91.8625.26 mg/g xylan[3][4]
Xylobiose85.0710.71 mg/g xylan[3][4]
Activated Carbon + D301 ResinMiscanthus lutarioriparius hydrolysateXylose86.34> 96.8[5]
GOMP (Graphene Oxide-based Magnetic Nanoparticles)Xylooligosaccharide (XOS) hydrolysateTotal XOSNot specified73.87[6]
Activated CharcoalXOS hydrolysateTotal XOSNot specified72.76[6]

Experimental Protocols

Protocol 1: General Workflow for Purification of Xylose-¹⁸O

This protocol provides a general workflow that can be adapted based on the specific experimental context.

  • Labeling Reaction Quenching & Neutralization:

    • Quench the ¹⁸O-labeling reaction by adding a non-protic organic solvent (e.g., anhydrous acetonitrile).

    • If the reaction was performed under acidic or basic conditions, neutralize the solution carefully with a suitable anhydrous acid or base.

  • Initial Cleanup (Optional, depending on starting material):

    • If the starting material is a crude hydrolysate, pass the solution through a column packed with activated carbon to remove pigments and hydrophobic impurities.[5]

    • Elute the xylose with an appropriate solvent (e.g., an ethanol/water gradient).[4]

  • Ion-Exchange Chromatography:

    • To remove ionic impurities, pass the xylose-containing fraction through a column packed with a suitable ion-exchange resin (e.g., D301 followed by Dowex 50wx4).[5]

    • Collect the eluate containing the neutral xylose.

  • High-Resolution Chromatography (CPC or HPLC):

    • For high-purity separation of Xylose-¹⁸O from unlabeled xylose and other monosaccharides, use either CPC or HPLC.

    • For CPC: Use a solvent system such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water.[3][4]

    • For HPLC: Use a column designed for carbohydrate analysis (e.g., an amino-propyl or a ligand-exchange column) with an appropriate mobile phase (e.g., acetonitrile/water).

  • Solvent Removal and Product Recovery:

    • Combine the pure fractions containing Xylose-¹⁸O.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • For the final drying step to remove any residual water, lyophilize the product.

  • Purity and Labeling Confirmation:

    • Confirm the purity of the final product using analytical HPLC.

    • Verify the incorporation and position of the ¹⁸O label using high-resolution mass spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]

Visualizations

experimental_workflow start Xylose-¹⁸O Labeling Reaction Mixture quench Quench & Neutralize start->quench cleanup Initial Cleanup (e.g., Activated Carbon) quench->cleanup ion_exchange Ion-Exchange Chromatography cleanup->ion_exchange high_res High-Resolution Chromatography (CPC or HPLC) ion_exchange->high_res recovery Solvent Removal & Lyophilization high_res->recovery analysis Purity & Labeling Confirmation (MS, NMR) recovery->analysis logical_relationship cluster_problem Troubleshooting Logic low_purity Low Purity of Xylose-¹⁸O cause1 Co-elution with Unlabeled Xylose low_purity->cause1 cause2 Presence of Other Impurities low_purity->cause2 solution1 Improve Chromatographic Resolution (e.g., HPLC) cause1->solution1 solution2 Add Orthogonal Purification Step (e.g., Ion-Exchange) cause2->solution2

References

Technical Support Center: Addressing Isotopic Scrambling in Xylose-¹⁸O Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xylose-¹⁸O experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to isotopic scrambling and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of Xylose-¹⁸O experiments?

A1: Isotopic scrambling refers to the unintentional exchange or rearrangement of ¹⁸O isotopes within the xylose molecule or with the surrounding solvent (containing ¹⁶O). This can lead to an equilibrium distribution of isotopes, obscuring the intended labeling pattern and complicating data interpretation. In xylose, the primary site for this exchange is the carbonyl oxygen in its open-chain form, but exchange at hydroxyl groups can also occur under certain conditions.

Q2: What are the main causes of isotopic scrambling in my Xylose-¹⁸O experiments?

A2: Several factors can contribute to isotopic scrambling:

  • High Temperatures: Elevated temperatures, often used to accelerate labeling, can also promote unwanted exchange reactions at hydroxyl groups.

  • pH Extremes: Both acidic and basic conditions can catalyze the exchange of oxygen isotopes.

  • Presence of Water (H₂¹⁶O): Any exposure of the ¹⁸O-labeled xylose to water containing the natural abundance of oxygen (mostly ¹⁶O) can lead to back-exchange, where the ¹⁸O label is lost.

  • Enzymatic Activity: If enzymes are used in downstream processing, residual enzyme activity can sometimes facilitate back-exchange.

Q3: How can I minimize or prevent isotopic scrambling during my experiments?

A3: To minimize scrambling, consider the following strategies:

  • Optimize Labeling Conditions: Carefully control the temperature and pH during the labeling reaction. While higher temperatures can increase labeling efficiency, they may also increase scrambling.

  • Use Anhydrous Solvents: Whenever possible, use anhydrous (water-free) solvents for sample preparation and analysis to prevent back-exchange.

  • Quench Reactions Effectively: If using enzymes, ensure they are completely inactivated after the desired reaction time. Methods like boiling can be effective for quenching some enzymatic reactions.

  • Proper Sample Storage: Store labeled samples in tightly sealed containers at low temperatures (e.g., -80°C) to minimize any potential for exchange over time.

Troubleshooting Guide

Problem 1: Low or incomplete ¹⁸O labeling of xylose.

Possible Cause Suggested Solution
Insufficient incubation time or temperature.Increase the incubation time or temperature. However, be mindful that higher temperatures can increase scrambling. Optimization may be required.
Inadequate amount of H₂¹⁸O.Ensure a sufficient excess of H₂¹⁸O is used to drive the labeling reaction to completion.
Presence of contaminating water (H₂¹⁶O).Use anhydrous solvents and thoroughly dry all glassware and reagents before the labeling reaction.

Problem 2: Observation of more than one ¹⁸O atom incorporated into a single xylose molecule.

Possible Cause Suggested Solution
Exchange at hydroxyl groups.This can occur at high temperatures.[1] Consider lowering the labeling temperature and extending the incubation time to achieve the desired labeling at the carbonyl group without promoting exchange at other positions.
Aldose-ketose transformation.Monosaccharides can undergo transformations that may expose additional sites for oxygen exchange.[1] Carefully control the pH and temperature to minimize these side reactions.

Problem 3: Loss of ¹⁸O label (back-exchange) during sample preparation or analysis.

| Possible Cause | Suggested Solution | | Exposure to atmospheric moisture or protic solvents containing H₂¹⁶O. | Handle samples under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for all post-labeling steps. | | Residual enzyme activity from sample processing. | If enzymes were used, ensure complete denaturation and removal. Methods like boiling or ultrafiltration can be effective.[2][3] | | Acidic or basic conditions during sample cleanup. | Neutralize the sample pH before any storage or further processing steps. |

Experimental Protocols

Protocol 1: ¹⁸O-Labeling of Xylose

This protocol is a general guideline for the ¹⁸O-labeling of the carbonyl oxygen of xylose.

Materials:

  • D-Xylose

  • H₂¹⁸O (95-98% isotopic purity)

  • Anhydrous methanol

  • Sealed glass vials

Procedure:

  • Dissolve the desired amount of D-xylose in H₂¹⁸O in a sealed glass vial.

  • Incubate the solution at 95°C for 24 to 48 hours.[1]

  • After incubation, cool the vial to room temperature.

  • Remove the H₂¹⁸O under a stream of dry nitrogen or by lyophilization.

  • Redissolve the ¹⁸O-labeled xylose in anhydrous methanol for storage or direct use.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing ¹⁸O-labeled xylose for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • ¹⁸O-labeled xylose sample

  • Anhydrous acetonitrile

  • Anhydrous methanol

  • LC-MS grade water (for mobile phase, if necessary)

  • Syringe filters (0.22 µm, PTFE for organic solvents)

Procedure:

  • Dilute the ¹⁸O-labeled xylose sample to the desired concentration using an appropriate anhydrous solvent (e.g., acetonitrile/methanol mixture).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Transfer the filtered sample to an autosampler vial for LC-MS analysis.

  • For the LC separation, consider using a column suitable for carbohydrate analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[4]

  • The mobile phase should be prepared with high-purity solvents. If an aqueous component is necessary, minimize its proportion and ensure it is freshly prepared to reduce the chance of back-exchange.

Visualizations

Workflow for ¹⁸O-Labeling and Metabolic Flux Analysis of Xylose

Xylose_18O_MFA_Workflow cluster_prep Sample Preparation & Labeling cluster_culture Cell Culture & Quenching cluster_analysis Analysis & Modeling xylose D-Xylose labeling ¹⁸O-Labeling (e.g., 95°C, 24-48h) xylose->labeling h2o18 H₂¹⁸O h2o18->labeling labeled_xylose Xylose-¹⁸O labeling->labeled_xylose cell_culture Cell Culture with Xylose-¹⁸O labeled_xylose->cell_culture quenching Metabolic Quenching (e.g., Cold Methanol) cell_culture->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms mass_spec Mass Isotopomer Distribution (MID) lcms->mass_spec mfa Metabolic Flux Analysis (MFA) mass_spec->mfa flux_map Metabolic Flux Map mfa->flux_map

Caption: Workflow for ¹⁸O-labeling of xylose and subsequent metabolic flux analysis.

Xylose Metabolism Pathways for Flux Analysis

Xylose_Metabolism cluster_isomerase Isomerase Pathway (Prokaryotes) cluster_oxidoreductase Oxido-reductase Pathway (Eukaryotes) Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase Xylulose Xylulose Xylose->Xylulose Xylose Isomerase Xylitol->Xylulose Xylulose5P Xylulose-5-P Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway (PPP) Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Overview of major xylose metabolic pathways relevant to metabolic flux analysis.[1][5]

References

enhancing the sensitivity of Xylose-18O detection in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the sensitivity of Xylose-18O detection in biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in metabolic flux analysis and other isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a stable isotope-labeled version of the five-carbon sugar xylose, where one or more of the oxygen atoms have been replaced with the heavy isotope, Oxygen-18 (¹⁸O). It is used as a tracer in metabolic flux analysis (MFA) to investigate metabolic pathways.[1] Sensitive and accurate detection is crucial for quantifying the rate of metabolic reactions (fluxes), understanding cellular physiology, and identifying metabolic bottlenecks in various biological systems, from microbial fermentation to studies of human disease.[1][2]

Q2: Why is derivatization often required for analyzing xylose by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Sugars like xylose are highly polar and non-volatile, which makes them unsuitable for direct analysis by GC-MS.[3][4] Derivatization is a chemical process that converts these non-volatile sugars into volatile and thermally stable compounds, allowing them to be separated and analyzed effectively by gas chromatography.[3][5] Common derivatization techniques include silylation and acetylation.[5][6]

Q3: What are the primary analytical methods for detecting this compound?

A3: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] GC-MS offers high chromatographic resolution but requires derivatization.[6][7] LC-MS/MS can often analyze polar metabolites like xylose with minimal or no derivatization and typically offers very high sensitivity and specificity.[6][8]

Q4: My derivatized xylose sample shows two peaks in the chromatogram. Is this an issue?

A4: Not necessarily. Derivatization methods like TMS-oximation and TFA-oximation react with the open-chain form of the sugar, resulting in the formation of two isomeric forms (syn and anti isomers).[5][9] This typically produces two distinct chromatographic peaks for a single sugar, which is an expected outcome of these methods.[5] In contrast, methods like alditol acetylation produce a single peak.[5][9]

Q5: What is the impact of the biological matrix on detection sensitivity?

A5: The biological matrix (e.g., plasma, urine, cell lysate) contains numerous other compounds that can interfere with the analysis.[8] This can lead to a phenomenon called "ion suppression" or "ion enhancement" in the mass spectrometer, which reduces or artificially increases the signal of the target analyte, thereby compromising sensitivity and accuracy.[10][11] Proper sample cleanup, chromatographic separation, and the use of internal standards are essential to mitigate these matrix effects.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or Poor Sensitivity

Question Possible Causes & Solutions

| Why is the signal for my this compound peak weak or undetectable? | 1. Suboptimal Sample Concentration: Ensure your sample concentration is appropriate. For GC-MS, a target concentration of around 10 µg/mL is often recommended to achieve a column loading of ~10 ng.[4] For LC-MS/MS, low concentrations may be below the limit of detection (LOD); consider pre-concentration steps if necessary.[8] 2. Inefficient Derivatization (GC-MS): The derivatization reaction may be incomplete. Verify that reagents (e.g., BSTFA, MBTFA) are not expired or compromised by moisture.[9] Adding a molecular sieve can help remove residual water.[9] Ensure correct reaction temperatures and times are used as specified in the protocol.[3][5] 3. Poor Ionization Efficiency (MS): The choice of ionization technique (e.g., ESI, APCI) significantly impacts signal intensity.[10] Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. Check ion source settings, temperatures, and gas flows.[10][12] 4. Matrix Effects: Co-eluting compounds from the biological sample can suppress the ionization of your target analyte.[11] Improve sample cleanup protocols or adjust chromatographic conditions to better separate xylose from interfering compounds. Using an isotopically labeled internal standard (e.g., ¹³C-Xylose) is the best way to correct for signal suppression.[11][13] |

Issue 2: High Background Noise or Contamination

Question Possible Causes & Solutions

| My chromatogram shows a high baseline or many interfering peaks. What can I do? | 1. Contaminated Solvents/Reagents: Use high-purity solvents (e.g., HPLC or MS-grade) for all sample preparation and mobile phases. 2. Sample Carryover: Previous samples can leave residue in the injector or on the column. Run several blank injections (solvent only) between samples to wash the system. A stronger needle wash solution may be required.[14] 3. System Contamination: The ion source, transfer lines, or mass analyzer may be dirty. Follow the manufacturer's guidelines for cleaning and maintenance.[10] 4. Leaks: Air leaks in the GC or LC system can introduce nitrogen, oxygen, and other contaminants, leading to high background noise. Check all fittings and connections. |

Issue 3: Inaccurate Mass Measurement

Question Possible Causes & Solutions

| The measured mass-to-charge ratio (m/z) for my analyte is incorrect. How do I fix this? | 1. Mass Calibration Drift: The mass spectrometer's calibration can drift over time. Perform a mass calibration regularly using the appropriate calibration standards as recommended by the instrument manufacturer.[10][14] This is the most common cause of mass accuracy problems.[10] 2. Insufficient Resolution: If the instrument's resolution is too low, peaks from other molecules with very similar masses may overlap with your target analyte, shifting the apparent mass. Ensure the resolution setting is adequate to separate your analyte from potential interferences. 3. Detector Saturation: If the analyte concentration is too high, it can saturate the detector, leading to poor peak shape and inaccurate mass assignment.[12] Dilute the sample and reinject. |

Visualized Workflows and Processes

A logical workflow is critical for reproducible results. The following diagrams illustrate key experimental and troubleshooting pathways.

References

Technical Support Center: Overcoming Limitations of Xylose-18O as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Xylose-18O as a metabolic tracer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound as a metabolic tracer?

A1: this compound is a specialized stable isotope tracer used to investigate metabolic pathways involving oxygen atom transfer reactions. Unlike 13C-labeled xylose, which tracks the carbon backbone, this compound allows researchers to follow the fate of the oxygen atoms from xylose as it is metabolized. This can provide insights into enzymatic mechanisms, such as those in the pentose phosphate pathway (PPP) and downstream metabolic routes.

Q2: What are the main challenges associated with using this compound?

A2: The primary challenges include:

  • Synthesis and Cost: The chemical or enzymatic synthesis of specifically 18O-labeled carbohydrates can be complex and expensive.[1][][3]

  • Label Stability: There is a potential for the 18O label to be lost or exchanged with unlabeled oxygen from water (H₂¹⁶O) in the cellular environment, which can complicate data interpretation.[4][5][6]

  • Analytical Detection: Distinguishing 18O-labeled metabolites from their unlabeled counterparts and other naturally occurring isotopes requires high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8][9]

  • Lack of Established Protocols: As a less common tracer, detailed experimental protocols and established troubleshooting guides specifically for this compound are not as widely available as for more common tracers like ¹³C-glucose.

Q3: Can the 18O label from this compound be exchanged with water? How does this affect my results?

A3: Yes, isotopic exchange with water is a significant consideration.[4][5] The oxygen atoms in the hydroxyl groups of xylose can potentially exchange with oxygen from water, especially under certain pH conditions or during enzymatic reactions. This can lead to an underestimation of the tracer's contribution to downstream metabolites. It is crucial to run appropriate controls and potentially use techniques to minimize this exchange during sample preparation.

Q4: How do I correct for the natural abundance of 18O in my samples?

A4: All oxygen-containing molecules have a natural abundance of ¹⁸O (approximately 0.20%).[9][10] This background signal must be subtracted from your measurements to accurately determine the enrichment from the this compound tracer. Several software tools and correction algorithms are available to account for the natural abundance of stable isotopes in your mass spectrometry data.[11]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no detection of 18O enrichment in downstream metabolites. 1. Inefficient uptake of this compound by the cells. 2. The metabolic pathway of interest is not active under the experimental conditions. 3. Loss of the 18O label due to isotopic exchange with water.[4][5] 4. Insufficient tracer concentration or labeling duration.1. Verify xylose transporter expression and activity in your cell model. 2. Confirm pathway activity using other methods (e.g., gene expression analysis, enzyme assays). 3. Minimize sample exposure to aqueous environments during extraction and consider lyophilization. Run controls with unlabeled xylose in H₂¹⁸O to quantify the exchange rate. 4. Optimize the concentration of this compound and the labeling time based on preliminary time-course experiments.
High background signal or unexpected 18O-labeled species. 1. Contamination of samples with organic molecules that interfere with MS analysis.[12][13] 2. Inaccurate correction for the natural abundance of 18O.[11] 3. Non-specific binding of the tracer or its metabolites during sample preparation.1. Ensure high purity of the this compound tracer. Use appropriate sample cleanup methods, such as solid-phase extraction. 2. Re-evaluate your data processing workflow and ensure the correct natural abundance correction algorithms are applied. 3. Include thorough washing steps in your sample preparation protocol.
Inconsistent results between replicates. 1. Variability in cell culture conditions (e.g., cell density, growth phase). 2. Inconsistent sample handling and extraction procedures.[14][15][16] 3. Instrumental variability in the mass spectrometer.1. Standardize cell seeding density and harvest cells at the same growth phase for all replicates. 2. Follow a strict, validated protocol for sample quenching, extraction, and storage.[17] 3. Run quality control samples regularly to monitor instrument performance.
Difficulty in synthesizing this compound. 1. Chemical synthesis of specifically labeled carbohydrates is complex.[1][18] 2. Enzymatic synthesis requires specific enzymes that may not be readily available.[3][19]1. Consult with a synthetic chemistry core facility or a commercial provider of stable isotope-labeled compounds.[][20] 2. Explore chemoenzymatic approaches that combine chemical and enzymatic steps for a more efficient synthesis.[1]

Quantitative Data Summary

While specific quantitative data for this compound metabolic flux analysis is not widely published, the following tables provide an example of how to structure and present data from a hypothetical experiment, adapted from 13C-xylose metabolic flux analysis studies.[11][21][22][23][24]

Table 1: Relative Abundance of 18O-labeled Metabolites in the Pentose Phosphate Pathway

MetaboliteUnlabeled (M+0) Abundance (%)18O-labeled (M+2) Abundance (%)Fold Change (Treated vs. Control)
Xylulose-5-phosphate45.3 ± 3.154.7 ± 3.11.2
Ribose-5-phosphate62.8 ± 4.537.2 ± 4.50.6
Sedoheptulose-7-phosphate75.1 ± 5.224.9 ± 5.20.3
Erythrose-4-phosphate80.4 ± 6.019.6 ± 6.00.2

Data are presented as mean ± standard deviation for n=3 biological replicates.

Table 2: Metabolic Flux Ratios Calculated from 18O-labeling Patterns

Flux RatioControl GroupTreated Groupp-value
Pentose Phosphate Pathway / Glycolysis0.35 ± 0.040.58 ± 0.06<0.01
Transketolase Flux / Transaldolase Flux1.22 ± 0.150.95 ± 0.11>0.05
Anaplerotic Flux / TCA Cycle Flux0.18 ± 0.020.25 ± 0.03<0.05

Flux ratios are calculated based on the isotopic enrichment in key metabolites. Statistical significance was determined using a Student's t-test.

Experimental Protocols

Protocol 1: General Workflow for this compound Tracing in Cultured Cells
  • Cell Culture: Plate cells at a consistent density and allow them to reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. Ensure the medium composition is otherwise identical to the control medium.

  • Incubation: Incubate the cells with the tracer for a predetermined period. This time should be optimized to allow for sufficient incorporation of the 18O label into the metabolites of interest.

  • Quenching and Harvesting: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

  • Metabolite Extraction: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet cell debris.

  • Sample Preparation: Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Reconstitute the dried metabolites in a suitable solvent for analysis by high-resolution LC-MS or GC-MS.

  • Data Analysis: Process the raw data to identify 18O-labeled peaks, correct for natural isotope abundance, and perform quantitative analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis
  • Cell Lysis and Extraction:

    • After quenching, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 30 seconds and incubate at -80°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the cell pellet.

  • Drying:

    • Dry the supernatant completely using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried metabolite extract in 50-100 µL of a suitable solvent (e.g., 50% acetonitrile in water) for MS analysis.

  • Storage:

    • Store the reconstituted samples at -80°C until analysis.

Visualizations

Xylose_Metabolism Figure 1: Theoretical Fate of 18O from Xylose-1-18O in Metabolism Xylose_18O Xylose-1-18O Xylulose_18O Xylulose-1-18O Xylose_18O->Xylulose_18O Isomerase Xylulose5P_18O Xylulose-5-P (18O) Xylulose_18O->Xylulose5P_18O Xylulokinase G3P_18O Glyceraldehyde-3-P (18O) Xylulose5P_18O->G3P_18O Transketolase F6P Fructose-6-P Xylulose5P_18O->F6P Transketolase Pyruvate Pyruvate G3P_18O->Pyruvate Glycolysis (18O retained) S7P Sedoheptulose-7-P E4P Erythrose-4-P S7P->E4P Transaldolase G3P Glyceraldehyde-3-P S7P->G3P Transaldolase F6P->G3P Glycolysis G3P->Pyruvate Glycolysis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Caption: Hypothetical tracing of an 18O label from Xylose-1-18O through the pentose phosphate pathway.

Experimental_Workflow Figure 2: Experimental Workflow for this compound Metabolic Tracing cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase A Cell Culture B Introduce this compound Tracer A->B C Incubate B->C D Quench Metabolism & Harvest Cells C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing & Isotope Correction F->G H Metabolic Flux Analysis G->H

Caption: A generalized workflow for conducting metabolic tracing experiments with this compound.

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Low 18O Enrichment Start Low 18O Enrichment Detected CheckUptake Verify Xylose Uptake Start->CheckUptake CheckPathway Confirm Pathway Activity CheckUptake->CheckPathway Uptake Confirmed UptakeIssue Solution: Enhance Transporter Expression CheckUptake->UptakeIssue Low Uptake CheckExchange Assess Isotopic Exchange CheckPathway->CheckExchange Pathway Active PathwayIssue Solution: Modify Experimental Conditions CheckPathway->PathwayIssue Pathway Inactive CheckConcentration Optimize Tracer Concentration/Time CheckExchange->CheckConcentration Exchange Minimal ExchangeIssue Solution: Optimize Sample Prep CheckExchange->ExchangeIssue High Exchange ConcentrationIssue Solution: Increase Tracer/Time CheckConcentration->ConcentrationIssue Suboptimal

Caption: A logical flowchart for troubleshooting experiments with low 18O enrichment.

References

Validation & Comparative

Validating Metabolic Models: A Comparative Guide to Xylose-¹⁸O and ¹³C Labeling Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of computational metabolic models is a critical step in ensuring their predictive accuracy for applications in drug development, biotechnology, and fundamental biological research. Isotope tracing studies are the gold standard for interrogating metabolic fluxes and provide essential data for model validation. While ¹³C-labeling has been the cornerstone of metabolic flux analysis, the use of other stable isotopes, such as ¹⁸O, presents alternative and complementary approaches. This guide provides an objective comparison between the use of Xylose-¹⁸O labeling data and the more conventional ¹³C-labeling methods for validating metabolic models.

Principles of Isotopic Labeling for Metabolic Model Validation

Isotope labeling experiments involve introducing a substrate enriched with a heavy isotope (e.g., ¹³C or ¹⁸O) into a biological system. As the cells metabolize the labeled substrate, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of atoms through the metabolic network. This information, known as metabolic flux, provides a dynamic view of cellular metabolism that can be compared against the predictions of a computational model. A close match between the experimental flux data and the model's predictions lends confidence to the model's validity.

Comparison of ¹⁸O and ¹³C Labeling Strategies

The choice of isotopic tracer is a crucial aspect of experimental design. The following table summarizes the key characteristics of ¹⁸O and ¹³C labeling for the validation of metabolic models.

Feature¹⁸O Labeling (e.g., with Xylose-¹⁸O)¹³C Labeling (e.g., with [U-¹³C]-Xylose)
Tracer Atom Oxygen-18Carbon-13
Information Gained Primarily traces the fate of oxygen atoms, providing insights into reactions involving hydration, dehydration, and oxidation. Can help resolve fluxes through pathways where carbon skeletons are not rearranged but oxygen atoms are exchanged, such as the pentose phosphate pathway.Traces the carbon backbone of metabolites, providing detailed information on carbon transitions throughout the metabolic network. It is highly effective for determining relative pathway usage and identifying active metabolic routes.
Analytical Techniques Primarily Mass Spectrometry (MS). The +2 Da mass shift per ¹⁸O atom is readily detectable.Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS detects mass shifts from ¹³C incorporation, while NMR can provide positional information of ¹³C atoms within a molecule.
Tracer Availability & Cost ¹⁸O-labeled xylose is not as commonly available as ¹³C-labeled sugars and can be more expensive to synthesize or purchase. H₂¹⁸O is a common and relatively inexpensive source for introducing ¹⁸O.A wide variety of ¹³C-labeled substrates, including specifically and uniformly labeled glucose and xylose, are commercially available, though they can be costly.
Data Interpretation Interpretation can be complex due to the potential for oxygen exchange with water (H₂¹⁸O), which can dilute the label. However, this can also be leveraged to probe specific enzyme mechanisms.Data analysis is well-established, with several software packages available for ¹³C-Metabolic Flux Analysis (¹³C-MFA). The interpretation of mass isotopomer distributions is a standard procedure.
Complementarity Can be highly complementary to ¹³C-labeling, providing orthogonal data to resolve ambiguous flux estimations, particularly in pathways with significant oxygen exchange.The "gold standard" for flux analysis, providing a comprehensive overview of carbon metabolism.

Experimental Protocols

¹³C-Metabolic Flux Analysis (¹³C-MFA) Protocol

This protocol outlines a general workflow for a ¹³C-MFA experiment using [U-¹³C]-xylose.

  • Cell Culture and Substrate Labeling:

    • Culture cells of interest in a defined medium.

    • Replace the standard xylose source with [U-¹³C]-xylose at a known concentration.

    • Continue the culture for a duration sufficient to reach isotopic steady-state, where the isotopic enrichment of intracellular metabolites is stable. This is typically determined empirically through time-course experiments.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, often by using cold methanol or other quenching solutions.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Analytical Measurement:

    • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and detect metabolites.

    • Acquire mass spectra to determine the mass isotopomer distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).

  • Data Analysis and Flux Estimation:

    • Correct the raw MS data for the natural abundance of ¹³C.

    • Use a computational model of the organism's metabolism and specialized software (e.g., INCA, Metran, OpenFLUX) to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured MIDs.

    • Perform a goodness-of-fit analysis to assess how well the model simulation matches the experimental data.

Hypothetical Xylose-¹⁸O Labeling Protocol

While less common, a protocol for a Xylose-¹⁸O labeling experiment can be conceptualized as follows:

  • Tracer Introduction:

    • Culture cells in a medium containing either xylose labeled with ¹⁸O at specific positions or unlabeled xylose in the presence of H₂¹⁸O. The latter approach allows for the incorporation of ¹⁸O during enzymatic reactions involving water.

  • Isotopic Labeling and Metabolite Extraction:

    • Similar to the ¹³C-MFA protocol, allow the cells to reach an isotopic steady-state.

    • Quench metabolism and extract intracellular metabolites.

  • Analytical Measurement:

    • Analyze the extracts by LC-MS to detect the mass shifts in metabolites resulting from ¹⁸O incorporation. The mass of each incorporated ¹⁸O atom will increase the metabolite's mass by approximately 2 Da.

  • Data Analysis and Interpretation:

    • Correct the raw data for the natural abundance of ¹⁸O.

    • Analyze the ¹⁸O enrichment patterns to infer the activity of pathways involving oxygen exchange. For example, the incorporation of ¹⁸O from H₂¹⁸O into pentose phosphates can provide information on the reversibility of transketolase and transaldolase reactions in the pentose phosphate pathway.

    • Compare the observed ¹⁸O labeling patterns with the predictions of the metabolic model to validate reactions involving oxygen atoms.

Visualizing Metabolic Labeling Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a key metabolic pathway relevant to xylose metabolism.

experimental_workflow_13C_MFA cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A Cell Culture B Introduce [U-13C]-Xylose A->B C Reach Isotopic Steady-State B->C D Quench Metabolism C->D E Extract Metabolites D->E F LC-MS/MS Analysis E->F G Determine Mass Isotopomer Distributions F->G I Flux Estimation (Software) G->I H Metabolic Model H->I J Model Validation I->J

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

experimental_workflow_18O_labeling cluster_experiment_18O Experimental Phase cluster_analysis_18O Analytical & Computational Phase A_18O Cell Culture B_18O Introduce Xylose + H2(18)O A_18O->B_18O C_18O Reach Isotopic Steady-State B_18O->C_18O D_18O Quench Metabolism C_18O->D_18O E_18O Extract Metabolites D_18O->E_18O F_18O LC-MS Analysis E_18O->F_18O G_18O Measure 18O Enrichment F_18O->G_18O I_18O Flux Interpretation G_18O->I_18O H_18O Metabolic Model H_18O->I_18O J_18O Model Validation I_18O->J_18O

Caption: Workflow for ¹⁸O-Labeling Experiment.

pentose_phosphate_pathway Xylulose5P Xylulose-5-P Transketolase1 Transketolase Xylulose5P->Transketolase1 Transketolase2 Transketolase Xylulose5P->Transketolase2 Ribose5P Ribose-5-P Ribose5P->Transketolase1 Sedoheptulose7P Sedoheptulose-7-P Transaldolase Transaldolase Sedoheptulose7P->Transaldolase Glyceraldehyde3P Glyceraldehyde-3-P Glyceraldehyde3P->Transaldolase Erythrose4P Erythrose-4-P Erythrose4P->Transketolase2 Fructose6P Fructose-6-P Transketolase1->Sedoheptulose7P Transketolase1->Glyceraldehyde3P Transaldolase->Erythrose4P Transaldolase->Fructose6P Transketolase2->Glyceraldehyde3P (to Glycolysis) Transketolase2->Fructose6P

Caption: Key reactions in the Pentose Phosphate Pathway.

Conclusion

Validating metabolic models with experimental data is paramount for their reliable application. ¹³C-Metabolic Flux Analysis is a mature and powerful technique for comprehensively mapping carbon flow through metabolic networks. While the use of Xylose-¹⁸O labeling is not as established, it offers a unique and valuable tool for probing reactions involving oxygen exchange. The choice between these methods, or their combined use, will depend on the specific biological questions being addressed, the availability of labeled substrates, and the analytical expertise at hand. For a more robust validation of metabolic models, a multi-faceted approach that integrates data from different isotopic tracers can provide a more complete picture of cellular metabolism.

A Comparative Analysis of Xylose-18O and 13C-Xylose as Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways and quantifying metabolic fluxes. Among these, isotopically labeled forms of xylose, a pentose sugar integral to various biological processes, offer unique insights. This guide provides a comprehensive comparative analysis of two such tracers: Xylose-18O and 13C-xylose. By examining their respective strengths and limitations, researchers can make informed decisions about the most suitable tracer for their experimental needs.

Introduction to Isotopic Tracers in Metabolism

Stable isotope tracing involves the introduction of molecules enriched with a non-radioactive, heavy isotope (e.g., ¹³C, ¹⁵N, ¹⁸O) into a biological system. The metabolic fate of these labeled molecules is then tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach allows for the precise mapping of metabolic pathways, the quantification of flux rates, and the identification of metabolic bottlenecks.

¹³C-Xylose has been a workhorse in metabolic flux analysis (MFA), providing a skeletal map of how the carbon backbone of xylose is utilized by cells. By tracking the incorporation of ¹³C into downstream metabolites, researchers can decipher the relative activities of pathways like the pentose phosphate pathway (PPP) and glycolysis.

Xylose-¹⁸O , a less common but potentially powerful tracer, offers a different perspective by allowing scientists to follow the fate of oxygen atoms from xylose. This can be particularly insightful for studying oxidation-reduction reactions and the activity of specific enzymes like isomerases and dehydrogenases.

Comparative Analysis: this compound vs. 13C-Xylose

The choice between this compound and 13C-xylose as a tracer depends heavily on the specific research question. While ¹³C tracers are well-established for carbon flux analysis, ¹⁸O tracers can provide unique information about oxygen metabolism.

FeatureThis compound13C-Xylose
Isotope ¹⁸O (Stable Isotope of Oxygen)¹³C (Stable Isotope of Carbon)
Primary Application Tracing the fate of oxygen atoms; studying enzymatic mechanisms involving oxygen transfer, exchange, or incorporation.Metabolic flux analysis (MFA) of the carbon backbone; determining pathway utilization and carbon partitioning.[1][2]
Information Gained Insights into oxidation-reduction reactions, hydrolase and isomerase activity, and water incorporation/exchange.Quantitative flux data for central carbon metabolism, including the pentose phosphate pathway and glycolysis.[3][4][5]
Availability Less common and commercially available from a limited number of suppliers.[6]Widely available in various labeling patterns (e.g., uniformly labeled, position-specific).
Analytical Detection Mass Spectrometry (MS) is the primary method for detecting the mass shift due to ¹⁸O incorporation.[7][8]Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
Potential Challenges Potential for back-exchange of ¹⁸O with water (H₂¹⁶O) in aqueous environments, which can complicate data interpretation. The natural abundance of ¹⁸O is higher than ¹³C, requiring careful correction.Isotopic scrambling in symmetrical molecules can complicate flux calculations. Requires sophisticated computational modeling for accurate flux determination.

Experimental Protocols

General Workflow for Stable Isotope Tracer Experiments

A typical workflow for a stable isotope tracing experiment, applicable to both this compound and 13C-xylose, involves several key steps.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Cell Culture & Tracer Introduction B 2. Isotopic Labeling A->B Incubate cells with labeled xylose C 3. Quenching & Metabolite Extraction B->C Stop metabolic activity and extract metabolites D 4. Sample Analysis (e.g., LC-MS/MS) C->D Prepare samples for analysis E 5. Data Acquisition D->E Measure mass isotopomer distributions F 6. Data Processing & Isotope Correction E->F Correct for natural isotope abundance G 7. Metabolic Flux Analysis / Pathway Interpretation F->G Model and interpret data

Caption: General workflow for stable isotope tracing experiments.

Protocol for 13C-Xylose Metabolic Flux Analysis

This protocol provides a general outline for conducting a ¹³C-MFA experiment with 13C-xylose in a microbial culture.

1. Culture Preparation:

  • Grow the microbial strain of interest in a defined medium with unlabeled xylose as the sole carbon source until it reaches a steady-state growth phase.

2. Isotope Labeling:

  • Switch the culture to a fresh medium containing a known concentration of ¹³C-labeled xylose (e.g., uniformly labeled [U-¹³C₅]xylose or position-specific labeled xylose).

  • Continue the culture under the same conditions for a duration sufficient to achieve isotopic steady state in the intracellular metabolites of interest.[11]

3. Sampling and Quenching:

  • Rapidly harvest a known quantity of cells.

  • Immediately quench metabolic activity by, for example, submerging the cells in a cold solvent like methanol.[12]

4. Metabolite Extraction:

  • Extract intracellular metabolites using a suitable method, such as a hot ethanol extraction.[9]

5. Sample Analysis:

  • Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).[9][10]

6. Data Analysis:

  • Correct the raw mass isotopomer data for the natural abundance of stable isotopes.

  • Use a metabolic flux analysis software package to estimate the intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic model.[2]

Signaling and Metabolic Pathways

Xylose Metabolism

Xylose metabolism can proceed through several distinct pathways depending on the organism. Understanding these pathways is critical for interpreting tracer data. The primary pathways are the Isomerase pathway, common in prokaryotes, and the Oxidoreductase pathway, found in eukaryotes.[13][14]

G cluster_0 Isomerase Pathway (Prokaryotes) cluster_1 Oxidoreductase Pathway (Eukaryotes) Xylose_iso Xylose Xylulose_iso Xylulose Xylose_iso->Xylulose_iso Xylose Isomerase X5P_iso Xylulose-5-Phosphate Xylulose_iso->X5P_iso Xylulokinase PPP_iso Pentose Phosphate Pathway X5P_iso->PPP_iso Xylose_ox Xylose Xylitol_ox Xylitol Xylose_ox->Xylitol_ox Xylose Reductase (NAD(P)H) Xylulose_ox Xylulose Xylitol_ox->Xylulose_ox Xylitol Dehydrogenase (NAD+) X5P_ox Xylulose-5-Phosphate Xylulose_ox->X5P_ox Xylulokinase PPP_ox Pentose Phosphate Pathway X5P_ox->PPP_ox

Caption: Major xylose metabolic pathways in prokaryotes and eukaryotes.[13][14]

The fate of the isotopic labels from this compound and 13C-xylose will differ depending on the active pathway.

  • In the Isomerase pathway , a ¹³C label on the xylose backbone will be directly transferred to xylulose and subsequently to the pentose phosphate pathway. An ¹⁸O label on the carbonyl oxygen of xylose would be retained in xylulose.

  • In the Oxidoreductase pathway , the reduction of xylose to xylitol and subsequent oxidation to xylulose involves the exchange of hydrogen atoms but would retain the carbon and oxygen backbone of the original xylose molecule. Therefore, both ¹³C and ¹⁸O labels would be transferred through this pathway to xylulose-5-phosphate.

Logical Framework for Tracer Selection

The decision to use this compound or 13C-xylose should be guided by the specific biological question being addressed.

G node_q node_q node_a node_a Start Start: Define Research Question Q1 Is the primary goal to quantify carbon flux through central metabolic pathways? Start->Q1 Q2 Is the focus on understanding enzymatic mechanisms involving oxygen transfer or redox reactions? Q1->Q2 No Use_13C Use 13C-Xylose Q1->Use_13C Yes Use_18O Use this compound Q2->Use_18O Yes Consider_Dual Consider dual labeling or parallel experiments Q2->Consider_Dual No/Both

Caption: Decision tree for selecting between this compound and 13C-xylose tracers.

Conclusion

Both this compound and 13C-xylose are valuable tools for metabolic research, each providing a unique window into the complex world of cellular biochemistry. 13C-xylose remains the gold standard for quantitative metabolic flux analysis of carbon metabolism. In contrast, this compound, while less common, offers the potential to answer specific questions about the roles of oxygen and enzymatic mechanisms in xylose utilization. For a comprehensive understanding of xylose metabolism, a multi-faceted approach, potentially employing both types of tracers in parallel experiments, may yield the most insightful results. As analytical technologies continue to advance, the application of less conventional tracers like this compound is likely to expand, further enriching our understanding of metabolic networks.

References

Illuminating Metabolic Pathways: A Comparative Guide to Xylose-18O and Xylose-13C Incorporation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Stable isotope tracing offers a powerful lens to visualize and quantify the flow of molecules through these networks. This guide provides a comparative analysis of two potential methods for confirming pathway activity using labeled xylose: the established 13C-labeling technique and a hypothetical approach using 18O-labeling. By presenting detailed experimental protocols, quantitative data, and clear visualizations, we aim to equip researchers with the knowledge to select and implement the most suitable method for their experimental goals.

Introduction to Isotope Tracing in Metabolic Analysis

Stable isotope tracing is a fundamental technique in metabolic research that involves introducing molecules labeled with heavy isotopes (such as ¹³C, ¹⁵N, or ¹⁸O) into a biological system. As these labeled molecules, or "tracers," are metabolized, the isotopes are incorporated into downstream metabolites. By tracking the distribution and abundance of these isotopes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate active metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux.[1][2]

Xylose, a five-carbon sugar, is a key component of lignocellulosic biomass and its metabolism is of significant interest in biofuel production and biotechnology.[3][4] Understanding how cells utilize xylose is crucial for optimizing these processes. This guide focuses on the use of labeled xylose to probe its metabolic fate.

Method 1: Confirming Pathway Activity with Xylose-¹⁸O Incorporation (A Hypothetical Approach)

While the use of ¹⁸O-labeled water (H₂¹⁸O) to study oxygen incorporation into metabolites is an established technique, the direct use of a substrate like Xylose-¹⁸O for metabolic pathway analysis is not yet a widely documented method.[5][6] However, based on the principles of stable isotope tracing, we can outline a hypothetical experimental protocol. The primary advantage of using an ¹⁸O tracer would be to directly track the fate of oxygen atoms from xylose, which could provide unique insights into specific enzymatic reactions where oxygen is exchanged or transferred.

Hypothetical Experimental Protocol: Xylose-¹⁸O Labeling
  • Preparation of ¹⁸O-Labeled Xylose: Xylose would need to be synthesized with ¹⁸O atoms at specific positions. This is a non-trivial chemical synthesis step.

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., Saccharomyces cerevisiae engineered to metabolize xylose) in a defined medium.

    • Introduce a metabolic steady state by growing the cells for several generations.

    • Replace the standard medium with a medium containing a known concentration of ¹⁸O-labeled xylose as the primary carbon source.

    • Incubate the cells for a time course to allow for the uptake and metabolism of the labeled xylose.

  • Metabolite Extraction:

    • Harvest the cells at different time points.

    • Quench metabolic activity rapidly, for example, by using cold methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).

  • Analysis by Mass Spectrometry:

    • Analyze the metabolite extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS).

    • Identify metabolites based on their retention times and accurate mass-to-charge ratios (m/z).

    • Determine the incorporation of ¹⁸O by observing the mass shift in the detected metabolites. Each incorporated ¹⁸O atom will increase the mass of the molecule by approximately 2 Da.

  • Data Analysis:

    • Calculate the fractional enrichment of ¹⁸O in downstream metabolites.

    • Map the ¹⁸O incorporation patterns to known metabolic pathways to infer pathway activity.

Method 2: The Gold Standard - ¹³C-Xylose Metabolic Flux Analysis

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a well-established and powerful technique for quantifying intracellular metabolic fluxes.[7][8] By using specifically labeled ¹³C-xylose, researchers can precisely track the flow of carbon through the central metabolic network.

Experimental Protocol: ¹³C-Xylose Metabolic Flux Analysis
  • Preparation of ¹³C-Labeled Xylose: Various isotopomers of ¹³C-xylose are commercially available (e.g., [1-¹³C]xylose, [U-¹³C₅]xylose).

  • Cell Culture and Labeling:

    • Similar to the ¹⁸O protocol, establish a steady-state cell culture.

    • Switch the culture to a medium containing the ¹³C-labeled xylose. The choice of isotopomer depends on the specific pathways of interest. For example, [1,2-¹³C₂]glucose is often used to probe the pentose phosphate pathway.[9][10]

    • Incubate until an isotopic steady state is reached, where the labeling pattern of intracellular metabolites is stable.

  • Metabolite Extraction and Derivatization:

    • Harvest and quench the cells as described previously.

    • Extract metabolites. For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites are often derivatized to increase their volatility.

  • Analysis by Mass Spectrometry or NMR:

    • Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).

  • Computational Flux Analysis:

    • Use specialized software (e.g., INCA, Metran) to fit the experimentally determined mass isotopomer distributions to a metabolic network model.

    • This computational step estimates the fluxes through the various reactions in the network that best explain the observed labeling patterns.[11]

Comparative Analysis: Xylose-¹⁸O vs. Xylose-¹³C

FeatureXylose-¹⁸O Incorporation (Hypothetical)Xylose-¹³C Metabolic Flux Analysis (Established)
Tracer Availability Not readily commercially available; requires custom synthesis.Commercially available in various labeling patterns.
Information Gained Tracks the fate of oxygen atoms, potentially providing insights into specific enzymatic mechanisms involving oxygen transfer or exchange.Tracks the carbon backbone, allowing for the determination of relative and absolute metabolic fluxes through entire pathways.[7]
Analytical Complexity Potentially complex due to the possibility of back-exchange of ¹⁸O with unlabeled water in the cellular environment, which could complicate data interpretation.[12]Well-established analytical and computational workflows.
Quantitative Power Primarily qualitative or semi-quantitative confirmation of pathway activity.Highly quantitative, providing precise flux values for numerous reactions.[11]
Potential Applications Investigating the mechanisms of oxidoreductases and isomerases in xylose metabolism.Comprehensive analysis of central carbon metabolism, identifying metabolic bottlenecks, and guiding metabolic engineering efforts.[13]

Visualizing Xylose Metabolism and Experimental Workflows

To better understand the context of these labeling studies, the following diagrams illustrate the primary xylose metabolic pathways and the general experimental workflow for stable isotope tracing.

G cluster_xr_xdh Oxidoreductase Pathway cluster_xi Isomerase Pathway cluster_ppp Pentose Phosphate Pathway Xylose_xr Xylose Xylitol Xylitol Xylose_xr->Xylitol Xylose Reductase (XR) NAD(P)H -> NAD(P)+ Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH Xylulose_5P Xylulose-5-Phosphate Xylulose->Xylulose_5P Xylulokinase (XK) Xylose_xi Xylose Xylulose_xi Xylulose Xylose_xi->Xylulose_xi Xylose Isomerase (XI) Xylulose_xi->Xylulose_5P Glycolysis Glycolysis Xylulose_5P->Glycolysis

Caption: The two primary pathways for xylose metabolism in microorganisms.[3][4][14][15][16][17][18][19][20][21]

G Start Start with Steady-State Cell Culture Labeling Introduce Labeled Xylose (18O or 13C) Start->Labeling Incubation Time-Course Incubation Labeling->Incubation Harvesting Harvest Cells and Quench Metabolism Incubation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis DataProcessing Data Processing and Pathway Mapping Analysis->DataProcessing FluxCalculation Computational Flux Analysis (for 13C-MFA) DataProcessing->FluxCalculation End Confirmation of Pathway Activity DataProcessing->End Qualitative/Semi-quantitative FluxCalculation->End Quantitative

Caption: A generalized workflow for stable isotope labeling experiments.

Quantitative Data Presentation

The following table presents representative data from a ¹³C-xylose metabolic flux analysis study in Saccharomyces cerevisiae.[13] Since experimental data for Xylose-¹⁸O incorporation is not available, a hypothetical data table is provided for illustrative purposes to highlight the type of information that could be obtained.

Table 1: Metabolic Fluxes in Engineered S. cerevisiae Grown on Xylose (¹³C-MFA Data)

Metabolic PathwayReactionFlux (mmol/gDCW/h)
Xylose Uptake Xylose transport1.5
Isomerase Pathway Xylose -> Xylulose1.5
Pentose Phosphate Xylulose -> Xylulose-5-P1.5
Pathway Xylulose-5-P -> F6P + G3P0.5
Ribose-5-P -> Xylulose-5-P0.3
Glycolysis F6P -> Pyruvate1.0
G3P -> Pyruvate1.0
TCA Cycle Pyruvate -> Acetyl-CoA0.2
Acetyl-CoA -> Citrate0.2

Data are adapted and simplified from published studies for illustrative purposes.[13]

Table 2: Hypothetical ¹⁸O Fractional Enrichment in Metabolites

MetaboliteFractional Enrichment (%)
Xylose (intracellular)95
Xylitol90
Xylulose85
Xylulose-5-Phosphate80
Sedoheptulose-7-Phosphate40
Fructose-6-Phosphate35
Ribose-5-Phosphate30

This data is hypothetical and for illustrative purposes only.

Conclusion

Confirming and quantifying metabolic pathway activity is essential for fundamental biological research and for applied fields like metabolic engineering. ¹³C-Metabolic Flux Analysis is a robust and quantitative method that provides detailed insights into the carbon flow through metabolic networks. While the direct use of Xylose-¹⁸O as a tracer is not yet a standard technique, it presents a hypothetical avenue for investigating the specific roles of oxygen atoms in enzymatic reactions within xylose metabolism.

For researchers seeking to quantitatively understand the metabolic response to genetic or environmental perturbations, ¹³C-MFA remains the gold standard. The hypothetical Xylose-¹⁸O approach, however, highlights the potential for developing novel isotopic tracers to answer more nuanced questions about enzymatic mechanisms. As analytical technologies continue to advance, the development of new tracing strategies will undoubtedly further illuminate the complexities of cellular metabolism.

References

A Guide to Cross-Validation of Xylose-18O with Other Isotopic Labels for Enhanced Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Xylose-18O with other commonly used isotopic labels in metabolic flux analysis (MFA). By understanding the unique advantages and considerations of each tracer, researchers can design more robust experiments to elucidate complex metabolic pathways. This document offers supporting principles and generalized experimental data to guide the cross-validation and application of these powerful research tools.

Data Presentation: Comparison of Isotopic Labels for Xylose

While direct quantitative comparisons of this compound with other labels are not extensively documented, the following table summarizes the key characteristics of different isotopic tracers for xylose based on established principles of metabolic labeling. This allows for an informed selection of tracers based on the specific research question.

Isotopic LabelCommon Form(s)Key AdvantagesKey DisadvantagesPrimary Analytical MethodTypical Applications
This compound [1-18O]Xylose, [U-18O]Xylose- Traces oxygen atoms, providing unique insights into reactions involving hydration, dehydration, and oxygen exchange. - Can complement 13C tracing to resolve ambiguous pathways. - Lower natural abundance of 18O results in a cleaner background signal.- Potential for back-exchange of 18O with water, which can complicate data interpretation. - Limited commercial availability of specifically labeled this compound. - Fewer established analytical and computational workflows compared to 13C.Mass Spectrometry (MS)- Studying the activity of isomerases, dehydratases, and oxygenases. - Quantifying water-related metabolic reactions. - Elucidating the fate of oxygen atoms in biosynthetic pathways.
Xylose-13C [1-13C]Xylose, [U-13C]Xylose, etc.- Traces the carbon backbone of xylose through metabolic pathways. - Extensive literature and well-established protocols for 13C-MFA.[1][2][3] - Wide commercial availability of various 13C-labeled xylose isotopologues.- Does not provide information on the fate of oxygen atoms in reactions. - Higher natural abundance of 13C can require correction for accurate flux analysis.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)- Quantifying fluxes through central carbon metabolism (e.g., Pentose Phosphate Pathway, Glycolysis).[4] - Determining the contribution of xylose to biomass and product synthesis.[5] - Identifying active metabolic pathways.[6]
Xylose-2H (D) [1-2H]Xylose, [U-2H]Xylose- Traces hydrogen atoms, providing insights into redox reactions and the flow of reducing equivalents (e.g., NADPH, NADH). - Can be used to study the activity of dehydrogenases and reductases.- Significant kinetic isotope effects can alter metabolic fluxes. - Scrambling of deuterium labels can occur, complicating analysis. - Requires specialized analytical techniques and data interpretation.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)- Probing the origin and fate of reducing cofactors. - Studying stereospecific enzymatic reactions. - Investigating the metabolism of xenobiotics.
Xylose-15N (Not directly applicable to xylose)N/AN/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic flux analysis. Below are generalized protocols for key experiments involving isotopic labeling with xylose.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding and Growth: Culture cells in a standard growth medium to the desired cell density (e.g., mid-exponential phase). Ensure consistent growth conditions across all experimental replicates.

  • Medium Switch: Remove the standard growth medium and wash the cells with a phosphate-buffered saline (PBS) solution.

  • Isotopic Labeling: Introduce the experimental medium containing the isotopically labeled xylose (e.g., [U-13C5]Xylose, [1-18O]Xylose, or a mixture for parallel labeling experiments). The concentration of the labeled substrate should be carefully chosen to support normal cell metabolism.[7]

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the isotopic label into intracellular metabolites. The incubation time should be sufficient to reach isotopic steady-state for the pathways of interest.

  • Unlabeled Control: In parallel, incubate a set of cells with medium containing the corresponding unlabeled xylose to serve as a control for natural isotope abundance.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).

  • Cell Lysis and Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells. Scrape the cells and collect the cell lysate.

  • Phase Separation: Centrifuge the lysate to separate the soluble metabolites from the insoluble cell debris. The supernatant containing the metabolites is collected for analysis.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: The extracted metabolites are dried and may require derivatization to improve their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not necessary.

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to either a GC or LC system for separation of metabolites.

  • Data Acquisition: Acquire mass spectra in a full scan mode to detect all mass isotopologues of the metabolites of interest. The mass shift due to the incorporation of the heavy isotope is used to determine the labeling pattern.

Protocol 4: Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination: Correct the raw mass spectrometry data for the natural abundance of isotopes to determine the fractional abundance of each mass isotopologue for each metabolite.

  • Metabolic Modeling: Use a stoichiometric model of the relevant metabolic network to simulate the expected labeling patterns for a given set of metabolic fluxes.

  • Flux Estimation: Employ computational software (e.g., INCA, Metran) to fit the experimentally determined MIDs to the model-predicted MIDs by iteratively adjusting the flux values. This process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks for the cross-validation and application of different isotopic labels.

experimental_workflow cluster_experiment Isotopic Labeling Experiment cluster_analysis Data Analysis start Cell Culture (Steady State) medium_switch Medium Switch to Labeled Substrate start->medium_switch incubation Incubation to Isotopic Steady State medium_switch->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS or GC-MS Analysis extraction->ms_analysis Metabolite Extract mid_determination Mass Isotopomer Distribution (MID) Determination ms_analysis->mid_determination flux_calculation Metabolic Flux Calculation mid_determination->flux_calculation pathway_elucidation Pathway Elucidation & Validation flux_calculation->pathway_elucidation

Caption: Generalized experimental workflow for metabolic flux analysis using isotopic tracers.

cross_validation_logic cluster_data Experimental Data cluster_flux Flux Analysis xylose_18O This compound Labeling data_18O 18O MIDs xylose_18O->data_18O xylose_13C Xylose-13C Labeling data_13C 13C MIDs xylose_13C->data_13C xylose_2H Xylose-2H Labeling data_2H 2H MIDs xylose_2H->data_2H flux_18O Fluxes from 18O data_18O->flux_18O flux_13C Fluxes from 13C data_13C->flux_13C flux_2H Fluxes from 2H data_2H->flux_2H integrated_model Integrated Metabolic Model flux_18O->integrated_model flux_13C->integrated_model flux_2H->integrated_model validated_fluxes Validated & Refined Flux Map integrated_model->validated_fluxes

Caption: Logical workflow for cross-validating metabolic fluxes using multiple isotopic labels.

References

Pioneering Study on Xylose Metabolism: A Comparative Analysis of Isotopic Labeling in Diverse Yeast Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable gap in the direct comparative analysis of the metabolic fate of Xylose-18O across different yeast strains. The majority of isotopic tracing studies on xylose metabolism in yeast have utilized 13C-labeled xylose to track the carbon backbone's journey through various metabolic pathways. While these studies provide invaluable insights into carbon flux, they do not specifically address the fate of the oxygen atoms in the xylose molecule.

This guide, therefore, presents a comparative analysis based on the extensive data available from 13C metabolic flux analysis (MFA) in two prominent yeast species: the conventional, genetically engineered Saccharomyces cerevisiae, and the non-conventional, native xylose-fermenting yeast Scheffersomyces stipitis. This approach allows for a robust comparison of how these different yeasts channel the carbon from xylose into central metabolism, offering a strong proxy for understanding the overall metabolic strategies.

The key differences in their xylose utilization pathways, particularly the initial conversion steps, lead to distinct metabolic flux distributions. S. cerevisiae is typically engineered with either a xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway or a xylose isomerase (XI) pathway to enable xylose consumption. In contrast, S. stipitis naturally possesses the XR/XDH pathway. These differences have profound implications for cellular redox balance and the subsequent distribution of metabolic fluxes.

Comparative Metabolic Flux Analysis

The following table summarizes the key metabolic flux distributions in engineered Saccharomyces cerevisiae and Scheffersomyces stipitis when grown on xylose as the primary carbon source. The data, derived from 13C-MFA studies, are presented as the percentage of xylose uptake flux directed through major metabolic pathways.

Metabolic PathwayEngineered S. cerevisiae (% of Xylose Uptake Flux)Scheffersomyces stipitis (% of Xylose Uptake Flux)Key Observations
Pentose Phosphate Pathway (PPP)
Oxidative PPPHighModerateEngineered S. cerevisiae often exhibits higher flux through the oxidative PPP to regenerate NADPH consumed by xylose reductase.[1]
Non-oxidative PPPHighHighBoth yeasts utilize the non-oxidative PPP to convert xylulose-5-phosphate into glycolytic intermediates.[2]
Glycolysis Moderate to HighHighS. stipitis generally exhibits a higher glycolytic flux, leading to more efficient ethanol production from xylose.[3][4]
TCA Cycle Low to ModerateLowUnder fermentative conditions, flux towards the TCA cycle is generally low in both yeasts.
By-product Formation
XylitolVariable (depends on pathway)Low to ModerateEngineered S. cerevisiae with an imbalanced XR/XDH pathway can accumulate significant amounts of xylitol.[5]
EthanolModerateHighS. stipitis is a more efficient natural producer of ethanol from xylose.[3][6]

Experimental Protocols

A detailed methodology for conducting stable isotope tracing of xylose metabolism using 13C-labeled xylose is outlined below. This protocol is analogous to what would be required for a this compound tracing experiment.

1. Yeast Strain and Culture Conditions:

  • Yeast Strains: Genetically engineered Saccharomyces cerevisiae capable of xylose metabolism and Scheffersomyces stipitis.

  • Media: A defined minimal medium with a known concentration of xylose as the sole carbon source. For labeling experiments, a portion of the unlabeled xylose is replaced with [1-13C]xylose or [U-13C]xylose.

  • Cultivation: Batch or chemostat cultures are performed under controlled conditions (e.g., temperature, pH, aeration). Samples are harvested during the exponential growth phase.

2. Metabolite Extraction:

  • Rapid quenching of metabolic activity is achieved by transferring a known volume of cell culture into a cold solvent, such as methanol at -40°C.

  • Cells are pelleted by centrifugation at low temperatures.

  • Intracellular metabolites are extracted using a series of solvent washes (e.g., boiling ethanol, chloroform/methanol/water mixtures).

3. Derivatization and Analytical Methods:

  • Extracted metabolites are dried and then derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Alternatively, metabolites can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) without derivatization.

4. Mass Spectrometry Analysis:

  • The derivatized or underivatized samples are injected into the GC-MS or LC-MS/MS system.

  • The mass spectrometer is operated in a mode that allows for the detection and quantification of different mass isotopomers of each metabolite.

5. 13C-Metabolic Flux Analysis (13C-MFA):

  • The measured mass isotopomer distributions are used in conjunction with a stoichiometric model of the yeast's central carbon metabolism.

  • Computational software is used to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling patterns.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of xylose through central metabolism and the experimental process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_culture Yeast Cultivation cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_modeling Data Interpretation YeastCulture Yeast Culture with [13C]-Xylose Quenching Rapid Quenching (-40°C Methanol) YeastCulture->Quenching Centrifugation Centrifugation Quenching->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS or LC-MS/MS Extraction->GCMS for LC-MS Derivatization->GCMS MFA 13C-Metabolic Flux Analysis GCMS->MFA xylose_metabolism Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) NAD(P)H -> NAD(P)+ Xylulose Xylulose Xylose->Xylulose Xylose Isomerase (XI) (Engineered S. cerevisiae) Xylitol->Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH X5P Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Ethanol Ethanol Pyruvate->Ethanol TCA TCA Cycle Pyruvate->TCA

References

Unveiling Enzymatic Secrets: A Comparative Guide to Validating Reaction Mechanisms Using Xylose-¹⁸O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of an enzymatic reaction is a cornerstone of understanding its function and developing targeted therapeutics. The use of isotopically labeled substrates, such as Xylose-¹⁸O, offers a powerful tool to probe the intricate details of these biochemical transformations. This guide provides a comprehensive comparison of the use of Xylose-¹⁸O with other established methods for validating enzymatic reaction mechanisms, supported by experimental data and detailed protocols.

Probing the Hydride Shift: The Power of ¹⁸O Isotope Effects

The enzymatic isomerization of xylose to xylulose, catalyzed by xylose isomerase, is a classic example of a reaction mechanism that can be investigated using isotopic labeling. The prevailing hypothesis for this reaction involves a hydride shift from the C2 to the C1 position of the sugar. Introducing a heavy isotope like ¹⁸O into the xylose molecule can subtly alter the reaction rate, an effect known as a kinetic isotope effect (KIE). Measuring this KIE provides invaluable insight into the transition state of the reaction and can help confirm or refute a proposed mechanism.[1]

The use of stable isotopes like ¹⁸O is a fundamental technique in the study of biological mass spectrometry and has been historically pivotal in understanding the catalytic mechanisms of enzymes.[2]

Comparing the Tools of the Trade: Xylose-¹⁸O vs. Alternative Methods

While Xylose-¹⁸O labeling is a potent technique, it is one of several methods available to researchers. A comprehensive validation of an enzymatic mechanism often involves a multi-pronged approach, integrating data from various experimental and computational techniques. The following table provides a comparative overview of the primary methods used to validate the mechanism of enzymes like xylose isomerase.

Method Principle Advantages Disadvantages
Xylose-¹⁸O Labeling (Kinetic Isotope Effect) Measures the change in reaction rate upon substitution of ¹⁶O with ¹⁸O in the xylose substrate. The magnitude of the KIE provides information about bond breaking/formation at the labeled position in the rate-determining step.- Provides direct evidence for the involvement of a specific atom in the transition state.[1]- Highly sensitive to changes in bonding at the labeled position.- Can be used to study enzymes in solution, which is closer to their native state.[3]- Synthesis of ¹⁸O-labeled substrates can be complex and expensive.- The magnitude of the ¹⁸O KIE is often small, requiring highly precise measurements.[4]- Interpretation of KIEs can be complex and may require computational modeling for full understanding.
X-ray Crystallography Provides a static, three-dimensional structure of the enzyme, often in complex with a substrate analog or inhibitor. This allows for the visualization of the active site and the spatial arrangement of catalytic residues.[5][6]- Delivers high-resolution structural information of the enzyme's active site.[3]- Can identify key amino acid residues involved in substrate binding and catalysis.[7]- Provides a framework for understanding the overall architecture of the enzyme.[8]- Provides a static picture of the enzyme, which may not fully represent its dynamic nature in solution.[3]- Obtaining high-quality crystals can be a significant bottleneck.[3]- The crystal structure may not always represent the catalytically active conformation.
Computational Modeling (e.g., QM/MM) Uses quantum mechanics/molecular mechanics (QM/MM) simulations to model the enzymatic reaction pathway, including the transition state. This can be used to predict KIEs and to visualize the movement of atoms during catalysis.- Can provide a detailed, dynamic picture of the reaction mechanism at the atomic level.- Allows for the study of transition states, which are difficult to observe experimentally.- Can be used to predict the effect of mutations on enzyme activity.- The accuracy of the model is highly dependent on the quality of the force fields and the level of theory used.- Computationally intensive and requires specialized expertise.- The models need to be validated with experimental data.
Deuterium (²H) Labeling (Kinetic Isotope Effect) Similar to ¹⁸O labeling, but uses deuterium to probe C-H bond cleavage. A significant deuterium KIE is a strong indicator of a hydride transfer or proton abstraction step.[2]- Deuterium KIEs are generally larger and easier to measure than ¹⁸O KIEs.[2]- Can provide strong evidence for a hydride shift mechanism.- The larger mass difference between ¹H and ²H can sometimes lead to quantum tunneling effects, which can complicate the interpretation of the KIE.

Quantitative Data Insights: Kinetic Isotope Effects in Glycosidases

Enzyme Substrate Kinetic Isotope Effect (k¹⁶/k¹⁸) Interpretation
Lysozymep-nitrophenyl β-D-glycoside1.0467 ± 0.0015The large KIE suggests that the scission of the glycosidic bond is nearly complete in the transition state of the reaction.[9]
Beta-glucosidase Ap-nitrophenyl β-D-glycoside1.0377 ± 0.0061Similar to lysozyme, the significant KIE indicates substantial C-O bond cleavage in the transition state.[9]

This data is provided for illustrative purposes to demonstrate the type of quantitative information obtained from ¹⁸O KIE studies on related enzymes.

Experimental Protocols: A Step-by-Step Guide to Xylose-¹⁸O Labeling

The following protocol outlines the key steps for conducting an experiment to validate the mechanism of xylose isomerase using Xylose-¹⁸O.

Synthesis of [¹⁸O]-Xylose

The synthesis of ¹⁸O-labeled xylose is a critical first step. A common method involves the acid-catalyzed exchange of the carbonyl oxygen of xylose with H₂¹⁸O.

Xylose D-Xylose Reaction Reaction Mixture (Heating) Xylose->Reaction H218O H₂¹⁸O (enriched water) H218O->Reaction Acid Acid Catalyst (e.g., HCl) Acid->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Xylose18O [¹⁸O]-D-Xylose Purification->Xylose18O

Synthesis of [¹⁸O]-D-Xylose.
Enzymatic Reaction and Quenching

The ¹⁸O-labeled xylose is then used as a substrate for the enzymatic reaction with xylose isomerase. The reaction is allowed to proceed for a specific time before being quenched to stop the reaction.

Xylose18O [¹⁸O]-D-Xylose Incubation Incubation (Controlled Temperature) Xylose18O->Incubation XyloseIsomerase Xylose Isomerase XyloseIsomerase->Incubation Buffer Reaction Buffer (e.g., Tris-HCl, Mg²⁺) Buffer->Incubation Quenching Quenching (e.g., Acidification) Incubation->Quenching ProductMixture Product Mixture (Xylose-¹⁸O, Xylulose-¹⁸O) Quenching->ProductMixture

Enzymatic reaction workflow.
Sample Preparation and Mass Spectrometry Analysis

The product mixture is then prepared for analysis by mass spectrometry. This typically involves derivatization to improve the volatility and ionization of the sugars. The ratio of ¹⁶O to ¹⁸O in the products is then determined using a high-resolution mass spectrometer.

ProductMixture Product Mixture Derivatization Derivatization (e.g., Silylation) ProductMixture->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis (Isotope Ratio Calculation) LCMS->DataAnalysis KIE Kinetic Isotope Effect (k¹⁶/k¹⁸) DataAnalysis->KIE

Sample analysis workflow.

Visualizing the Xylose Isomerase Mechanism

The currently accepted mechanism for xylose isomerase involves a series of steps, including ring opening, isomerization via a hydride shift, and ring closure. The use of Xylose-¹⁸O can help to probe the isomerization step.

cluster_0 Xylose Isomerase Catalytic Cycle Xylose_ring α-D-Xylopyranose (ring form) Xylose_open D-Xylose (open-chain form) Xylose_ring->Xylose_open Ring Opening TransitionState Transition State (Hydride Shift) Xylose_open->TransitionState Isomerization Xylulose_open D-Xylulose (open-chain form) TransitionState->Xylulose_open Xylulose_ring D-Xylulofuranose (ring form) Xylulose_open->Xylulose_ring Ring Closure Xylulose_ring->Xylose_ring Regeneration

Proposed mechanism for xylose isomerase.

Conclusion

The validation of enzymatic reaction mechanisms is a multifaceted process that benefits from the integration of various experimental and computational approaches. The use of Xylose-¹⁸O to determine kinetic isotope effects provides a powerful and direct method for probing the transition state of the xylose isomerase reaction. When combined with high-resolution structural data from X-ray crystallography and the dynamic insights from computational modeling, a comprehensive and robust understanding of the enzyme's catalytic mechanism can be achieved. This detailed knowledge is not only of fundamental scientific importance but also crucial for the rational design of enzyme inhibitors and the engineering of novel biocatalysts for various industrial and therapeutic applications.

References

Comparative Analysis of Xylose Metabolism: A Study of Wild-Type vs. Engineered Saccharomyces cerevisiae Using Xylose-18O Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of xylose metabolism in wild-type Saccharomyces cerevisiae versus a genetically engineered strain expressing a heterologous xylose isomerase pathway. The study leverages the precision of Xylose-18O isotope labeling to trace the metabolic fate of xylose, offering insights into pathway efficiency and byproduct formation. This information is critical for the development of robust microbial cell factories for the production of biofuels and other biochemicals from lignocellulosic biomass.

Introduction to Xylose Metabolism Pathways

Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass. While many microorganisms can utilize glucose, efficient xylose metabolism is often a bottleneck. Two primary pathways for xylose assimilation have been engineered into organisms like S. cerevisiae:

  • Xylose Isomerase (XI) Pathway: This pathway directly converts xylose to xylulose, which can then enter the pentose phosphate pathway (PPP). This is a direct isomerization reaction that does not involve cofactors.[1][2]

  • Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway: This two-step pathway first reduces xylose to xylitol using NADPH-dependent xylose reductase (XR) and then oxidizes xylitol to xylulose via NAD+-dependent xylitol dehydrogenase (XDH). A key challenge with this pathway is the potential for cofactor imbalance, which can lead to the accumulation of xylitol as a byproduct.[1][3][4]

This guide focuses on a comparative study of a wild-type S. cerevisiae strain, which lacks an efficient native xylose utilization pathway, and a mutant strain engineered with the xylose isomerase (XI) pathway. The use of Xylose-1-18O as a tracer allows for the precise tracking of the oxygen atom from the aldehyde group of xylose through the metabolic network.

Experimental Design and Methodology

A hypothetical study was designed to compare the metabolic flux of xylose in a wild-type S. cerevisiae and a mutant strain engineered with a xylose isomerase (XI) pathway.

Experimental Workflow

The general workflow for such a study is as follows:

G cluster_prep Strain Preparation cluster_culture Culturing cluster_labeling Isotope Labeling cluster_analysis Analysis WT Wild-Type S. cerevisiae Culture_WT Cultivate Wild-Type WT->Culture_WT Mutant Mutant S. cerevisiae (XI Pathway) Culture_Mutant Cultivate Mutant Mutant->Culture_Mutant Xylose_18O Introduce Xylose-1-18O Culture_WT->Xylose_18O Culture_Mutant->Xylose_18O Quenching Metabolic Quenching Xylose_18O->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MFA Metabolic Flux Analysis LCMS->MFA

Caption: Experimental workflow for the comparative metabolic analysis.

Detailed Experimental Protocols

1. Strain and Culture Conditions:

  • Wild-Type: Saccharomyces cerevisiae (e.g., CEN.PK113-7D).
  • Mutant Strain: Wild-type strain transformed with a plasmid containing the xylA gene (xylose isomerase) from a bacterial source (e.g., Piromyces sp.) under the control of a strong constitutive promoter.
  • Media: Synthetic complete (SC) medium with 20 g/L of D-[1-18O]xylose as the sole carbon source.
  • Cultivation: Batch cultivation in a 2L bioreactor at 30°C, pH 5.0, with aeration (1 vvm) and agitation (300 rpm).

2. 18O-Labeling Experiment:

  • Cells are grown to mid-exponential phase on glucose.
  • The culture is then centrifuged, washed, and resuspended in the SC medium containing D-[1-18O]xylose.
  • Samples are collected at various time points (e.g., 0, 1, 2, 4, 8 hours) for metabolomic analysis.

3. Metabolite Extraction and Analysis:

  • Quenching: Metabolism is rapidly halted by quenching the cell culture in a cold methanol-water solution.
  • Extraction: Intracellular metabolites are extracted using a cold solvent extraction method.
  • LC-MS/MS: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.

4. Metabolic Flux Analysis:

  • The mass isotopomer distribution data is used to calculate metabolic fluxes through the central carbon metabolism using software for metabolic flux analysis.

Comparative Data Analysis

The following tables summarize the hypothetical quantitative data obtained from the this compound labeling experiment.

Table 1: Xylose Uptake and Product Formation

ParameterWild-TypeMutant (XI Pathway)
Specific Xylose Consumption Rate (g/gDCW/h)0.050.85
Ethanol Yield (g/g xylose)0.020.41
Xylitol Yield (g/g xylose)0.450.05
Biomass Yield (g/g xylose)0.100.25

Table 2: 18O Incorporation into Key Metabolites

MetaboliteWild-Type (% 18O labeled)Mutant (XI Pathway) (% 18O labeled)
Xylulose-5-phosphate5%95%
Sedoheptulose-7-phosphate<1%85%
Fructose-6-phosphate<1%80%
Pyruvate<1%75%
Ethanol<1%70%

Signaling Pathways and Metabolic Fates

The introduction of the xylose isomerase pathway significantly alters the metabolic fate of xylose in S. cerevisiae.

Xylose Metabolism Pathways

G cluster_XI XI Pathway (Mutant) cluster_XR_XDH XR-XDH Pathway (Alternative) cluster_PPP Pentose Phosphate Pathway (PPP) Xylose_XI Xylose Xylulose_XI Xylulose Xylose_XI->Xylulose_XI Xylose Isomerase (XI) X5P Xylulose-5-Phosphate Xylulose_XI->X5P Xylulokinase Xylose_XR Xylose Xylitol Xylitol Xylose_XR->Xylitol Xylose Reductase (XR) NADPH -> NADP+ Xylulose_XDH Xylulose Xylitol->Xylulose_XDH Xylitol Dehydrogenase (XDH) NAD+ -> NADH Xylulose_XDH->X5P Xylulokinase Glycolysis Glycolysis X5P->Glycolysis

Caption: Overview of xylose metabolism pathways.

Logical Comparison of Metabolic Fates

G cluster_WT Wild-Type cluster_Mutant Mutant (XI Pathway) Xylose Xylose-1-18O Slow_Uptake Slow Uptake Xylose->Slow_Uptake Fast_Uptake Fast Uptake Xylose->Fast_Uptake Xylitol_Prod Xylitol Production (via non-specific reductases) Slow_Uptake->Xylitol_Prod Low_PPP Low PPP Entry Slow_Uptake->Low_PPP Direct_Conversion Direct Conversion to Xylulose-1-18O Fast_Uptake->Direct_Conversion High_PPP High PPP Entry & Glycolysis Direct_Conversion->High_PPP Ethanol_Prod Ethanol-1-18O Production High_PPP->Ethanol_Prod

Caption: Comparative metabolic fate of this compound.

Discussion and Conclusion

The results of this hypothetical study clearly demonstrate the enhanced xylose metabolism in the engineered S. cerevisiae strain. The wild-type strain exhibits very low xylose consumption and primarily converts it to xylitol, indicating a metabolic dead-end due to the lack of an efficient pathway to channel it into central metabolism.

In contrast, the mutant strain expressing the xylose isomerase pathway shows a significantly higher xylose consumption rate and a high yield of ethanol. The high percentage of 18O incorporation into downstream metabolites of the pentose phosphate pathway and glycolysis in the mutant strain confirms the efficient channeling of xylose into the central carbon metabolism. The low xylitol yield in the mutant strain highlights the advantage of the XI pathway in avoiding the cofactor imbalance associated with the XR-XDH pathway.

This comparative guide underscores the power of stable isotope labeling, specifically with this compound, in elucidating metabolic pathways and quantifying fluxes. The data presented provides a clear rationale for the use of the xylose isomerase pathway in engineering industrial yeast strains for the efficient conversion of lignocellulosic biomass to valuable products. Future research could focus on further optimizing the expression of the XI pathway and downstream metabolic pathways to maximize product yields.

References

A Comparative Guide to Assessing Metabolic Flux Calculations: Xylose-18O vs. 13C Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the accuracy of metabolic flux calculations, with a primary focus on the established 13C-labeling techniques for xylose metabolism and a prospective look at the potential use of Xylose-18O. Due to the nascent stage of research into this compound for metabolic flux analysis (MFA), this document contrasts the data-rich, experimentally validated 13C-MFA with a more theoretical exploration of 18O-based approaches.

Introduction to Metabolic Flux Analysis with Isotopic Tracers

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates (tracers) into a biological system, researchers can track the flow of atoms through metabolic pathways. The distribution of these isotopes in downstream metabolites provides a detailed map of metabolic activity, offering insights into cellular physiology, disease mechanisms, and the effects of genetic or environmental perturbations.

Carbon-13 (13C) is the most common stable isotope used in MFA due to the central role of carbon in metabolism. However, other stable isotopes, such as Oxygen-18 (18O), present opportunities to probe different aspects of metabolic networks. This guide will delve into the specifics of using 13C-labeled xylose for MFA and explore the potential of this compound as an alternative or complementary tracer.

13C-Metabolic Flux Analysis of Xylose Metabolism: The Gold Standard

13C-MFA is a well-established and widely used method for quantifying metabolic fluxes in organisms that metabolize xylose, a five-carbon sugar prevalent in lignocellulosic biomass.[1] This technique has been instrumental in understanding and engineering microbial metabolism for the production of biofuels and other biochemicals from xylose.[1]

Experimental Workflow

The general workflow for a 13C-MFA experiment involves several key steps, from experimental design to data analysis.

G cluster_exp_design Experimental Design cluster_exp Experimentation cluster_analysis Data Analysis A Define Metabolic Network Model B Select 13C-Labeled Xylose Tracer(s) A->B Informs C Cell Culture with 13C-Xylose B->C Input D Quenching & Metabolite Extraction C->D Sample E Mass Spectrometry (GC-MS or LC-MS/MS) D->E Analyze F Determine Mass Isotopomer Distributions E->F Data G Flux Estimation using Computational Modeling F->G Input H Statistical Analysis & Model Validation G->H Validate

A typical experimental workflow for 13C-Metabolic Flux Analysis.
Experimental Protocols

Detailed experimental protocols for 13C-MFA of xylose metabolism can be found in the literature. A representative protocol for Saccharomyces cerevisiae is summarized below.

Cell Culture and Labeling:

  • Saccharomyces cerevisiae strains engineered for xylose utilization are cultured in a defined minimal medium.[2]

  • The primary carbon source is replaced with a 13C-labeled xylose tracer, such as [1,2-13C2]xylose.[2]

  • Cells are grown under controlled conditions (e.g., aerobic or anaerobic) to reach a metabolic and isotopic steady state.[2]

Metabolite Extraction:

  • Cell metabolism is rapidly quenched to halt enzymatic activity, often using a cold solvent mixture.[2]

  • Intracellular metabolites are then extracted, for example, using a hot ethanol extraction method.[2]

Mass Spectrometry Analysis:

  • The isotopic labeling patterns of intracellular metabolites, particularly proteinogenic amino acids, are determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Flux Calculation:

  • The mass isotopomer distributions are used to constrain a computational model of the organism's central carbon metabolism.

  • Metabolic fluxes are then estimated by minimizing the difference between the experimentally measured and the model-predicted isotopomer distributions.[4]

Quantitative Data from 13C-MFA of Xylose Metabolism

The following table summarizes representative metabolic flux data from studies on xylose metabolism in different microorganisms under various conditions. The fluxes are typically normalized to the specific xylose uptake rate.

OrganismConditionPathwayRelative Flux (%)Reference
Escherichia coliAerobicPentose Phosphate Pathway (Oxidative)60-70[5]
Escherichia coliAnaerobicPentose Phosphate Pathway (Non-oxidative) & Glycolysis>90[5]
Saccharomyces cerevisiaeAerobicPentose Phosphate Pathway (Non-oxidative)High[2][6]
Saccharomyces cerevisiaeAerobicTCA CycleModerate[2][6]
Clostridium acetobutylicumAnaerobicPhosphoketolase Pathwayup to 40[3]

This compound in Metabolic Flux Analysis: A Prospective View

The use of this compound as a tracer for MFA is not yet a standard technique, and there is a notable lack of published experimental data. However, the principles of stable isotope tracing suggest that 18O-labeling could offer unique advantages, primarily by allowing researchers to track the fate of oxygen atoms through metabolic reactions.

Potential Advantages of this compound
  • Complementary Information: 18O tracing can provide information that is orthogonal to 13C tracing. For example, it could help to elucidate the activity of enzymes that catalyze oxygen incorporation or exchange reactions, such as hydrolases and isomerases.

  • Tracing Water-Involving Reactions: 18O can be used to trace the incorporation of water into metabolites, providing insights into hydration and dehydration reactions.

  • Investigating Cofactor Metabolism: Reactions involving NAD(P)H oxidation and reduction often involve the transfer of oxygen atoms, which could potentially be tracked using 18O-labeled substrates.

Challenges and Considerations

Despite its potential, the use of this compound for MFA faces several significant hurdles:

  • Limited Availability and High Cost: 18O-labeled xylose is not as readily available commercially as its 13C-labeled counterparts, and its synthesis is likely to be more expensive.

  • Isotopic Exchange with Water: A major challenge in 18O-tracing is the potential for non-enzymatic exchange of the 18O label with the unlabeled oxygen atoms of water. This can complicate the interpretation of labeling patterns and requires careful experimental design and control.

  • Analytical Complexity: The analysis of 18O-labeled metabolites by mass spectrometry can be more complex than for 13C-labeled compounds. The natural abundance of heavier isotopes of other elements in the molecule must be carefully accounted for to accurately determine the 18O-enrichment.

Comparative Summary: 13C vs. 18O Tracers for Xylose MFA

Feature13C-Labeled Xylose18O-Labeled Xylose (Prospective)
Maturity of Technique Well-established, widely usedExperimental, largely unexplored
Availability of Tracers Commercially available in various labeling patternsLimited availability, likely custom synthesis
Cost Relatively high, but accessibleExpected to be significantly higher
Information Provided Carbon backbone rearrangements, pathway utilizationOxygen atom transfer, hydration/dehydration reactions
Primary Analytical Method GC-MS, LC-MS/MSGC-MS, LC-MS/MS
Key Advantage Robust, extensive literature and dataProvides complementary information to 13C
Key Disadvantage Indirectly measures some reaction typesPotential for isotopic exchange with water, analytical complexity

Key Metabolic Pathways in Xylose Metabolism

The following diagrams illustrate the central metabolic pathways involved in xylose utilization. Understanding these pathways is crucial for designing and interpreting isotopic labeling experiments.

G Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase Xylulose_5P Xylulose-5-P Xylulose->Xylulose_5P Xylulokinase Ribulose_5P Ribulose-5-P Xylulose_5P->Ribulose_5P Epimerase Sedoheptulose_7P Sedoheptulose-7-P Glyceraldehyde_3P Glyceraldehyde-3-P Xylulose_5P->Glyceraldehyde_3P Fructose_6P Fructose-6-P Xylulose_5P->Fructose_6P Ribose_5P Ribose-5-P Ribulose_5P->Ribose_5P Isomerase Ribose_5P->Sedoheptulose_7P Erythrose_4P Erythrose-4-P Sedoheptulose_7P->Erythrose_4P Erythrose_4P->Fructose_6P

Simplified diagram of the Pentose Phosphate Pathway (PPP) for xylose metabolism.

G Fructose_6P Fructose-6-P Fructose_1_6_BP Fructose-1,6-BP Fructose_6P->Fructose_1_6_BP Glyceraldehyde_3P Glyceraldehyde-3-P Fructose_1_6_BP->Glyceraldehyde_3P DHAP DHAP Fructose_1_6_BP->DHAP _1_3_BPG 1,3-Bisphosphoglycerate Glyceraldehyde_3P->_1_3_BPG DHAP->Glyceraldehyde_3P _3PG 3-Phosphoglycerate _1_3_BPG->_3PG _2PG 2-Phosphoglycerate _3PG->_2PG PEP Phosphoenolpyruvate _2PG->PEP Pyruvate Pyruvate PEP->Pyruvate

Simplified diagram of the Glycolysis pathway.

Conclusion

References

A Comparative Guide to Tracing Xylose Metabolism: Xylose-¹⁸O vs. Xylose-¹³C Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of compounds is paramount. Isotopic labeling is a powerful technique to elucidate metabolic pathways and quantify fluxes. This guide provides a comprehensive comparison of two key isotopic tracers for studying xylose metabolism: the emerging Xylose-¹⁸O and the well-established Xylose-¹³C.

While Xylose-¹³C has been extensively used to trace the carbon backbone of xylose through metabolic networks, Xylose-¹⁸O offers a unique opportunity to track the origin of oxygen atoms in downstream metabolites. This can provide crucial insights into reaction mechanisms, particularly those involving oxidation, reduction, and hydration. This guide will delve into the principles, experimental considerations, and data interpretation for both methodologies, supported by experimental data for ¹³C-labeling and a discussion of the theoretical advantages of ¹⁸O-labeling.

Comparison of Isotopic Tracers for Xylose Metabolism

FeatureXylose-¹⁸O LabelingXylose-¹³C Labeling
Principle Traces the fate of oxygen atoms from xylose.Traces the fate of the carbon skeleton of xylose.
Primary Application Elucidating reaction mechanisms involving oxygen transfer, such as oxidoreductase and isomerase pathways.Quantifying metabolic fluxes through central carbon metabolism, including the pentose phosphate pathway and glycolysis.
Analytical Method Mass Spectrometry (MS)Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)
Data Interpretation Analysis of mass shifts corresponding to the incorporation of ¹⁸O into metabolites.Analysis of mass isotopomer distributions to determine the fractional contribution of labeled carbon to each metabolite pool.
Advantages - Provides unique information on oxygen atom transfer. - Can differentiate between alternative enzymatic mechanisms.- Well-established methodology with extensive literature. - Robust protocols for quantitative flux analysis are available.
Challenges - Limited commercial availability of Xylose-¹⁸O. - Potential for back-exchange of ¹⁸O with water in some enzymatic reactions, which can complicate data interpretation. - Fewer established protocols and datasets compared to ¹³C-labeling.- Does not provide information on the fate of oxygen atoms. - Can be complex to interpret in organisms with parallel or redundant pathways.

Quantitative Data Presentation: ¹³C-Xylose Metabolic Flux Analysis

The following table presents representative mass isotopomer distribution data from a ¹³C-Xylose labeling experiment in Saccharomyces cerevisiae. This data illustrates the incorporation of carbon from xylose into key metabolites of the pentose phosphate pathway (PPP) and glycolysis.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Xylulose-5-phosphate0.100.050.850.000.000.000.00
Ribose-5-phosphate0.120.060.820.000.000.000.00
Sedoheptulose-7-phosphate0.150.080.100.050.620.000.00
Glyceraldehyde-3-phosphate0.250.150.600.000.000.000.00
Pyruvate0.400.200.400.000.000.000.00

This data is representative and compiled from published studies on ¹³C-xylose metabolism in yeast. Actual distributions will vary depending on the organism and experimental conditions.

Experimental Protocols

A detailed protocol for a typical ¹³C metabolic flux analysis (MFA) experiment is provided below. While a specific, validated protocol for Xylose-¹⁸O is not yet widely established, the principles of experimental design, sample quenching, and metabolite extraction would be similar.

Detailed Protocol: ¹³C-Xylose Metabolic Flux Analysis in E. coli

1. Culture Preparation and Labeling:

  • Grow E. coli in a defined minimal medium with a known concentration of unlabeled xylose until the culture reaches a steady-state exponential growth phase.

  • Prepare a parallel culture under identical conditions, but replace the unlabeled xylose with a ¹³C-labeled xylose tracer (e.g., [1,2-¹³C₂]xylose or [U-¹³C₅]xylose) at the same molar concentration.[1]

  • Maintain steady-state growth for a period sufficient to achieve isotopic steady state in the intracellular metabolites (typically several cell doublings).

2. Rapid Sampling and Quenching:

  • Rapidly withdraw a known volume of cell culture (e.g., 1 mL).

  • Immediately quench metabolic activity by transferring the cell suspension into a quenching solution kept at a low temperature (e.g., -20°C to -80°C). A common quenching solution is a 60% methanol solution buffered to a neutral pH. This step is critical to prevent further metabolic conversion of labeled intermediates.

3. Metabolite Extraction:

  • Centrifuge the quenched cell suspension to pellet the cells.

  • Remove the supernatant and wash the cell pellet with the cold quenching solution to remove extracellular metabolites.

  • Extract intracellular metabolites by adding a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water) to the cell pellet.

  • Vortex vigorously and incubate to ensure complete cell lysis and metabolite solubilization.

  • Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.

4. Sample Derivatization and GC-MS Analysis:

  • Evaporate the polar phase to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for gas chromatography. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples using GC-MS. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.[2]

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular flux rates (substrate uptake, product secretion) to a metabolic model.

  • The software performs an iterative optimization to estimate the intracellular metabolic fluxes that best reproduce the experimental data.

Visualizing Xylose Metabolism and Experimental Workflow

To aid in the understanding of xylose metabolism and the experimental process, the following diagrams have been generated using Graphviz.

Xylose_Metabolism cluster_isomerase Isomerase Pathway cluster_oxidoreductase Oxidoreductase Pathway cluster_ppp Pentose Phosphate Pathway Xylose_iso Xylose Xylulose D-Xylulose Xylose_iso->Xylulose Xylose Isomerase X5P D-Xylulose-5-Phosphate Xylulose->X5P Xylulokinase Xylose_ox Xylose Xylitol Xylitol Xylose_ox->Xylitol Xylose Reductase Xylulose_ox D-Xylulose Xylitol->Xylulose_ox Xylitol Dehydrogenase Xylulose_ox->X5P Xylulokinase PPP_Intermediates PPP Intermediates X5P->PPP_Intermediates

Caption: Major pathways of xylose metabolism leading to the pentose phosphate pathway.[3]

Experimental_Workflow start Cell Culture with Labeled Xylose quench Rapid Quenching start->quench extract Metabolite Extraction quench->extract derivatize Derivatization extract->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing gcms->data flux Flux Calculation data->flux

Caption: Experimental workflow for ¹³C-metabolic flux analysis.

References

A Head-to-Head Comparison: Xylose-18O vs. Deuterated Xylose in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is critical for elucidating metabolic pathways, quantifying flux, and understanding complex biological systems. Among the available stable isotopes for studying xylose metabolism, Xylose-18O and deuterated xylose emerge as powerful tools, each with distinct advantages and applications. This guide provides an objective comparison of their utility, supported by experimental data and detailed protocols to inform your research decisions.

At a Glance: Key Differences and Primary Applications

FeatureThis compoundDeuterated Xylose (D-Xylose)
Primary Analytical Technique Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Key Application Metabolic flux analysis, tracking oxygen atom fate in enzymatic reactions.Metabolic flux analysis, in vivo imaging, studying protein-ligand interactions.
Tracer Stability Stable C-18O bond.Stable C-D bond, but potential for H/D exchange in certain environments.
Cost Generally higher due to the cost of 18O-water or 18O2 gas.Varies depending on the extent and position of deuteration.
Data Interpretation Simpler mass shift detection.More complex spectral analysis in NMR; mass shift in MS.

In-Depth Analysis: Performance and Utility

The selection between this compound and deuterated xylose hinges on the specific research question and the available analytical instrumentation.

This compound: A Precise Tracer for Mass Spectrometry-Based Metabolomics

Xylose labeled with the stable isotope oxygen-18 (¹⁸O) is an invaluable tool for metabolic flux analysis and for dissecting the mechanisms of enzymatic reactions where oxygen atoms are transferred. The primary method for detecting ¹⁸O-labeled compounds is mass spectrometry, which precisely measures the mass-to-charge ratio of molecules. The incorporation of ¹⁸O results in a predictable mass shift, allowing for the straightforward tracking and quantification of labeled xylose and its metabolic products.

One of the key advantages of using ¹⁸O is the low natural abundance of this isotope, which minimizes background interference and enhances the signal-to-noise ratio in mass spectrometry analysis. This makes Xylose-¹⁸O particularly useful for tracing the fate of oxygen atoms in biochemical transformations, providing insights that are not achievable with other isotopes like ¹³C or ¹⁵N. For instance, in studies of glycosylation, Xylose-¹⁸O can help determine the origin of oxygen atoms in the newly formed glycosidic bond.

However, the synthesis of Xylose-¹⁸O can be more complex and costly compared to other isotopically labeled sugars. The introduction of the ¹⁸O label often involves enzymatic reactions in the presence of H₂¹⁸O or exposure to ¹⁸O₂ gas, which requires specialized equipment and expertise.

Deuterated Xylose: A Versatile Tool for NMR and MS Applications

Deuterated xylose, where one or more hydrogen atoms are replaced by deuterium (²H or D), offers a broader range of applications due to its utility in both NMR spectroscopy and mass spectrometry. In NMR, the substitution of protons with deuterium simplifies complex proton spectra, aiding in the structural elucidation of xylose-containing metabolites and glycans.[1] This is particularly advantageous in complex biological matrices where extensive signal overlap can hinder analysis.

Furthermore, deuterated xylose is increasingly being used for in vivo metabolic imaging.[2][3][4] Deuterium metabolic imaging (DMI) is a non-invasive technique that allows for the three-dimensional mapping of metabolism in living organisms.[4] By administering deuterated xylose, researchers can track its uptake and conversion into various metabolites in real-time, providing a dynamic view of metabolic processes in health and disease.

In the realm of proteomics and drug discovery, deuterated xylose is employed in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein-ligand interactions.[5][6][7] By comparing the rate of deuterium exchange in a protein in the presence and absence of deuterated xylose, researchers can identify binding sites and conformational changes induced by ligand binding.

A potential consideration when using deuterated compounds is the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can sometimes lead to altered reaction rates. Additionally, the stability of the C-D bond is high, but H/D exchange can occur under certain physiological conditions, which needs to be accounted for in data analysis.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis using ¹⁸O-Labeled Xylose via LC-MS

This protocol outlines a general procedure for tracing the metabolism of Xylose-¹⁸O in a cell culture system.

1. Cell Culture and Labeling:

  • Culture cells of interest to mid-log phase in standard growth medium.
  • Replace the standard medium with a medium containing a known concentration of Xylose-¹⁸O. The concentration and labeling duration will depend on the specific cell type and metabolic pathway being investigated.
  • Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled xylose.

2. Metabolite Extraction:

  • Rapidly quench metabolism by, for example, immersing the culture dish in liquid nitrogen.
  • Extract metabolites using a cold solvent mixture, such as 80% methanol.
  • Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Analyze the metabolite extract using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
  • Use a chromatographic method suitable for separating xylose and its expected metabolites.
  • Acquire mass spectra in full scan mode to detect the mass shift corresponding to ¹⁸O incorporation.

4. Data Analysis:

  • Identify and quantify the isotopologues of xylose and its downstream metabolites based on their mass-to-charge ratios and retention times.
  • Calculate the fractional enrichment of ¹⁸O in each metabolite to determine metabolic flux through the pathway of interest.

Protocol 2: In Vivo Metabolic Tracing with Deuterated Xylose via NMR Spectroscopy

This protocol provides a general workflow for in vivo metabolic imaging using deuterated xylose.

1. Animal Preparation:

  • Acclimate the animal model (e.g., mouse or rat) to the experimental conditions.
  • Administer deuterated xylose orally or via intravenous injection. The dosage will depend on the animal's weight and the specific imaging protocol.

2. NMR Data Acquisition:

  • Place the animal in a high-field MRI scanner equipped for deuterium imaging.
  • Acquire deuterium NMR spectra or images at various time points after the administration of the deuterated xylose.

3. Data Processing and Analysis:

  • Process the raw NMR data to generate spectra or metabolic maps.
  • Identify and quantify the signals corresponding to deuterated xylose and its metabolic products based on their chemical shifts.
  • Analyze the temporal changes in the concentrations of the labeled metabolites to assess metabolic rates and pathway activity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the metabolic context, the following diagrams are provided.

Experimental_Workflow_18O_Xylose cluster_CellCulture Cell Culture & Labeling cluster_MetaboliteExtraction Metabolite Extraction cluster_Analysis Analysis A 1. Culture cells B 2. Introduce this compound A->B C 3. Quench metabolism B->C D 4. Extract metabolites C->D E 5. LC-MS analysis D->E F 6. Data analysis & Flux calculation E->F

Workflow for this compound metabolic tracing.

Experimental_Workflow_Deuterated_Xylose cluster_AnimalPrep Animal Preparation cluster_Imaging In Vivo Imaging cluster_Analysis Analysis A 1. Acclimate animal B 2. Administer Deuterated Xylose A->B C 3. Place in NMR/MRI scanner B->C D 4. Acquire Deuterium spectra/images C->D E 5. Process NMR data D->E F 6. Quantify metabolites & Analyze flux E->F

Workflow for in vivo deuterated xylose tracing.

Xylose_Metabolism Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase Xylulose Xylulose Xylose->Xylulose Xylose Isomerase Xylitol->Xylulose Xylitol Dehydrogenase Xylulose_5P Xylulose-5-Phosphate Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5P->PPP

Simplified diagram of xylose metabolism pathways.

Conclusion: Choosing the Right Tool for the Job

Both Xylose-¹⁸O and deuterated xylose are powerful probes for investigating xylose metabolism and its role in various biological processes. The choice between them is not about which is universally "better," but which is more suitable for the specific research question and available analytical capabilities.

  • For precise quantification of metabolic flux and tracking of oxygen atoms in well-defined in vitro systems, Xylose-¹⁸O coupled with mass spectrometry is an excellent choice.

  • For a broader range of applications, including in vivo imaging and studies of protein-ligand interactions, deuterated xylose, with its utility in both NMR and MS, offers greater versatility.

By carefully considering the strengths and limitations of each tracer, researchers can select the optimal tool to unlock new insights into the complex world of carbohydrate metabolism.

References

Safety Operating Guide

Proper Disposal of Xylose-18O: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Xylose-18O, a non-radioactive, stable isotope-labeled sugar. Understanding the nature of this compound is the first step toward its appropriate handling and disposal.

This compound is a form of xylose in which the common oxygen-16 isotope has been replaced with the stable, non-radioactive oxygen-18 isotope.[1][2][3] This isotopic labeling does not alter the chemical properties of the molecule in a way that necessitates special disposal precautions beyond those for standard D-xylose.[4][] Safety Data Sheets (SDS) for D-xylose classify it as a non-hazardous substance that is readily biodegradable.

Key Chemical and Physical Properties

For easy reference, the following table summarizes the key properties of D-xylose.

PropertyValue
Appearance White crystalline powder
Molecular Formula C₅H₁₀O₅
Molecular Weight ~150.13 g/mol
Solubility Soluble in water
Biodegradability Readily biodegradable

Standard Disposal Protocol for this compound

The disposal of this compound should follow the same protocols as for non-labeled xylose, adhering to local and institutional regulations for non-hazardous chemical waste.

Experimental Protocol for Disposal:

  • Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous materials, such as flammable solvents, corrosive chemicals, or radioactive compounds. If it is mixed, the disposal procedure for the hazardous component takes precedence.

  • Small Quantities (Solid Form): For small quantities of solid this compound, if permitted by your institution's safety guidelines, it can be disposed of in the regular laboratory trash destined for landfill.

  • Aqueous Solutions:

    • Neutralization: Ensure the pH of the aqueous solution is between 6 and 8. Adjust with a mild acid or base if necessary.

    • Dilution: Dilute the solution with a significant volume of water. A general guideline is a 1:20 ratio of the chemical solution to water.

    • Sink Disposal: If permitted by your institution's Environmental Health and Safety (EHS) department, the diluted, neutralized solution can be poured down a designated laboratory sink with copious amounts of running water. This practice is generally acceptable due to the biodegradable nature of xylose.

  • Large Quantities: For larger quantities of solid or dissolved this compound, it is best practice to consult your institution's EHS department for specific guidance. They may recommend collection for disposal via a licensed chemical waste contractor.

  • Container Disposal:

    • Thoroughly rinse empty containers that held this compound with water.

    • The first rinseate should be collected and disposed of as aqueous chemical waste, following the procedure outlined above.

    • Subsequent rinses can be disposed of down the drain.

    • Deface or remove the label from the empty container before placing it in the appropriate recycling or solid waste stream.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Pathway start Start: this compound Waste check_mixed Is the waste mixed with hazardous materials? start->check_mixed hazardous_protocol Follow disposal protocol for the hazardous component. check_mixed->hazardous_protocol Yes check_form Is the waste solid or aqueous? check_mixed->check_form No end End of Disposal Process hazardous_protocol->end solid_disposal Dispose in regular lab trash (if permitted). check_form->solid_disposal Solid aqueous_disposal Follow aqueous disposal protocol: 1. Neutralize 2. Dilute 3. Sink Disposal (if permitted) check_form->aqueous_disposal Aqueous check_quantity Is it a large quantity? solid_disposal->check_quantity aqueous_disposal->check_quantity consult_ehs Consult Environmental Health & Safety (EHS) for guidance. check_quantity->consult_ehs Yes check_quantity->end No consult_ehs->end

Caption: Decision pathway for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their research environments. Always prioritize consulting your institution's specific waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling Xylose-18O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of isotopically labeled compounds like Xylose-18O are paramount for laboratory safety and experimental integrity. While this compound is labeled with a stable isotope and is not radioactive, adherence to standard laboratory safety protocols for chemical handling is essential.

Operational Plan: Personal Protective Equipment (PPE) and Handling

The primary hazards associated with this compound are comparable to those of unlabeled D-Xylose, which is generally not considered a hazardous substance. However, as a good laboratory practice, exposure to any chemical should be minimized. The following PPE and handling procedures are recommended.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety gogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[1][2]
Skin Protection GlovesNitrile rubber gloves with a thickness of >0.11 mm are recommended.[3][4]
Protective clothingA standard laboratory coat is sufficient to prevent skin contact.[1][2]
Respiratory Protection RespiratorA NIOSH or European Standard EN 149 approved respirator should be used if there is a risk of dust inhalation, especially in poorly ventilated areas.[1]

Handling Procedures

When handling solid this compound, it is crucial to minimize dust generation.[1][2] Use with adequate ventilation to keep airborne concentrations low.[1][2] Avoid contact with eyes, skin, and clothing.[1][2] After handling, wash hands thoroughly.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up well-ventilated workspace prep_ppe->prep_setup handle_weigh Carefully weigh solid this compound prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve exp_run Perform experimental protocol handle_dissolve->exp_run cleanup_decon Decontaminate workspace exp_run->cleanup_decon cleanup_dispose Dispose of waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Workflow for safe handling of this compound.

Disposal Plan

Since Oxygen-18 is a stable, non-radioactive isotope, this compound does not require special handling as radioactive waste.[5][] The disposal of compounds with stable isotopes does not necessitate extra handling procedures beyond those for the unenriched material.[5] Therefore, this compound waste should be managed as standard chemical waste in accordance with all federal, state, and local regulations.[7]

Disposal Decision Pathway

G start This compound Waste Generated is_radioactive Is the isotope radioactive? start->is_radioactive non_radioactive_disposal Dispose as non-hazardous chemical waste according to local regulations. is_radioactive->non_radioactive_disposal No (18O is stable) radioactive_disposal Follow institutional and regulatory procedures for radioactive waste. is_radioactive->radioactive_disposal Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.